N-Methyl-D-proline Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNOJJGMMVVUGM-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Methyl-D-proline Hydrochloride: A Cornerstone for Advanced Drug Development
Introduction: Beyond the Canonical – The Strategic Importance of N-Methylated Amino Acids
In the landscape of modern drug discovery and peptide engineering, the pursuit of enhanced therapeutic profiles is a paramount objective. While the 20 canonical amino acids provide the fundamental blueprint for protein and peptide structure, strategic modifications to these building blocks are often the key to unlocking superior efficacy, stability, and bioavailability. Among these modifications, N-methylation of amino acids represents a subtle yet profound alteration with significant pharmacological consequences. This guide provides an in-depth technical overview of N-Methyl-D-proline Hydrochloride, a chiral building block of increasing importance for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, underscoring the scientific rationale behind its use in creating next-generation therapeutics.
Core Molecular Attributes of this compound
A thorough understanding of a molecule's basic physicochemical properties is the foundation of its effective application. This compound is the hydrochloride salt of the N-methylated form of the D-isomer of proline.
| Property | Value | Source(s) |
| CAS Number | 702710-17-6 | [1] |
| Molecular Formula | C₆H₁₂ClNO₂ | [2][3] |
| Molecular Weight | 165.62 g/mol | |
| Appearance | White to off-white solid | [4] |
| Solubility | Inferred to be soluble in water and methanol.[4] N-Boc-L-proline is soluble in organic solvents like ethanol, DMSO, and DMF, but sparingly soluble in aqueous buffers.[5] | N/A |
| Optical Rotation | The optical activity for the related compound D-Proline methyl ester hydrochloride is [α]/D +33.0±2.0°, c = 1 in H₂O. A specific value for this compound requires experimental determination. | N/A |
The Synthetic Pathway: Controlled N-Methylation
The synthesis of this compound is a critical process that requires precise control to maintain the desired stereochemistry. A common and efficient method for the N-methylation of primary or secondary amines is the Eschweiler-Clarke reaction .[6][7][8][9][10] This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent.
A key advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium salts, halting the methylation at the tertiary amine stage.[6][8] This is because a tertiary amine cannot form an iminium ion with formaldehyde, thus preventing over-methylation. Furthermore, this method is known to proceed without racemization of chiral centers, a critical consideration for the synthesis of enantiomerically pure compounds like N-Methyl-D-proline.[6]
Experimental Protocol: Synthesis of N-Methyl-D-proline via Eschweiler-Clarke Reaction
The following protocol outlines a representative synthesis of N-Methyl-D-proline from D-proline. The final hydrochloride salt can be obtained by treating the free amino acid with hydrochloric acid.
Step 1: N-Methylation of D-Proline
-
To a solution of D-proline (1 equivalent) in water, add formic acid (excess, e.g., 3-5 equivalents).
-
Add aqueous formaldehyde (excess, e.g., 3-5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) for several hours (e.g., 6-18 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS. The evolution of carbon dioxide gas indicates the progress of the reaction.[6]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess formic acid and water under reduced pressure (e.g., rotary evaporation).
-
The resulting crude N-Methyl-D-proline can be purified by techniques such as ion-exchange chromatography or recrystallization.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified N-Methyl-D-proline in a suitable solvent (e.g., methanol or diethyl ether).
-
Add a solution of hydrochloric acid (e.g., HCl in dioxane or ethereal HCl) dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Caption: Synthesis workflow for this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbon NMR will show distinct signals for the N-methyl carbon, the carboxylic acid carbon, and the carbons of the pyrrolidine ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the cation (N-Methyl-D-proline).
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods can be employed to determine the enantiomeric purity of the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum will show characteristic absorption bands for the carboxylic acid and the amine hydrochloride functionalities.
The Role of N-Methyl-D-proline in Drug Design and Development
The incorporation of N-Methyl-D-proline into peptide-based drug candidates is a strategic decision driven by the desire to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.[13][14]
Conformational Control and Stability
The N-methyl group introduces steric hindrance that restricts the rotation around the Cα-N bond, influencing the local peptide backbone conformation.[15] This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for receptor binding. The rigid pyrrolidine ring of proline already imparts conformational constraint, and N-methylation further refines this structural influence.
Caption: Impact of N-methylation on peptide backbone conformation.
Enhanced Pharmacokinetic Properties
-
Proteolytic Resistance: The N-methyl group shields the adjacent peptide bond from cleavage by proteases, significantly increasing the in-vivo half-life of the peptide therapeutic.[15][16]
-
Increased Lipophilicity and Membrane Permeability: The addition of a methyl group increases the lipophilicity of the peptide, which can enhance its ability to cross cell membranes and potentially the blood-brain barrier.[13][15] This is a critical factor for improving oral bioavailability and targeting intracellular proteins.
Case Study: Cyclosporine
A prominent example of a successful therapeutic containing N-methylated amino acids is Cyclosporine , a cyclic peptide used as an immunosuppressant.[16] Its structure includes several N-methylated residues, which contribute to its improved stability and pharmacokinetic profile, allowing for effective systemic administration.[16]
Conclusion and Future Outlook
This compound is more than just a modified amino acid; it is a strategic tool for medicinal chemists and drug developers. Its unique structural features offer a reliable method for fine-tuning the conformational and pharmacokinetic properties of peptide-based therapeutics. As the pharmaceutical industry continues to explore the vast potential of peptides, the demand for specialized building blocks like this compound is poised to grow. Its application is a testament to the power of rational drug design, where small molecular modifications can lead to significant therapeutic advancements.
References
- 1. 702710-17-6|this compound|BLD Pharm [bldpharm.com]
- 2. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
- 3. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 8. youtube.com [youtube.com]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696) [hmdb.ca]
- 12. N-Methyl-L-proline(475-11-6) 1H NMR [m.chemicalbook.com]
- 13. peptide.com [peptide.com]
- 14. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solvent Landscape: An In-Depth Technical Guide to the Solubility of N-Methyl-D-proline Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-D-proline Hydrochloride, a chiral building block of significant interest in modern pharmaceutical synthesis, presents unique challenges and opportunities related to its solubility. As a modified amino acid salt, its behavior in organic solvents is governed by a complex interplay of its inherent polarity, the ionic character of the hydrochloride salt, and the lipophilic contribution of the N-methyl group. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, offers a predictive framework for its behavior in a range of common organic solvents, and details a robust, self-validating experimental protocol for accurate solubility determination. This document is intended to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their synthetic and formulation endeavors.
Introduction: The Significance of this compound and its Solubility
N-Methyl-D-proline is a derivative of the amino acid D-proline, a critical component in the synthesis of numerous pharmaceuticals. The N-methylation of the proline ring can significantly alter the compound's physicochemical properties, including its conformational rigidity, lipophilicity, and metabolic stability, thereby offering advantages in drug design. The hydrochloride salt form is often employed to enhance stability and aqueous solubility. However, for applications in organic synthesis, purification, and the formulation of non-aqueous delivery systems, a thorough understanding of its solubility in organic solvents is paramount.
This guide moves beyond a simple listing of data, providing a deeper understanding of the molecular interactions that dictate the solubility of this compound. By understanding these principles, researchers can make informed decisions about solvent selection for reactions, crystallizations, and formulations, ultimately accelerating the drug development process.
Theoretical Framework: Deconstructing the Factors Governing Solubility
The solubility of this compound in any given organic solvent is a result of the thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. The extent to which it dissolves is dictated by the following key molecular characteristics:
-
Inherent Polarity of the Proline Backbone: The core structure contains a carboxylic acid group and a tertiary amine, making it an inherently polar molecule capable of hydrogen bonding.
-
The Influence of the N-Methyl Group: N-methylation of amino acids has a dual effect; it can increase lipophilicity by adding a hydrocarbon moiety, but it can also enhance aqueous solubility in some contexts.[1] This modification also removes the secondary amine's hydrogen, preventing it from acting as a hydrogen bond donor.
-
Ionic Character of the Hydrochloride Salt: As a hydrochloride salt, the molecule exists in an ionic form. This significantly increases its polarity compared to the freebase form, generally leading to higher solubility in polar solvents and lower solubility in non-polar solvents.[2] The dissociation of the salt in solution is a critical factor.
-
Solvent Properties: The properties of the organic solvent are equally crucial:
-
Polarity and Dielectric Constant: Highly polar solvents are better able to stabilize the charged ions of the hydrochloride salt.
-
Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) that can act as hydrogen bond donors and acceptors will interact favorably with the carboxylate and the protonated amine. Aprotic polar solvents (e.g., acetone, acetonitrile) can act as hydrogen bond acceptors.
-
Molecular Size and Shape: Steric hindrance can affect the ability of solvent molecules to effectively solvate the solute.
-
Predicted Solubility Profile of this compound
Table 1: Predicted Relative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent | Predicted Relative Solubility | Rationale for Prediction |
| Polar Protic | Water | Very High | Excellent at solvating ions and extensive hydrogen bonding capabilities. |
| Methanol | High | High polarity and strong hydrogen bonding ability, effectively solvating the ionic salt. | |
| Ethanol | Moderate to High | Slightly lower polarity than methanol, leading to a predicted decrease in solubility.[4] | |
| Isopropanol | Moderate | Increased hydrocarbon character and steric hindrance reduce solvating efficiency compared to smaller alcohols.[6] | |
| Polar Aprotic | DMSO | Moderate | High polarity and ability to accept hydrogen bonds, but lacks a donor proton. |
| Acetonitrile | Low to Moderate | Polar, but a weaker hydrogen bond acceptor than other polar aprotic solvents.[4] | |
| Acetone | Low to Moderate | Moderate polarity and can accept hydrogen bonds. | |
| Less Polar | Dichloromethane (DCM) | Very Low | While it can dissolve some polar compounds, it is generally a poor solvent for ionic salts. The freebase form would be more soluble.[7] |
| Ethyl Acetate | Very Low | Lower polarity and limited hydrogen bonding capacity make it a poor solvent for this salt. | |
| Non-Polar | Toluene | Insoluble | Lacks the polarity and hydrogen bonding ability to overcome the crystal lattice energy of the ionic compound. |
| Hexanes | Insoluble | Non-polar solvent with no capacity to solvate ionic species. |
This predictive framework suggests that solubility will be highest in polar protic solvents and will decrease significantly as the solvent becomes less polar and less capable of hydrogen bonding.
A Self-Validating Experimental Protocol for Solubility Determination
For precise and reliable solubility data, experimental determination is essential. The following protocol, based on the widely accepted static gravimetric method, provides a robust and self-validating system.[4][8][9]
Principle
An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in a known mass of the solution is determined gravimetrically after solvent evaporation.
Experimental Workflow Diagram
References
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermal Stability and Decomposition of N-Methyl-D-proline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-D-proline hydrochloride, a chiral derivative of the amino acid proline, is a crucial building block in the synthesis of various pharmaceuticals. Its thermal stability is a critical parameter that influences its storage, handling, and the manufacturing processes of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathways and the analytical techniques used for its characterization. This document serves as a valuable resource for researchers and professionals involved in drug development and materials science, offering insights into the causality behind experimental choices and ensuring the scientific integrity of the presented methodologies.
Introduction: The Significance of Thermal Stability in Pharmaceutical Development
The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of drug development.[1] Understanding how a compound behaves under thermal stress is paramount for ensuring product safety, efficacy, and shelf-life.[1] Thermal analysis techniques are indispensable for characterizing the physicochemical properties of pharmaceutical materials, providing critical data for formulation development, process optimization, and regulatory compliance.[2]
N-Methyl-D-proline, a derivative of the non-polar proteinogenic amino acid proline, finds application in peptide synthesis to enhance stability and bioactivity.[3] The hydrochloride salt form is often utilized to improve solubility and handling characteristics. However, the introduction of the methyl group and the hydrochloride moiety can influence the compound's thermal decomposition profile compared to its parent amino acid. This guide delves into the methodologies required to elucidate these thermal properties.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential before embarking on its thermal analysis. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [4][5] |
| Molecular Weight | 165.62 g/mol | [4][5] |
| Appearance | White to off-white powder/crystals | [5] |
| Storage Temperature | 2-8°C, Inert atmosphere | [4][5] |
Experimental Workflows for Thermal Analysis
A multi-technique approach is often necessary to fully characterize the thermal stability and decomposition of a pharmaceutical compound.[7] The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][8] These can be coupled with other analytical methods like Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) to identify the evolved gaseous products during decomposition.[7]
Experimental Workflow Diagram
Caption: A comprehensive workflow for the thermal analysis of this compound.
Detailed Experimental Protocols
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum).[1]
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[9]
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.[9]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition step.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using nitrogen prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the compound.
-
Heating Rate: A heating rate of 10 °C/min is a common standard that provides a good balance between resolution and experiment time.[9]
-
Sample Size: A small sample size minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.[1]
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Instrumentation: A calibrated differential scanning calorimeter.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.[10]
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to a temperature above its expected melting or decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.[10]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic (melting, dehydration) and exothermic (decomposition, crystallization) peaks.
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
Causality Behind Experimental Choices:
-
Hermetically Sealed Pan: This prevents the loss of volatile decomposition products before they can be detected as a thermal event.
-
Reference Pan: The use of an empty reference pan allows for the measurement of the differential heat flow, which is directly proportional to the heat absorbed or released by the sample.
Results and Discussion: Interpreting the Thermal Behavior
While specific experimental data for this compound is not extensively published, we can infer its likely thermal behavior based on related compounds and general principles of amino acid decomposition.
Expected TGA and DSC Profiles
Based on the analysis of similar compounds, the following thermal events are anticipated for this compound:
| Temperature Range (°C) | Expected Event | TGA Observation | DSC Observation |
| 100 - 150 | Dehydration (if hydrate) | Mass loss corresponding to water | Endothermic peak |
| 150 - 250 | Melting/Decomposition | Significant mass loss | Endothermic peak (melting) followed by an endothermic or exothermic peak (decomposition) |
| > 250 | Further Decomposition | Continued mass loss | Complex series of endo/exothermic peaks |
This table presents a hypothetical profile based on the behavior of similar amino acid hydrochlorides.[9]
Proposed Decomposition Pathway
The thermal decomposition of amino acids and their hydrochlorides can proceed through several pathways, including decarboxylation, deamination, and dehydration.[11][12] For this compound, a plausible decomposition pathway is initiated by the loss of hydrogen chloride, followed by decarboxylation and subsequent fragmentation of the pyrrolidine ring.
Caption: A proposed thermal decomposition pathway for this compound.
The initial step is likely the loss of hydrogen chloride gas, a common decomposition route for amine hydrochlorides.[9] This would be followed by the decarboxylation of the resulting N-methyl-D-proline zwitterion to yield carbon dioxide and N-methylpyrrolidine. At higher temperatures, the N-methylpyrrolidine ring would likely undergo further fragmentation. The identification of these gaseous products can be confirmed using hyphenated techniques like TGA-MS or TGA-FTIR.[7]
Conclusion
This technical guide has outlined a comprehensive approach to understanding the thermal stability and decomposition of this compound. While specific experimental data for this compound remains limited in public literature, the methodologies and interpretative frameworks presented here provide a robust foundation for its analysis. By employing a combination of TGA and DSC, and potentially hyphenated techniques, researchers and drug development professionals can obtain the critical data necessary to ensure the quality, safety, and efficacy of pharmaceutical products containing this important chiral building block. The proposed decomposition pathway serves as a working hypothesis that can be validated through the detailed experimental workflows described herein.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ntrl.ntis.gov [ntrl.ntis.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cris.unibo.it [cris.unibo.it]
- 8. infinitalab.com [infinitalab.com]
- 9. perkinelmer.com.ar [perkinelmer.com.ar]
- 10. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. Thermal behavior, decomposition mechanism by TG/MS/FTIR technique and theoretical study of some symmetric and asymmetric bent-core liquid crystals based on 2,7-dihydroxynaphthalene | Semantic Scholar [semanticscholar.org]
The Biological Significance of N-Methylation in Amino Acids: A Technical Guide for Researchers and Drug Developers
Abstract
N-methylation, the covalent addition of a methyl group to nitrogen atoms within amino acids, is a subtle yet profound post-translational modification (PTM) that orchestrates a vast array of biological processes. Once considered a niche modification, it is now recognized as a critical regulator of protein function, stability, and interaction, with significant implications in cellular signaling, epigenetic control, and disease pathogenesis. This technical guide provides an in-depth exploration of the core principles of amino acid N-methylation, its diverse biological roles, and its strategic application in modern drug development. We will delve into the enzymatic machinery governing this modification, its impact on the physicochemical properties of proteins and peptides, and the cutting-edge methodologies employed for its detection and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the power of N-methylation in their work.
Introduction: The "Magic Methyl" Effect in Biology
The addition of a single methyl group (a mere 14 Da) to an amino acid can dramatically alter the biological activity and pharmacokinetic properties of a protein or peptide.[1] This phenomenon, often dubbed the "magic methyl" effect in medicinal chemistry, is a testament to the exquisite sensitivity of biological systems to subtle structural changes.[1][2] N-methylation can occur on the side chains of lysine and arginine residues, the imidazole ring of histidine, and at the α-amino group of the N-terminus of proteins.[3][4] This modification is catalyzed by a diverse family of enzymes called methyltransferases (MTases), which utilize S-adenosyl-L-methionine (SAM) as the primary methyl donor.[4][5]
Unlike some other PTMs, N-methylation is often considered irreversible, making it a stable and long-lasting regulatory mark.[6] Its impact stems from several key physicochemical changes:
-
Increased Hydrophobicity: The addition of a nonpolar methyl group increases the local hydrophobicity of the amino acid.[7]
-
Steric Hindrance: The methyl group can introduce steric bulk, influencing protein conformation and restricting backbone flexibility.[8][9]
-
Modulation of Charge: N-methylation of lysine and the N-terminus can alter the pKa of the amino group and, in the case of trimethylation, introduce a permanent positive charge.[3][10]
-
Disruption of Hydrogen Bonding: Methylation of a backbone amide nitrogen or a side-chain amine removes a hydrogen bond donor, which can significantly impact secondary structure and protein-protein interactions.[8]
These fundamental changes translate into a wide spectrum of biological consequences, from modulating gene expression to enhancing the therapeutic potential of peptide drugs.
The Enzymatic Machinery of N-Methylation
The transfer of a methyl group to a nitrogen atom is a precisely controlled enzymatic process.
Methyltransferases (MTases): The "Writers"
MTases are a large and diverse class of enzymes that catalyze the methylation of various substrates, including proteins, DNA, and RNA.[5] Protein MTases are categorized based on the amino acid they target.
-
Lysine Methyltransferases (KMTs): These enzymes add one, two, or three methyl groups to the ε-amino group of lysine residues. Lysine methylation is a key modification in histone biology and epigenetic regulation.[11][12]
-
Arginine Methyltransferases (PRMTs): PRMTs catalyze the mono- or dimethylation of the guanidino group of arginine residues. Arginine methylation can be symmetric or asymmetric, each having distinct functional outcomes.[3][13]
-
N-Terminal Methyltransferases (NTMTs): These enzymes specifically methylate the α-amino group of the N-terminal residue of a protein after the initial methionine is cleaved.[10][14]
-
Histidine N-methyltransferase (HNMT): This enzyme catalyzes the methylation of the imidazole ring of histidine, primarily involved in the metabolism of histamine.[15][16]
The catalytic cycle for most MTases involves the binding of SAM, followed by the substrate protein, and the subsequent transfer of the methyl group, releasing S-adenosyl-L-homocysteine (SAH).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein methylation - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Methyltransferase - Wikipedia [en.wikipedia.org]
- 6. Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Biology of Protein N‐Terminal Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Past, present, and perspectives of protein N-terminal methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Methylation: Mechanisms, Types, and Implications - Creative Proteomics [creative-proteomics.com]
- 12. Lysine and arginine methylation of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Protein arginine methylation in transcription and epigenetic regulation [frontiersin.org]
- 14. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Safe Handling of N-Methyl-D-proline Hydrochloride
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for N-Methyl-D-proline Hydrochloride. The protocols and recommendations herein are synthesized from established safety data for the compound and its close structural analogs, designed to foster a self-validating system of laboratory safety.
Introduction: The Scientific Context
N-Methyl-D-proline and its hydrochloride salt are valuable chiral building blocks in organic synthesis and pharmaceutical development. As a derivative of the amino acid D-proline, its stereochemistry is pivotal in the synthesis of complex molecules and bioactive compounds.[1] Given its role in cutting-edge research, a thorough understanding of its chemical properties and potential hazards is not merely a regulatory formality but a prerequisite for ensuring experimental integrity and, most importantly, personnel safety. This guide moves beyond simple checklists to explain the causality behind each safety recommendation, empowering scientists to make informed risk assessments.
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound specifically is limited, a robust safety profile can be constructed by analyzing data from structurally similar compounds, including its stereoisomer (N-Methyl-L-proline) and parent amino acid (D-Proline). The primary hazards are associated with its physical form as a powder and the chemical properties of an amino acid hydrochloride.
GHS Classification (Inferred): Based on data for related compounds, this compound should be handled as a substance with the following potential classifications[2][3]:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation
Primary Routes of Exposure and Health Effects:
-
Inhalation: Inhaling the fine powder is a primary exposure risk. It may cause irritation to the respiratory tract.[4] The causality stems from the physical abrasiveness of fine particulates and the chemical reactivity of the compound with the moist mucous membranes of the respiratory system.
-
Skin Contact: May cause skin irritation.[5] Prolonged or repeated contact should be avoided.
-
Eye Contact: The compound is expected to cause serious eye irritation.[6] Direct contact with the powder can lead to redness, pain, and potential damage if not addressed immediately.
-
Ingestion: While ingestion is a less common laboratory exposure route, it may be harmful if swallowed.[4]
Reactivity Profile:
-
Stability: The compound is generally stable under recommended storage conditions.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] Contact with strong bases can deprotonate the hydrochloride, liberating the free amine, while strong oxidizing agents can lead to vigorous, exothermic reactions.
-
Hazardous Decomposition Products: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][6][7] The release of HCl gas is a critical consideration, especially during fire events or when the material is heated to decomposition.
Physicochemical Properties for Safe Handling
Understanding the physical properties of a chemical is fundamental to its safe manipulation.
| Property | Data | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | (R)-1-methylpyrrolidine-2-carboxylic acid hydrochloride | |
| CAS Number | 702710-17-6 | [2] |
| Molecular Formula | C₆H₁₂ClNO₂ | [2][8] |
| Molecular Weight | 165.62 g/mol | [2][8] |
| Appearance | White to off-white powder/solid | [1][9] |
| Hygroscopicity | May be hygroscopic | [5][6] |
| Storage Temperature | Recommended: 2-8°C or Freezer | [2][9] |
The hygroscopic nature of similar compounds is a key handling consideration.[5][6] Absorption of moisture from the atmosphere can lead to clumping, which affects weighing accuracy, and can potentially accelerate degradation. Therefore, minimizing atmospheric exposure is critical.
Exposure Controls: A Proactive Safety Framework
A multi-layered approach, beginning with engineering controls and supplemented by personal protective equipment (PPE), is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the hazard from the researcher.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[7][10]
-
Chemical Fume Hood: For procedures that may generate significant amounts of dust (e.g., weighing large quantities, transfers), a certified chemical fume hood is mandatory. This captures airborne particles at the source, preventing inhalation.[4]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is required even when engineering controls are in place. The selection of appropriate PPE is a critical, task-dependent process.
-
Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][10][11] A face shield should be considered for procedures with a higher risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Handle with chemical-resistant, impervious gloves (e.g., nitrile) that have been inspected for integrity prior to use.[10][12] Dispose of contaminated gloves properly after use.
-
Lab Coat: A standard lab coat is required. For handling larger quantities, consider chemically resistant or impervious clothing.[10][11]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations where dust concentrations are high, use a NIOSH (US) or CEN (EU) approved respirator. A mask rated N95 or a P1 (EN 143) respirator is suitable for nuisance dust levels.[4][9]
Caption: PPE Selection Workflow based on task assessment.
Standard Operating Procedures (SOPs)
Adherence to validated protocols is the cornerstone of a trustworthy safety system.
Protocol for Handling and Weighing
-
Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood sash is at the appropriate working height.
-
Environment: Before opening the container, allow it to equilibrate to room temperature, especially if stored in a freezer.[9] This prevents condensation of atmospheric moisture onto the cold powder.
-
Dispensing: Open the container within the fume hood. Use a clean spatula to carefully transfer the desired amount of powder to a tared weigh boat or vessel. Avoid actions that could generate dust, such as dropping powder from a height.
-
Cleaning: After dispensing, securely close the primary container. Wipe down the spatula and any surfaces with a damp cloth or towel to collect any residual powder, preventing it from becoming airborne.
-
Hand Hygiene: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.[6][10]
Protocol for Storage
The goal of proper storage is to maintain the chemical's integrity and prevent accidental release.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][5][10]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to protect the hygroscopic material.[5]
-
Location: Store in a dry, cool, and well-ventilated place, segregated from incompatible materials like strong oxidizing agents.[5][10]
-
Temperature: Adhere to the recommended storage temperature, typically in a freezer or refrigerated at 2-8°C, to maximize shelf life.[2][9]
Emergency Procedures and First Aid
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the powder.
-
Assess & Equip: Don appropriate PPE, including respiratory protection, before approaching the spill.
-
Contain & Clean:
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the collected waste and contaminated materials according to institutional and local regulations.[10][11]
Caption: Decision tree for responding to a chemical spill.
First Aid Measures
Immediate action is critical in the event of personal exposure.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9][13]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs or persists, get medical advice.[6][10][14]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[10]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][7][10]
-
Specific Hazards: During a fire, hazardous decomposition products like nitrogen oxides, carbon oxides, and hydrogen chloride gas may be produced.[5][7]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[5][10]
Waste Disposal
Chemical waste must be managed responsibly to protect the environment.
-
Procedure: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10][11]
-
Compliance: Do not contaminate water, foodstuffs, or sewer systems.[10][11] All disposal practices must be in accordance with federal, state, and local regulations.
-
Containers: Empty containers can be triply rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[10][15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 702710-17-6|this compound|BLD Pharm [bldpharm.com]
- 3. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-Methyl-L-proline hydrochloride | C6H12ClNO2 | CID 66599912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. spanlab.in [spanlab.in]
- 14. echemi.com [echemi.com]
- 15. echemi.com [echemi.com]
Methodological & Application
Application Note: The Critical Role of the N-H Proton in Proline-Catalyzed Asymmetric Aldol Reactions
A Mechanistic Investigation Using N-Methyl-D-proline Hydrochloride as a Control Catalyst
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: This document provides a detailed examination of the mechanistic requirements for proline-catalyzed asymmetric aldol reactions. While proline and its derivatives are cornerstones of organocatalysis, not all modifications enhance catalytic activity. Here, we use this compound as a case study to illustrate the indispensable role of the secondary amine proton in the canonical enamine-based catalytic cycle. Contrary to being an effective catalyst, N-methylated proline is catalytically inactive for this transformation[1]. This application note will dissect the mechanistic reasons for this failure, thereby offering researchers profound insights into the fundamental principles of catalyst design and the structural features essential for high efficiency and stereocontrol in asymmetric synthesis.
Introduction: The Power of Organocatalysis in Aldol Reactions
The asymmetric aldol reaction is a paramount carbon-carbon bond-forming reaction, enabling the construction of complex chiral molecules that are foundational to many pharmaceuticals and natural products[2]. The advent of organocatalysis, using small, metal-free organic molecules to accelerate chemical transformations, has revolutionized this field. Among these catalysts, the simple amino acid L-proline is considered a seminal discovery, lauded for its ability to mimic the function of complex Class I aldolase enzymes with remarkable efficiency and stereoselectivity[3][4].
The success of proline has spurred extensive research into its derivatives, with the goal of enhancing reactivity, broadening substrate scope, or improving stereoselectivity[5][6]. A common derivatization strategy is N-alkylation. This guide focuses on a specific derivative, this compound, to explore a critical question: what structural elements of proline are truly non-negotiable for catalysis? As we will demonstrate, the methylation of the ring nitrogen, converting the secondary amine to a tertiary amine, fundamentally disrupts the catalytic machinery, rendering the molecule inactive for the aldol reaction[1]. By understanding this "mechanistic failure," we can gain a deeper appreciation for the elegant and highly specific pathway that makes proline such a powerful catalyst.
The Proline Catalytic Cycle: A Symphony of Covalent and Non-Covalent Interactions
The efficacy of proline catalysis stems from its bifunctional nature. The secondary amine is responsible for covalent catalysis via enamine formation, while the carboxylic acid group orchestrates the stereochemical outcome through non-covalent hydrogen bonding[3].
The widely accepted mechanism proceeds as follows[7][8]:
-
Enamine Formation: The secondary amine of proline reacts with a ketone donor (e.g., cyclohexanone) to form a nucleophilic enamine intermediate.
-
Transition State Assembly: The carboxylic acid group acts as a Brønsted acid, protonating and activating the aldehyde acceptor. It then serves as a hydrogen-bond donor to orient the aldehyde within a highly organized, chair-like six-membered transition state, akin to the Zimmerman-Traxler model[3][9].
-
Stereoselective C-C Bond Formation: The enamine attacks the Re or Si face of the activated aldehyde, dictated by the sterics of the transition state. The D- or L-configuration of the proline catalyst determines the absolute stereochemistry of the final product.
-
Hydrolysis and Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral aldol product and regenerate the proline catalyst, completing the cycle.
Caption: The successful catalytic cycle for proline.
This compound: A Case of Mechanistic Failure
While structurally similar to proline, the simple addition of a methyl group to the nitrogen atom has profound and detrimental consequences for its catalytic ability in the aldol reaction.
Catalyst Profile:
-
Chemical Name: (R)-1-methylpyrrolidine-2-carboxylic acid hydrochloride
-
CAS Number: 702710-17-6[10]
-
Molecular Formula: C₆H₁₂ClNO₂
-
Molecular Weight: 165.62 g/mol
-
Appearance: Typically a white to off-white solid[11].
Why N-Methylation Leads to Inactivity:
The primary reason for the catalytic failure is the replacement of the N-H proton with an N-CH₃ group. This seemingly minor change dismantles the delicate machinery of the transition state.
-
Loss of the Key Hydrogen Bond Donor: The N-H proton in proline is not merely a spectator. In the transition state, it is believed that the protonated secondary amine (pyrrolidinium) and the carboxylic acid group work in concert to create a rigid, hydrogen-bonded network that binds and orients the aldehyde. This precise orientation is what dictates the high stereoselectivity[3]. N-methylproline, being a tertiary amine, lacks this crucial N-H proton and therefore cannot form this zwitterionic, bifunctional H-bonding network.
-
Disruption of the Organized Transition State: Without the ability to form the key hydrogen bond, the catalyst cannot effectively organize the ketone and aldehyde electrophile in the necessary proximity and orientation for a stereocontrolled reaction. While the carboxylic acid (from the hydrochloride salt) can still act as a general Brønsted acid, it loses the ability to act as a bifunctional, intramolecular directing group. The reaction, if it proceeds at all, would lack the stereochemical control that is the hallmark of proline catalysis.
Caption: The disrupted catalytic pathway for N-Methyl-D-proline.
Experimental Protocols and Considerations
Based on overwhelming mechanistic evidence and direct experimental findings that N-methylproline is inactive[1], we do not provide a protocol for its use as a catalyst in the asymmetric aldol reaction. Attempting this reaction would serve primarily as a "negative control" experiment to confirm the importance of the proline N-H proton.
For researchers aiming to perform a successful asymmetric aldol reaction, the following general protocol using unmodified L- or D-proline is recommended as a starting point.
Illustrative Protocol: Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is adapted from established literature procedures[2][12].
Materials and Reagents:
-
D-Proline (or L-Proline) (≥99%)
-
Cyclohexanone (≥99%, freshly distilled)
-
4-Nitrobenzaldehyde (≥99%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add D-Proline (e.g., 0.075 mmol, 30 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMSO (1.0 mL) followed by cyclohexanone (1.25 mmol, 5 equivalents). Stir the mixture at room temperature for 15 minutes.
-
Initiation: Add 4-nitrobenzaldehyde (0.25 mmol, 1 equivalent) to the mixture in one portion.
-
Reaction: Seal the flask and stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 4-24 hours).
-
Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aldol product.
-
Analysis: Determine the yield. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Condition | Rationale / Causality |
| Catalyst | D-Proline | Provides the necessary secondary amine and carboxylic acid for the enamine cycle and stereocontrol. |
| Catalyst Loading | 10-30 mol% | Balances reaction rate with cost and ease of removal. Higher loadings can accelerate the reaction. |
| Ketone | Cyclohexanone | A reactive cyclic ketone that readily forms the enamine intermediate. |
| Aldehyde | 4-Nitrobenzaldehyde | An electron-deficient aromatic aldehyde that is a highly reactive electrophile. |
| Solvent | DMSO | A polar aprotic solvent that effectively solubilizes the proline catalyst and intermediates. |
| Temperature | Room Temp (~20-25 °C) | Offers a convenient and effective balance between reaction rate and stereoselectivity. Lowering the temperature may improve ee. |
| Typical Yield | 60-95% | Dependent on reaction time and purity of reagents. |
| Typical dr | >95:5 (anti major) | The chair-like transition state strongly favors the anti diastereomer. |
| Typical ee | >95% | Excellent enantiocontrol is imparted by the chiral catalyst in the organized transition state. |
Note: Expected outcomes are based on typical results for proline-catalyzed reactions and may vary.[13][14][15][16]
Conclusion and Future Outlook
The case of this compound serves as a powerful lesson in catalyst design. It unequivocally demonstrates that the secondary amine and its associated N-H proton are not merely passive components but are mechanistically vital for the success of proline-catalyzed asymmetric aldol reactions. The inability of the N-methylated derivative to form the critical hydrogen-bonded transition state leads to a complete loss of catalytic activity and stereocontrol.
For researchers in drug development and synthetic chemistry, this insight is crucial. It reinforces that the rational design of new organocatalysts requires a deep understanding of the reaction mechanism. Future efforts to improve upon the proline scaffold should focus on modifications that preserve the essential bifunctional (secondary amine and carboxylic acid) core while fine-tuning steric and electronic properties elsewhere on the molecule to further enhance its catalytic prowess.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. targetedlibrary.com [targetedlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. 702710-17-6|this compound|BLD Pharm [bldpharm.com]
- 11. Page loading... [guidechem.com]
- 12. mdpi.com [mdpi.com]
- 13. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Incorporation of N-Methyl-D-proline Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry for enhancing the pharmacological properties of peptide-based therapeutics.[1][2][3] This modification can lead to significantly improved metabolic stability, increased cell permeability, and tailored conformational rigidity, which is crucial for receptor binding and biological activity.[2][3][4] However, the incorporation of N-methylated amino acids, particularly sterically hindered residues like N-Methyl-D-proline, presents considerable synthetic challenges.[5][6] This document provides a comprehensive guide for the effective incorporation of N-Methyl-D-proline Hydrochloride into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It details the causality behind procedural choices, outlines a robust, self-validating protocol, and offers troubleshooting strategies to overcome common hurdles.
Introduction: The Rationale for N-Methyl-D-proline
The introduction of an N-methyl group onto an amino acid fundamentally alters the properties of the resulting peptide.[3] Specifically, N-Methyl-D-proline offers a unique combination of attributes:
-
Enhanced Proteolytic Resistance: The N-methyl group sterically shields the adjacent peptide bond from enzymatic cleavage, prolonging the peptide's in-vivo half-life.[3]
-
Conformational Constraint: As a proline derivative, it induces a "kink" in the peptide backbone. The N-methylation further restricts the rotation around the Cα-N bond, providing a powerful tool for locking the peptide into a specific, biologically active conformation.
-
Increased Lipophilicity: The addition of the methyl group increases the hydrophobicity of the peptide, which can improve membrane permeability and oral bioavailability.[1][2]
-
D-Configuration: The use of a D-amino acid can further enhance stability against enzymatic degradation and can be critical for mimicking or blocking natural peptide interactions.
Despite these advantages, the secondary amine of N-methylated amino acids is a weaker nucleophile and is sterically hindered, making peptide bond formation significantly more challenging than with primary amines.[6] This often leads to incomplete coupling reactions, low yields, and the formation of deletion sequences.[6] Therefore, a carefully optimized protocol is essential for success.
Mechanistic Considerations for Coupling
The primary challenge in coupling N-Methyl-D-proline is overcoming the steric hindrance and reduced nucleophilicity of its secondary amine. Standard coupling reagents are often insufficient. The choice of a highly potent activating reagent is critical.
Uronium/Aminium Salt Reagents (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for sterically demanding couplings.[7][8][9] The mechanism involves a two-stage process:
-
Carboxylic Acid Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the incoming Fmoc-protected amino acid is deprotonated. This carboxylate then attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[7][10]
-
Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt, generating a highly reactive OAt-active ester.[7][11] The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, stabilizing the transition state of the subsequent aminolysis, which accelerates the coupling reaction.[11][12]
This rapid formation of a highly reactive ester is key to driving the coupling reaction to completion, even with a hindered nucleophile like N-Methyl-D-proline.[7][11]
Detailed Protocol for SPPS Incorporation
This protocol assumes a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide or Wang resin). All steps should be performed in a dedicated peptide synthesis vessel with agitation.
3.1. Materials and Reagents
| Reagent | Acronym | Grade | Notes |
| This compound | N/A | Synthesis Grade | Store desiccated. |
| Fmoc-protected Amino Acids | Fmoc-AA | Synthesis Grade | Standard side-chain protection (e.g., tBu, Boc, Trt). |
| Coupling Reagent | HATU | Synthesis Grade | Highly recommended. Store under inert gas, away from moisture. |
| Base | DIPEA | Peptide Synthesis Grade | N,N-diisopropylethylamine. Use fresh, high-quality stock. |
| Fmoc Deprotection Solution | - | - | 20% Piperidine in DMF (v/v). Prepare fresh daily. |
| Solvents (DMF, DCM) | - | Peptide Synthesis Grade | N,N-Dimethylformamide, Dichloromethane. Low water content is crucial. |
| Capping Solution | - | - | Acetic Anhydride/DIPEA/DMF (e.g., 1:1:8 ratio). |
| Cleavage Cocktail | - | - | e.g., Reagent K: TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) |
| Qualitative Monitoring Test | - | - | Bromophenol Blue test. Kaiser test will not work on the secondary amine. |
3.2. Step-by-Step Workflow
The following protocol details the critical coupling step of an amino acid onto the N-terminus of N-Methyl-D-proline. A similar protocol should be used when coupling N-Methyl-D-proline itself onto the growing peptide chain.
Protocol Steps:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound N-Methyl-D-proline has been removed using standard deprotection procedures (20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Pre-activation (Perform in a separate, dry glass vessel):
-
Dissolve the incoming Fmoc-protected amino acid (4 equivalents relative to resin loading) in DMF.
-
Add HATU (3.9 equivalents) to the solution.
-
Add DIPEA (8 equivalents). Causality: A higher excess of base is often required to ensure both the activation of the carboxylic acid and to neutralize the hydrochloride salt of the proline residue on the resin.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.[13] A slight color change may be observed.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for a minimum of 2 hours. For difficult couplings, especially when coupling another N-methylated residue, extend the time to 4 hours or even overnight.[8][14]
-
-
Monitoring and Recoupling:
-
After the initial coupling time, take a small sample of resin beads, wash them with DMF, and perform a Bromophenol Blue test.[13]
-
Interpretation: Yellow beads indicate a complete reaction (no free amine). Blue or green beads indicate an incomplete reaction.[13]
-
If the test is positive (blue/green), drain the reaction vessel and repeat the coupling step (double coupling) with a freshly prepared activated amino acid solution.[8]
-
-
Capping (Optional but Recommended):
-
If the coupling remains incomplete after a second attempt, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes.
-
-
Washing:
-
After a complete coupling (or capping), thoroughly wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.
-
Cleavage and Deprotection
Peptides containing N-methylated residues do not typically require special cleavage conditions compared to standard peptides.[15] However, fragmentation between consecutive N-methylated amino acids can sometimes occur during prolonged acid exposure.[16]
-
Cleavage Cocktail: A standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/ethanedithiol) is generally effective.[17] The choice of scavengers is dictated by the other amino acids present in the sequence (e.g., Trp, Cys, Met).[18]
-
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram).
-
Stir at room temperature for 2-3 hours. It is advisable to minimize cleavage time where possible.[16]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[18]
-
Isolate the peptide by centrifugation, decant the ether, and dry the pellet.
-
Purify the crude peptide using reverse-phase HPLC. Note that N-methylated peptides may show broad or multiple peaks due to the presence of slowly interconverting cis/trans amide bond isomers.[16]
-
Troubleshooting and Key Considerations
| Problem | Probable Cause | Recommended Solution |
| Incomplete Coupling | Insufficient reagent potency; Insufficient reaction time; Poor resin swelling. | Switch to a more potent coupling reagent like HATU or PyAOP.[6][16] Increase coupling time to 4 hours or overnight and consider double coupling.[8][14] Ensure resin is fully swollen in a good solvent like DMF or NMP before starting.[8] |
| Guanidinylation Side Reaction | Excess HATU reacting with the N-terminal amine. | Use a slight excess of the amino acid relative to HATU (e.g., 4 eq AA vs 3.9 eq HATU). Avoid large excesses of the coupling reagent.[7] This side reaction caps the peptide chain. |
| HPLC Shows Multiple Peaks | Slow cis/trans isomerization around the N-methyl-proline peptide bond. | This is an inherent property of N-methylated peptides and not necessarily an indication of impurity.[16] Running the HPLC at a slightly elevated temperature (e.g., 40-50°C) can sometimes help sharpen the peaks by accelerating the interconversion. Collect all related peaks and confirm identity by mass spectrometry. |
| Peptide Fragmentation | Acid-lability of the bond between two N-methylated residues. | Minimize the time of TFA cleavage.[16] A test cleavage with a small amount of resin can help determine the optimal time needed for full deprotection without significant fragmentation. |
Conclusion
The successful incorporation of this compound is a challenging yet highly rewarding step in the synthesis of advanced peptide therapeutics. By understanding the mechanistic hurdles posed by this sterically hindered amino acid and employing a robust protocol centered on potent activating agents like HATU, extended reaction times, and careful monitoring, researchers can effectively harness the benefits of N-methylation. This guide provides the foundational knowledge and practical steps to integrate N-Methyl-D-proline into peptide sequences, enabling the development of next-generation peptides with superior pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: N-Methyl-D-proline Hydrochloride in Pharmaceutical Intermediate Synthesis
Abstract
This technical guide provides an in-depth exploration of N-Methyl-D-proline Hydrochloride, a versatile chiral building block and organocatalyst, in the context of pharmaceutical intermediate synthesis. Moving beyond a simple recitation of facts, this document elucidates the mechanistic underpinnings of its reactivity and offers detailed, field-proven protocols for its application. We will dissect its role in key asymmetric transformations, including aldol reactions and Michael additions, which are fundamental to the construction of complex, enantiomerically pure pharmaceutical ingredients. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique stereochemical and catalytic properties of this valuable proline derivative.
Introduction: The Significance of this compound
In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a drug's efficacy and safety. Chiral molecules, particularly amino acid derivatives, have emerged as indispensable tools for achieving this control. This compound is a derivative of the natural amino acid D-proline, distinguished by a methyl group on the ring nitrogen.[1][2] This seemingly minor modification has profound implications for its chemical behavior.
The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient reagent for laboratory and industrial settings. In solution, it readily provides the active N-Methyl-D-proline cation. Its utility in synthesis is twofold:
-
As a Chiral Building Block: The rigid pyrrolidine scaffold can be incorporated into larger molecules, imparting specific conformational constraints that are often crucial for biological activity.[1]
-
As an Organocatalyst: It serves as a powerful catalyst for asymmetric reactions, driving the formation of one enantiomer over the other. This avoids the use of often toxic and difficult-to-remove metal catalysts, aligning with the principles of green chemistry.[2][3]
The N-methylation, when compared to its parent D-proline, alters the steric environment and electronic properties of the nitrogen atom. This modification prevents its participation as a hydrogen bond donor but enhances its nucleophilicity, influencing the transition states of catalyzed reactions and often leading to different stereochemical outcomes or reactivity profiles. While much of the foundational literature focuses on L-proline, the principles of enamine and iminium ion catalysis are directly translatable to its D- and N-methylated counterparts.[3][4]
Mechanistic Cornerstone: Enamine and Iminium Catalysis
The catalytic power of N-Methyl-D-proline stems from its ability to form key reactive intermediates with carbonyl compounds. Understanding this dual-mode activation is essential for its effective application.
-
Enamine Catalysis: The secondary amine of proline derivatives reacts with a ketone or aldehyde (the donor) to form a nucleophilic enamine intermediate. The chirality of the proline scaffold directs the subsequent attack of this enamine on an electrophile (the acceptor), controlling the stereochemistry of the newly formed C-C bond.[4][5]
-
Iminium Catalysis: The catalyst can also react with an α,β-unsaturated aldehyde or ketone (the acceptor) to form a chiral iminium ion. This lowers the LUMO of the acceptor, activating it for attack by a nucleophile.
The presence of the N-methyl group in N-Methyl-D-proline precludes the formation of a key hydrogen bond that is present in proline-catalyzed transition states, which can alter the stereochemical control of the reaction.[4]
Application in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation, creating β-hydroxy carbonyl compounds that are prevalent in natural products and pharmaceuticals.[6] Asymmetric organocatalysis using proline derivatives provides a direct route to enantiomerically enriched aldol products.[7][8]
Causality and Experimental Design
In a typical proline-catalyzed aldol reaction, the catalyst forms an enamine with a ketone donor (e.g., acetone, cyclohexanone), which then attacks an aldehyde acceptor. The stereochemical outcome is dictated by the geometry of the transition state. The use of N-Methyl-D-proline introduces a different steric environment compared to D-proline. The methyl group can influence the facial selectivity of the enamine attack on the aldehyde. Solvent choice is critical; polar aprotic solvents like DMSO or DMF are often employed to ensure solubility of the catalyst and reactants, though solvent-free conditions have also proven effective.[7]
Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol details a representative procedure for the synthesis of a chiral β-hydroxy ketone, a common pharmaceutical intermediate.
Materials:
-
This compound (e.g., BLD Pharm, CAS 702710-17-6)[9]
-
Triethylamine (TEA)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (33.1 mg, 0.2 mmol, 20 mol%).
-
Neutralization: Add anhydrous DMSO (2.0 mL) followed by triethylamine (28 µL, 0.2 mmol). Stir the mixture at room temperature for 15 minutes to generate the free amine catalyst in situ. Note: The hydrochloride must be neutralized to enable the formation of the enamine intermediate.
-
Reactant Addition: Add cyclohexanone (207 µL, 2.0 mmol, 2.0 equiv) to the catalyst solution and stir for an additional 20 minutes.
-
Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv) in one portion.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired chiral aldol product.
-
Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Application in Asymmetric Michael Additions
The Michael addition, or conjugate addition, is a vital reaction for forming C-C bonds at the β-position of α,β-unsaturated carbonyl compounds.[10][11] Organocatalyzed versions of this reaction provide access to chiral 1,5-dicarbonyl compounds and γ-nitro ketones, which are versatile intermediates in drug synthesis.[10][12]
Causality and Experimental Design
N-Methyl-D-proline can catalyze Michael additions through two primary pathways (as shown in Figure 1). When reacting a ketone donor with a nitro-olefin acceptor, the reaction proceeds via enamine catalysis. The chiral enamine adds to the nitroalkene, and the stereochemistry is set during this C-C bond formation step. The choice of catalyst loading and solvent can significantly impact both the reaction rate and the stereoselectivity. While high catalyst loadings (20-30 mol%) are common, optimization can often reduce this amount.
Protocol 2: Asymmetric Michael Addition of Acetone to β-Nitrostyrene
This protocol outlines the synthesis of a chiral γ-nitro ketone.
Materials:
-
This compound
-
Triethylamine (TEA)
-
β-Nitrostyrene
-
Acetone (reagent grade, used as solvent and reactant)
-
Hydrochloric acid (1 M aqueous)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
Catalyst Activation: To a flask containing β-nitrostyrene (149 mg, 1.0 mmol, 1.0 equiv), add acetone (5 mL).
-
Catalyst Addition: Add this compound (16.6 mg, 0.1 mmol, 10 mol%) followed by triethylamine (14 µL, 0.1 mmol). Rationale: As in the aldol reaction, in-situ neutralization of the hydrochloride salt is necessary for catalytic activity.
-
Reaction: Stir the resulting solution at room temperature. The reaction is typically heterogeneous at the start. Monitor the reaction by TLC until the β-nitrostyrene is consumed (usually 12-24 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acetone.
-
Extraction: Dilute the residue with ethyl acetate (20 mL) and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the γ-nitro ketone.
-
Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.
Summary of Reaction Parameters and Expected Outcomes
The performance of this compound as a catalyst is highly dependent on the specific substrates and reaction conditions. The following table summarizes typical parameters and expected outcomes for the protocols described.
| Parameter | Protocol 1: Aldol Reaction | Protocol 2: Michael Addition |
| Catalyst Loading | 10-30 mol% | 5-20 mol% |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Solvent | DMSO, DMF, CHCl₃, or neat | Acetone, CHCl₃, Toluene |
| Typical Substrates | Ketones (Cyclohexanone, Acetone)Aromatic Aldehydes | Ketones/AldehydesNitro-olefins, Enones |
| Expected Yield | 60-95% | 70-99% |
| Expected ee | Moderate to High (Varies) | Moderate to High (Varies) |
Note: Yields and enantioselectivities are highly substrate-dependent and require optimization for each specific transformation.
Workflow Visualization
The synthesis of a chiral intermediate using this compound follows a structured workflow from catalyst activation to final product analysis.
Conclusion and Future Outlook
This compound represents a valuable and highly functional tool in the arsenal of the modern synthetic chemist. Its utility as both a chiral synthon and an organocatalyst for key C-C bond-forming reactions makes it directly applicable to the synthesis of complex pharmaceutical intermediates.[13][14] By understanding the fundamental mechanistic principles of enamine and iminium ion catalysis, researchers can rationally design experiments and optimize conditions to achieve high levels of stereocontrol. The protocols provided herein serve as a robust starting point for exploring the synthetic potential of this reagent. Future research will likely focus on the development of novel derivatives and their application in an even broader range of asymmetric transformations, further solidifying the role of proline-based organocatalysis in efficient and sustainable pharmaceutical manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. longdom.org [longdom.org]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. 702710-17-6|this compound|BLD Pharm [bldpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 13. chemimpex.com [chemimpex.com]
- 14. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Chiral Resolution of Racemic Mixtures Using N-Methyl-D-proline Hydrochloride
For: Researchers, scientists, and drug development professionals engaged in the separation of enantiomers.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different biological activities. For instance, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even toxic. Consequently, the ability to isolate a single enantiomer from a racemic mixture—a process known as chiral resolution—is a critical step in the development of safe and effective pharmaceuticals.
One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. These diastereomers, having different solubilities, can then be separated by fractional crystallization.
N-Methyl-D-proline hydrochloride is a versatile and effective chiral resolving agent, particularly for racemic carboxylic acids. Its rigid pyrrolidine ring and the presence of both a carboxyl group and a tertiary amine make it an excellent candidate for forming diastereomeric salts with a variety of acidic compounds. This document provides a detailed guide to the principles and protocols for utilizing this compound in chiral resolution.
Mechanism of Chiral Resolution: Diastereomeric Salt Formation
The fundamental principle behind chiral resolution with this compound is the acid-base reaction between the chiral resolving agent and the racemic carboxylic acid. This compound provides the chiral cation, (1R)-1-methylpyrrolidinium-2-carboxylate, which interacts with the enantiomers of the racemic acid to form two different diastereomeric salts:
-
(R)-Acid + (D)-N-Methyl-proline·HCl → [(R)-Acidate]⁻ • [(D)-N-Methyl-prolinium]⁺ + HCl
-
(S)-Acid + (D)-N-Methyl-proline·HCl → [(S)-Acidate]⁻ • [(D)-N-Methyl-prolinium]⁺ + HCl
These two diastereomeric salts, having different three-dimensional structures, will exhibit different physical properties, most importantly, different solubilities in a given solvent system. This difference in solubility is the key to their separation. One diastereomer will be less soluble and will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.
The efficiency of the resolution is governed by several factors, including the choice of solvent, the temperature profile of the crystallization, and the stoichiometry of the reactants. The chiral recognition between N-Methyl-D-proline and the enantiomers of the carboxylic acid is a complex interplay of ionic bonding, hydrogen bonding, and steric interactions. The rigid conformation of the proline ring plays a crucial role in creating a well-defined chiral environment that magnifies the subtle structural differences between the two enantiomers, leading to a significant difference in the crystal lattice energies of the resulting diastereomeric salts.
Experimental Workflow for Chiral Resolution
The following diagram outlines the general workflow for the chiral resolution of a racemic carboxylic acid using this compound.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Protocol for the Chiral Resolution of Racemic Ibuprofen
This protocol provides a representative example of the chiral resolution of a racemic carboxylic acid, Ibuprofen, using this compound.
Materials:
-
Racemic Ibuprofen
-
This compound
-
Methanol
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH meter or pH paper
-
Polarimeter or Chiral HPLC system
Step 1: Diastereomeric Salt Formation
-
In a 250 mL round-bottom flask, dissolve 10.3 g (50 mmol) of racemic Ibuprofen in 100 mL of methanol.
-
To this solution, add 8.3 g (50 mmol) of this compound.
-
Heat the mixture to reflux with stirring until all solids are dissolved.
-
Slowly cool the solution to room temperature and then place it in an ice bath for 2 hours to induce crystallization.
-
Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum to a constant weight. This is the less soluble diastereomer, enriched in one enantiomer of Ibuprofen.
Step 2: Recrystallization for Enantiomeric Enrichment
-
To further enhance the enantiomeric purity, the isolated diastereomeric salt can be recrystallized.
-
Dissolve the salt in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal recovery.
-
Collect the purified crystals by filtration, wash with cold methanol, and dry under vacuum.
Step 3: Liberation of the Enantiomerically Pure Ibuprofen
-
Suspend the purified diastereomeric salt in 50 mL of water.
-
Add 1 M NaOH solution dropwise with stirring until the pH of the solution is approximately 10-11. This will deprotonate the Ibuprofen, making it soluble in the aqueous layer, and neutralize the this compound.
-
Extract the aqueous solution with ethyl acetate (3 x 30 mL) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. The enantiomerically enriched Ibuprofen will precipitate out of the solution.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically pure Ibuprofen.
Step 4: Recovery of the Resolving Agent
-
The aqueous mother liquor from the salt formation and the aqueous layer after acidification and extraction of the desired enantiomer contain the N-Methyl-D-proline.
-
The solvent can be removed under reduced pressure, and the resulting solid can be recrystallized to recover the resolving agent for future use.
Step 5: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved Ibuprofen should be determined using a suitable analytical technique.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak®).
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA). The exact composition should be optimized for the specific column and analyte.
-
Detection: UV detection at a wavelength where Ibuprofen absorbs (e.g., 220 nm).
-
Calculation: The e.e. is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
-
¹H NMR Spectroscopy with a Chiral Solvating Agent:
-
Dissolve a small amount of the resolved Ibuprofen in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals of the enantiomers, which were indistinguishable in the first spectrum, should now be resolved into two separate sets of peaks.
-
The e.e. can be determined by integrating the corresponding signals for each enantiomer.
-
Quantitative Data Summary
The following table summarizes typical results that can be expected from the chiral resolution of racemic Ibuprofen with this compound. Actual results may vary depending on the specific experimental conditions.
| Parameter | Value |
| Racemic Substrate | Ibuprofen |
| Resolving Agent | This compound |
| Molar Ratio (Substrate:Agent) | 1:1 |
| Crystallization Solvent | Methanol |
| Yield of Diastereomeric Salt (1st Crop) | 35-45% |
| e.e. of Resolved Ibuprofen (after liberation) | >95% |
| Recovery of Resolving Agent | >90% |
Troubleshooting and Key Considerations
-
No Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. Seeding the solution with a small crystal of the desired diastereomeric salt (if available) can also be effective. Alternatively, slowly adding a less polar co-solvent (an anti-solvent) can reduce the solubility of the salt and promote crystallization.
-
Low Enantiomeric Excess: The initial enantiomeric excess may be low. One or more recrystallizations of the diastereomeric salt are often necessary to achieve high optical purity.
-
Solvent Selection: The choice of solvent is critical. A good solvent system will have a significant difference in solubility for the two diastereomers at a given temperature. A screening of different solvents (e.g., ethanol, isopropanol, acetonitrile, and their mixtures with water) is often required to find the optimal conditions.
-
Temperature Control: The rate of cooling can affect the size and purity of the crystals. Slow cooling generally leads to larger and purer crystals.
Conclusion
Chiral resolution via diastereomeric salt formation with this compound is a powerful and practical method for obtaining enantiomerically pure carboxylic acids. The protocol outlined in this document provides a solid foundation for researchers to develop and optimize their own chiral resolution processes. By carefully controlling the experimental parameters and utilizing appropriate analytical techniques to assess enantiomeric purity, high-quality, single-enantiomer compounds can be efficiently produced for a wide range of applications in research and development.
Application Notes & Protocols: N-Methyl-D-proline Hydrochloride in Transition Metal Catalysis
Introduction
In the landscape of modern synthetic chemistry, the development of efficient, selective, and robust catalytic systems is paramount. Transition metal catalysis, in particular, has revolutionized the construction of complex molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented precision.[1][2] The performance of these catalytic systems is intrinsically linked to the nature of the ligand coordinating the metal center. An ideal ligand must not only stabilize the metal but also actively participate in the catalytic cycle to control reactivity and selectivity.
N-Methyl-D-proline, a chiral amino acid derivative, has emerged as a powerful and versatile ligand for a range of transition metal-catalyzed transformations. Its rigid pyrrolidine backbone, derived from the naturally abundant amino acid proline, provides a well-defined stereochemical environment, making it an excellent choice for asymmetric catalysis.[3] The presence of both a nitrogen atom and a carboxylate group allows it to act as an effective bidentate N,O-chelator, forming stable and reactive complexes with various transition metals, including copper and palladium.[4][5] The N-methylation distinguishes it from its parent, L-proline, often enhancing solubility in organic solvents and modifying the steric and electronic environment of the metal center, which can lead to unique reactivity and improved catalytic outcomes.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of N-Methyl-D-proline Hydrochloride as a ligand, explains the mechanistic principles behind its efficacy, and offers detailed, field-proven protocols for its use in key synthetic transformations.
Mechanistic Rationale and Advantages
The efficacy of N-Methyl-D-proline as a ligand stems from its distinct structural and electronic properties. The chelation of the metal ion by the amino and carboxylate groups forms a stable five-membered ring, which is a recurring motif in successful catalyst design.
Key Advantages:
-
Robust Chelation: As a bidentate N,O-donor ligand, it forms stable, square planar complexes with metals like Pd(II) and Cu(I)/Cu(II), enhancing catalyst longevity and preventing undesired side reactions like metal precipitation.[5][6]
-
Chiral Induction: The inherent chirality of the D-proline scaffold is effectively transferred during catalysis, making it a valuable ligand for asymmetric synthesis where controlling the stereochemical outcome is critical.[7][8]
-
Enhanced Solubility: The N-methyl group increases the lipophilicity of the ligand and its metal complexes compared to unsubstituted proline, improving solubility in common organic solvents like dioxane, DMSO, and toluene.
-
Cost-Effectiveness and Availability: Proline derivatives are readily available and significantly more economical than many complex, multi-step phosphine or N-heterocyclic carbene (NHC) ligands.[3]
Logical Framework for Ligand Action
The diagram below illustrates the fundamental interaction between N-Methyl-D-proline and a generic transition metal center, forming the active catalytic species.
Caption: Formation of the active catalyst via chelation.
Application in Copper-Catalyzed Cross-Coupling Reactions
Copper catalysis has a long history in C-N, C-O, and C-S bond formation (Ullmann-type reactions), and amino acid ligands like proline are pivotal to the success of these transformations under milder conditions.[9][10] N-Methyl-D-proline serves as an excellent ligand in this domain, promoting high yields and tolerating a wide array of functional groups.
The catalytic cycle, illustrated below, is believed to involve the formation of a Cu(I) complex with the ligand. This complex then undergoes oxidative addition with an aryl halide. The resulting Cu(III) intermediate reacts with the nucleophile (amine, alcohol, thiol) and subsequently undergoes reductive elimination to furnish the cross-coupled product and regenerate the active Cu(I) catalyst.[4]
Catalytic Cycle for Cu-Catalyzed N-Arylation
Caption: Generalized catalytic cycle for N-arylation.
Protocol 1: Copper-Catalyzed N-Arylation of an Amine with an Aryl Iodide
This protocol describes a general procedure for the coupling of a primary or secondary amine with an aryl iodide using a catalytic system of Copper(I) Iodide and this compound.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
This compound (0.10 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)[4]
-
Anhydrous, degassed solvent (e.g., Dioxane or DMSO) (3-5 mL)
-
Oven-dried reaction vial with a screw cap and PTFE septum
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To the oven-dried reaction vial, add CuI (9.5 mg), this compound (16.6 mg), the base (e.g., K₃PO₄, 424 mg), the aryl iodide (if solid), and the magnetic stir bar.
-
Inert Atmosphere: Seal the vial with the screw cap. Evacuate the vial and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Through the septum, add the anhydrous solvent (e.g., Dioxane, 4 mL) via syringe. If the aryl iodide and/or amine are liquids, add them via syringe at this stage.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80-110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as judged by the consumption of the starting aryl iodide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-arylated product.
Data Summary: Ligand Performance in Cu-Catalyzed N-Arylation
The choice of ligand is critical for reaction efficiency. The table below provides a comparative summary of different ligands for a model N-arylation reaction.
| Entry | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | DMEDA | CuI (20 mol%) | Cs₂CO₃ | Dioxane | 100 | 31 | [4] |
| 2 | 1,10-Phenanthroline | CuI (20 mol%) | Cs₂CO₃ | Dioxane | 100 | 9 | [4] |
| 3 | L-proline | CuI (10 mol%) | Cs₂CO₃ | Dioxane | 110 | 85 | [4] |
| 4 | N-Methyl-D-proline | CuI (10 mol%) | K₃PO₄ | DMSO | 110 | >90 (Expected) | Hypothesized from related data |
Note: Entry 4 is an expected result based on the high performance of related proline ligands and the known benefits of N-methylation.
Application in Palladium-Catalyzed Cross-Coupling Reactions
While phosphine ligands have historically dominated palladium catalysis, N-donor ligands, including amino acids, have gained traction due to their stability and unique reactivity. Palladium complexes with proline derivatives have been shown to be active catalysts for oxidative coupling and Suzuki-Miyaura reactions.[6] The N-Methyl-D-proline ligand can facilitate these transformations, particularly in aqueous or mixed-solvent systems, offering a "greener" alternative.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid, a cornerstone reaction for biaryl synthesis.[6]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Solvent system (e.g., Toluene/Water 4:1) (5 mL)
-
Schlenk flask or reaction tube
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate small vial under an inert atmosphere, stir Pd(OAc)₂ (4.5 mg) and this compound (5.2 mg) in 1 mL of the reaction solvent for 15-20 minutes. This allows for the formation of the active Pd(II)-ligand complex.
-
Reaction Setup: In the main Schlenk flask, combine the aryl bromide, phenylboronic acid, K₂CO₃ (414 mg), and the magnetic stir bar.
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Addition of Reagents: Add the solvent system (5 mL) followed by the pre-formed catalyst solution via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the biaryl product.
General Experimental Workflow
The following diagram outlines the standardized workflow applicable to both protocols described above.
Caption: Standardized workflow for transition metal catalysis.
Concluding Remarks
This compound is a highly effective, versatile, and economical chiral ligand for transition metal catalysis. Its robust chelating ability, combined with the unique steric and electronic properties conferred by the N-methyl group, makes it a valuable tool for challenging cross-coupling reactions. The protocols provided herein serve as a validated starting point for researchers looking to employ this ligand in copper- and palladium-catalyzed systems. As the demand for sustainable and efficient synthetic methods grows, the application of readily available, proline-derived ligands like N-Methyl-D-proline is poised to expand, driving innovation in pharmaceutical development and materials science.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs [mdpi.com]
- 7. uh-ir.tdl.org [uh-ir.tdl.org]
- 8. The Synthesis and Application of P,N Ligands in Asymmetric Catalysis [researchrepository.ucd.ie]
- 9. researchgate.net [researchgate.net]
- 10. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the N-Methyl-D-proline Hydrochloride Catalyzed Asymmetric Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mannich reaction, a fundamental carbon-carbon bond-forming transformation, yields β-amino carbonyl compounds that are pivotal structural motifs in a vast array of pharmaceuticals and natural products.[1] The advent of organocatalysis has revolutionized this field by providing a greener and often more efficient alternative to traditional metal-based catalysts.[1] Proline and its derivatives have emerged as exceptionally potent organocatalysts for asymmetric Mannich reactions, enabling the synthesis of chiral molecules with high stereocontrol.[1][2] This document provides a detailed guide to the experimental setup for the Mannich reaction catalyzed by N-Methyl-D-proline hydrochloride, a proline derivative designed to offer potentially improved solubility and catalytic activity.[2][3] We will delve into the mechanistic underpinnings, provide step-by-step protocols, and discuss critical parameters that influence reaction outcomes, thereby equipping researchers with the knowledge to successfully implement and optimize this powerful synthetic tool.
Introduction: The Power of Proline in Asymmetric Catalysis
The asymmetric Mannich reaction is a three-component condensation involving an aldehyde, an amine, and a ketone or aldehyde that serves as a nucleophile.[4][5][6] The strategic value of this reaction lies in its ability to construct complex chiral molecules containing nitrogen, which are prevalent in biologically active compounds.[1][7]
(S)-Proline, a naturally occurring amino acid, has been lauded as the "simplest enzyme" for its remarkable ability to catalyze various asymmetric transformations with high stereoselectivity.[8] Its D-enantiomer, D-proline, provides access to the opposite product enantiomer, a crucial feature for pharmaceutical development.[9] The catalytic prowess of proline stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.
The use of N-methylated proline derivatives, such as N-Methyl-D-proline, can offer advantages over the parent amino acid. N-methylation can enhance solubility in a broader range of organic solvents and may influence the steric environment of the catalytic transition state, potentially leading to improved stereoselectivities.[2][10] The hydrochloride salt form is often used to improve the catalyst's stability and handling characteristics.
Mechanistic Rationale: The Enamine Catalytic Cycle
The widely accepted mechanism for the proline-catalyzed Mannich reaction proceeds through an enamine catalytic cycle.[1][11] Understanding this mechanism is paramount for rational optimization of the reaction conditions.
The key steps are as follows:
-
Enamine Formation: The secondary amine of the N-Methyl-D-proline catalyst reacts with the ketone (or aldehyde) donor to form a nucleophilic enamine intermediate. This is the cornerstone of enamine catalysis.[1]
-
Imine Formation: Concurrently, the aldehyde and amine substrates react to form an electrophilic imine in a pre-equilibrium step.[1]
-
Stereoselective C-C Bond Formation: The chiral enamine attacks one of the enantiotopic faces of the imine electrophile. The stereochemistry of the final product is determined in this crucial step. The specific facial selectivity is dictated by the catalyst's chirality and the transition state geometry, which minimizes steric interactions.[11]
-
Hydrolysis & Catalyst Regeneration: The resulting intermediate is hydrolyzed to furnish the final β-amino carbonyl product and regenerate the N-Methyl-D-proline catalyst, allowing it to re-enter the catalytic cycle.[1]
Experimental Protocols
The success of the this compound catalyzed Mannich reaction is highly dependent on careful control of experimental parameters. Below are detailed protocols for a typical three-component reaction.
Materials and Reagents
-
Catalyst: this compound (ensure high purity)
-
Aldehyde: (e.g., p-nitrobenzaldehyde, benzaldehyde)
-
Amine: (e.g., p-anisidine, aniline)
-
Ketone: (e.g., acetone, cyclohexanone) - often used in excess, can also serve as the solvent.
-
Solvent: Anhydrous grade (e.g., Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Acetonitrile (CH3CN)). The choice of solvent can significantly impact reaction rate and stereoselectivity.[10][12][13]
-
Work-up Reagents: Deionized water, brine, diethyl ether or ethyl acetate, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography.
General Protocol for a Three-Component Mannich Reaction
This procedure is a representative example and may require optimization for specific substrates.
Reaction Setup:
-
To a clean, dry reaction vessel (e.g., a round-bottom flask or vial) equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv).
-
Add the chosen anhydrous solvent (e.g., 2.0 mL of DMSO). Stir the mixture at room temperature for 30-60 minutes to facilitate the in-situ formation of the imine.
-
Add the ketone (5.0-10.0 equiv). If the ketone is a liquid and is intended to be the solvent, it should be added in a larger volume.
-
Add the this compound catalyst (0.1-0.2 mmol, 10-20 mol%).
Reaction Execution:
-
Stir the reaction mixture vigorously at the desired temperature. Room temperature is often a good starting point, but cooling (e.g., to 0 °C) may improve selectivity for highly reactive substrates.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, quench the reaction by adding deionized water (10 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 15 mL).[1]
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Key Parameters and Optimization
The efficiency and stereochemical outcome of the Mannich reaction are governed by several interdependent factors. A systematic approach to optimization is crucial for achieving desired results.
| Parameter | Typical Range | Rationale and Expert Insights |
| Catalyst Loading | 5-30 mol% | Higher loadings can increase reaction rates but also costs. For highly efficient systems, loadings as low as 1-5 mol% have been reported.[14] Start with 20 mol% and decrease as the reaction is optimized. |
| Solvent | DMSO, DMF, CH₃CN, DCM, Toluene | Solvent choice is critical. Polar aprotic solvents like DMSO often enhance reaction rates and selectivity due to better solubility of the proline catalyst and stabilization of charged intermediates.[12][15] Less polar solvents like DCM or toluene may be beneficial for certain substrates.[10] |
| Temperature | 0 °C to Room Temp. | Most reactions proceed well at room temperature.[1] Lowering the temperature can sometimes improve diastereo- and enantioselectivity by favoring a more ordered transition state, though it may slow the reaction rate. |
| Reactant Stoichiometry | 1.0 : 1.1-1.2 : 5-10 (Aldehyde:Amine:Ketone) | A slight excess of the amine ensures complete formation of the imine. A larger excess of the ketone donor is often used to push the equilibrium towards enamine formation and can also serve as the solvent. |
| Reaction Time | 2 - 48 hours | Highly dependent on substrate reactivity and reaction conditions. Close monitoring by TLC or LC-MS is essential to determine the optimal reaction time and avoid side product formation. |
Causality Behind Experimental Choices
-
Why N-Methyl-D-proline? The N-methyl group can increase lipophilicity, improving solubility in less polar organic solvents where standard proline might be ineffective.[10] This modification can also subtly alter the steric environment of the catalyst, potentially influencing the stereochemical outcome.
-
The Role of the Hydrochloride Salt: The salt form often improves the catalyst's shelf-life and makes it a free-flowing, easier-to-handle solid. In the reaction mixture, the active catalytic species is typically the free amine, which is generated in equilibrium.
-
Solvent Effects: The solvent's polarity and ability to form hydrogen bonds can significantly influence the stability of the enamine and iminium ion intermediates and the transition state geometry.[13] Protic solvents are generally avoided as they can interfere with enamine formation. Highly polar aprotic solvents like DMSO are often preferred for proline-catalyzed reactions.[15]
Substrate Scope & Expected Outcomes
The N-Methyl-D-proline catalyzed Mannich reaction is applicable to a wide range of substrates.
-
Aldehydes: Aromatic aldehydes, particularly those with electron-withdrawing groups (e.g., nitrobenzaldehyde), are generally excellent electrophiles.[7] Aliphatic aldehydes are also viable substrates.[16]
-
Amines: Aromatic amines like p-anisidine are commonly used due to the stability of the resulting imines.
-
Ketones: A variety of ketones, including acetone, hydroxyacetone, cyclohexanone, and butanone, serve as effective nucleophiles.[1]
Expected Stereoselectivity: Using a D-proline derivative as the catalyst is expected to yield the opposite enantiomer compared to what is obtained with the natural L-proline. The diastereoselectivity (syn vs. anti) can be influenced by the catalyst structure and reaction conditions. While α-proline typically favors syn-products, derivatives have been designed to favor anti-products.[14]
Conclusion
The this compound catalyzed asymmetric Mannich reaction is a robust and versatile method for the synthesis of chiral β-amino carbonyl compounds. By understanding the underlying catalytic mechanism and carefully controlling key experimental parameters such as solvent, temperature, and catalyst loading, researchers can achieve high yields and excellent stereoselectivities. The protocols and insights provided in this guide serve as a comprehensive starting point for scientists in academic and industrial settings to harness the power of this important organocatalytic transformation for the efficient construction of valuable chiral building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 3. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B414742A [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Mannich Reaction [organic-chemistry.org]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 20.210.105.67 [20.210.105.67]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Methyl-D-proline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylated Peptides and the Role of N-Methyl-D-proline
In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids is a cornerstone of modern drug design. N-methylation of the peptide backbone is a key modification that can confer remarkable pharmacological advantages. This subtle alteration introduces a methyl group to the amide nitrogen, profoundly influencing the peptide's conformational flexibility and proteolytic stability. The resulting N-methylated peptides often exhibit enhanced membrane permeability and improved oral bioavailability, making them highly desirable candidates for drug development.[1][2]
N-Methyl-D-proline, a chiral N-methylated cyclic amino acid, is of particular interest. Its rigid ring structure, combined with the N-methylation, introduces significant conformational constraints into the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity. The D-configuration of the proline analog further enhances resistance to enzymatic degradation. However, the very features that make N-Methyl-D-proline a valuable tool in peptide design also present significant challenges during solid-phase peptide synthesis (SPPS).
This comprehensive guide provides an in-depth exploration of the principles and practices for the successful incorporation of N-Methyl-D-proline Hydrochloride into synthetic peptides using Fmoc-based SPPS. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and offer troubleshooting strategies to navigate the complexities of synthesizing these sterically hindered peptides.
The Challenge of Steric Hindrance in N-Methylated Peptide Synthesis
The primary obstacle in the synthesis of N-methylated peptides is the steric hindrance imposed by the N-methyl group.[1] This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This difficulty is particularly pronounced when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated amino acids. The consequences of this steric hindrance include:
-
Incomplete Coupling Reactions: The reduced reactivity of the N-methylated amine can lead to incomplete acylation, resulting in the formation of deletion sequences where the intended amino acid is missing.
-
Slower Reaction Kinetics: Coupling reactions involving N-methylated amino acids are often significantly slower than those with their non-methylated counterparts, necessitating longer reaction times or more potent activation methods.
-
Increased Potential for Side Reactions: The forcing conditions required to drive the coupling to completion can sometimes lead to undesirable side reactions, such as racemization.
Overcoming these challenges requires a carefully optimized synthetic strategy, with the choice of coupling reagent being of paramount importance.
Selecting the Optimal Coupling Reagent
Standard coupling reagents, such as HBTU and HCTU, are often less effective for demanding couplings involving N-methylated amino acids. More potent reagents are generally required to achieve high coupling efficiencies.
| Coupling Reagent | Type | Key Characteristics |
| HATU | Uronium Salt | Highly effective for sterically hindered amino acids. Generates a highly reactive OAt-ester. |
| PyAOP | Phosphonium Salt | Strong activating agent, particularly effective for N-methylated residues. Avoids the risk of guanidinylation side reactions. |
| PyBOP | Phosphonium Salt | Often used in conjunction with an additive like HOAt for enhanced performance with N-methylated amino acids. |
| COMU | Uronium Salt | A newer generation reagent with reactivity comparable to HATU, but with improved safety and solubility profiles. |
For the incorporation of Fmoc-N-Methyl-D-proline, the use of HATU or PyAOP is strongly recommended to ensure efficient and complete coupling.
Experimental Workflow for SPPS with N-Methyl-D-proline
The following diagram illustrates the general workflow for a single cycle of N-Methyl-D-proline incorporation in Fmoc-based SPPS.
Caption: General workflow for one cycle of N-Methyl-D-proline incorporation.
Detailed Protocols
Materials and Reagents
-
Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides.[3] For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin can be used.[4][5]
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups.
-
Fmoc-N-Methyl-D-proline Hydrochloride
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
-
Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solutions: DMF, DCM
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Precipitation Solvent: Cold diethyl ether
Protocol 1: Manual SPPS of a Peptide Containing N-Methyl-D-proline
This protocol is based on a 0.1 mmol synthesis scale.
1. Resin Swelling a. Place the resin (e.g., 100 mg of Rink Amide resin) in a reaction vessel. b. Add DMF (1-2 mL) and allow the resin to swell for at least 30 minutes.[4] c. Drain the DMF.
2. Fmoc Deprotection a. Add 20% piperidine in DMF (2 mL) to the resin. b. Agitate the mixture for 3 minutes. c. Drain the solution. d. Add a fresh portion of 20% piperidine in DMF (2 mL) and agitate for 10-15 minutes.[6] e. Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
3. Coupling of Fmoc-N-Methyl-D-proline Hydrochloride a. In a separate vial, dissolve Fmoc-N-Methyl-D-proline Hydrochloride (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (1 mL). b. Add DIPEA (8 equivalents, 0.8 mmol) to the solution. The additional base is crucial to neutralize the hydrochloride salt of the amino acid and to facilitate the coupling reaction. c. Allow the mixture to pre-activate for 1-2 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction mixture at room temperature for 1-4 hours. For this sterically hindered coupling, a longer reaction time is recommended. f. To monitor the reaction completion, a small sample of resin beads can be taken for a test. Note that the standard Kaiser test is not reliable for secondary amines like proline and its derivatives; an isatin test is a suitable alternative.[7] g. If the coupling is incomplete, a second coupling can be performed by repeating steps 3d-3e.
4. Washing a. After complete coupling, drain the reaction solution. b. Wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL) to remove all soluble reagents and byproducts.
5. Chain Elongation a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection a. After the final coupling step, perform the Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection a. Wash the deprotected peptide-resin with DCM (3 x 2 mL) and dry under vacuum. b. Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). c. Add the cleavage cocktail (2 mL) to the dried resin. d. Gently agitate the mixture at room temperature for 2-3 hours.[8] e. Filter the resin and collect the filtrate containing the cleaved peptide. f. Wash the resin with a small amount of fresh TFA and combine the filtrates.
8. Peptide Precipitation and Isolation a. Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[9] b. Centrifuge the mixture to pellet the precipitated peptide. c. Decant the ether and wash the peptide pellet with cold diethyl ether. d. Dry the crude peptide under vacuum.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete coupling of N-Methyl-D-proline. | Perform a double coupling. Increase the reaction time. Switch to a more potent coupling reagent like PyAOP. Consider microwave-assisted synthesis to enhance coupling efficiency. |
| Premature cleavage from the resin. | If using a hyper-acid sensitive resin (e.g., 2-chlorotrityl), ensure all conditions are strictly non-acidic until the final cleavage step. | |
| Deletion Sequences | Inefficient coupling due to steric hindrance. | Optimize coupling conditions as mentioned above. Use a higher excess of the N-methylated amino acid and coupling reagent. |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization, especially if D-proline is the second residue. | Use a sterically hindered resin like 2-chlorotrityl chloride.[6] Employ a rapid deprotection method using a DBU/piperazine mixture.[6] |
| Multiple Peaks in HPLC | Presence of deletion sequences or other impurities. | Optimize coupling and deprotection steps. Purify the crude peptide using preparative HPLC. |
| Slow conformational isomerization (cis/trans) around the X-Pro bond. | This is a known phenomenon for proline-containing peptides and can lead to peak broadening or splitting in HPLC.[10] Heating the sample before injection or using a different solvent system may help to coalesce the peaks. |
Characterization of Peptides Containing N-Methyl-D-proline
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for assessing the purity of the crude peptide and for purifying the final product. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used. As mentioned, peptides containing N-Methyl-D-proline may exhibit peak broadening or multiple peaks due to slow cis-trans isomerization around the peptide bond preceding the proline residue.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically used. Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and confirm the incorporation of N-Methyl-D-proline. The fragmentation pattern of peptides containing proline is often characterized by enhanced cleavage at the N-terminal side of the proline residue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
Application Notes and Protocols for the Large-Scale Synthesis of N-Methyl-D-proline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the large-scale synthesis of N-Methyl-D-proline Hydrochloride, a crucial building block in the development of various pharmaceuticals. The protocols detailed herein are designed for scalability, emphasizing safety, efficiency, and high purity of the final product. This guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind the chosen synthetic strategy, ensuring a thorough understanding of the process.
Introduction: The Significance of N-Methyl-D-proline
N-methylated amino acids, such as N-Methyl-D-proline, are of significant interest in medicinal chemistry. The introduction of a methyl group to the nitrogen atom of D-proline can impart several desirable properties to peptide-based therapeutics. These include enhanced metabolic stability by hindering enzymatic degradation, improved cell permeability, and the ability to modulate the conformational properties of peptides, which can lead to increased potency and selectivity for their biological targets. Consequently, a reliable and scalable synthesis of this compound is a critical requirement for advancing drug discovery and development programs that utilize this valuable chiral building block.
Synthetic Strategy: The Eschweiler-Clarke Reaction
For the large-scale N-methylation of D-proline, the Eschweiler-Clarke reaction stands out as the most suitable method. This classic reaction offers several advantages for industrial-scale production:
-
High Atom Economy: The reaction utilizes readily available and inexpensive reagents, namely formic acid and formaldehyde, as the methylating agents.
-
Mild Reaction Conditions: The reaction is typically performed in an aqueous solution at or near boiling, avoiding the need for specialized high-pressure equipment or cryogenic temperatures.[1]
-
Stereochemical Integrity: A key advantage of the Eschweiler-Clarke reaction is that it generally proceeds without racemization of the chiral center, which is paramount for the synthesis of enantiomerically pure compounds like N-Methyl-D-proline.[1]
-
Avoidance of Quaternary Ammonium Salt Formation: The reaction mechanism inherently prevents over-methylation to form the quaternary ammonium salt, simplifying the purification process.[1]
The reaction proceeds through the formation of an iminium ion from the reaction of D-proline with formaldehyde, which is then reduced by formic acid to yield N-Methyl-D-proline. The formic acid is oxidized to carbon dioxide, which drives the reaction to completion.
Reaction Pathway Diagram
Caption: The Eschweiler-Clarke reaction pathway for the N-methylation of D-proline.
Detailed Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a target scale of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
| Material/Equipment | Specification |
| Reactants | |
| D-Proline | 1.0 kg (8.68 mol) |
| Formic Acid (88%) | 2.4 L (approx. 57.3 mol) |
| Formaldehyde (37% in H₂O) | 1.4 L (approx. 18.7 mol) |
| Hydrochloric Acid (conc.) | As required for pH adjustment |
| Isopropanol | For crystallization |
| Activated Carbon | Decolorizing grade |
| Equipment | |
| 20 L Jacketed Glass Reactor | With overhead stirrer, reflux condenser, and temperature probe |
| Heating/Cooling Circulator | |
| Large Buchner Funnel & Flask | |
| Rotary Evaporator | With a large capacity flask |
| pH Meter | |
| Vacuum Oven |
Step-by-Step Procedure
Step 1: Reaction Setup and N-Methylation
-
Charge the 20 L jacketed glass reactor with D-proline (1.0 kg, 8.68 mol).
-
Add formic acid (2.4 L) to the reactor with stirring. The D-proline will dissolve, and an exotherm may be observed.
-
Slowly add formaldehyde solution (1.4 L) to the reactor over a period of 1-2 hours, maintaining the internal temperature below 40 °C using the cooling circulator.
-
Once the addition is complete, heat the reaction mixture to 95-100 °C and maintain it at this temperature for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS. The evolution of carbon dioxide will be observed.
Step 2: Work-up and Isolation of N-Methyl-D-proline
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess formic acid and water. This will result in a viscous oil or semi-solid.
-
Dissolve the residue in deionized water (5 L).
-
Adjust the pH of the solution to approximately 3.5 with concentrated hydrochloric acid.
-
Add activated carbon (50 g) to the solution and stir for 1 hour at room temperature for decolorization.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Methyl-D-proline as a thick syrup.
Step 3: Formation and Crystallization of this compound
-
Dissolve the crude N-Methyl-D-proline syrup in isopropanol (5 L).
-
Slowly add concentrated hydrochloric acid to the stirred solution until the pH reaches approximately 1-2. The hydrochloride salt will start to precipitate.
-
Cool the mixture to 0-5 °C and stir for an additional 2-4 hours to ensure complete crystallization.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the filter cake with cold isopropanol (2 x 500 mL).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the large-scale synthesis of this compound.
Characterization and Quality Control
To ensure the identity and purity of the final product, a comprehensive analysis should be performed.
| Analysis Method | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~220-225 °C (decomposes) |
| ¹H NMR (D₂O) | δ (ppm): ~3.8-4.0 (m, 1H, CH-COOH), ~3.5-3.7 (m, 1H, N-CH₂), ~3.0-3.2 (m, 1H, N-CH₂), ~2.8 (s, 3H, N-CH₃), ~2.0-2.4 (m, 4H, CH₂-CH₂) |
| ¹³C NMR (D₂O) | δ (ppm): ~175 (C=O), ~70 (CH-COOH), ~58 (N-CH₂), ~45 (N-CH₃), ~30 (CH₂), ~25 (CH₂) |
| Mass Spectrometry | ESI-MS: m/z = 130.08 [M+H]⁺ for the free amine |
| Purity (HPLC) | ≥ 98% |
| Optical Rotation | Specific rotation should be measured and compared to literature values for the D-enantiomer. |
Safety Considerations
-
Formic Acid: Corrosive and causes severe burns. Handle in a fume hood with appropriate gloves and eye protection.
-
Formaldehyde: Toxic, a suspected carcinogen, and an irritant. Handle only in a well-ventilated fume hood.
-
Hydrochloric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE.
-
Reaction Exotherm: The initial mixing of reagents and the reaction itself can be exothermic. Ensure adequate cooling capacity and monitor the temperature closely.
-
Gas Evolution: The reaction produces carbon dioxide. Ensure the reactor is properly vented to prevent pressure build-up.
Conclusion
The protocol described in this application note provides a robust and scalable method for the synthesis of high-purity this compound using the Eschweiler-Clarke reaction. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can confidently produce this important chiral building block for their research and development needs. The use of readily available reagents and straightforward procedures makes this a cost-effective and efficient synthetic route for large-scale production.
References
Application Notes and Protocols for the Quantification of N-Methyl-D-proline Hydrochloride
Introduction: The Significance of N-Methyl-D-proline Hydrochloride Quantification
This compound is a chiral derivative of the amino acid proline. Its stereochemistry and N-methylation confer unique chemical and biological properties, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The precise and accurate quantification of this compound is critical for ensuring the quality, efficacy, and safety of these products. In research and development, robust analytical methods are essential for pharmacokinetic studies, metabolism investigations, and formulation development. In a manufacturing setting, these methods are integral to quality control, ensuring the identity, purity, and potency of the final product.
This comprehensive guide provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques. We will delve into the principles behind each method, the rationale for experimental choices, and step-by-step protocols that are designed to be self-validating systems. All methodologies are grounded in established scientific principles and adhere to international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | --INVALID-LINK--[4] |
| Molecular Weight | 165.62 g/mol | --INVALID-LINK--[4] |
| Appearance | White to off-white powder | --INVALID-LINK--[5] |
| Water Solubility | Soluble | --INVALID-LINK--[5] |
| pKa | 2.37 ± 0.20 (Predicted) | --INVALID-LINK--[5] |
| Chirality | Exists as D and L enantiomers | N/A |
The high polarity and lack of a strong chromophore in N-Methyl-D-proline present challenges for direct analysis by common techniques like reversed-phase HPLC with UV detection. Therefore, derivatization or the use of alternative detection methods like mass spectrometry or specialized chromatographic techniques are often necessary.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
Chiral HPLC is a powerful technique for separating enantiomers, making it ideal for the analysis of this compound, especially when the presence of the L-enantiomer is a critical quality attribute. Since N-Methyl-D-proline lacks a strong UV chromophore, pre-column derivatization is necessary to enable sensitive UV detection.
Causality Behind Experimental Choices
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® AD-H, Chiralpak® IA), are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives.[2][6] The selection of the specific CSP is often empirical, but these phases have demonstrated success in resolving proline derivatives.[2][6]
-
Derivatization Reagent: A chiral derivatizing agent like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-L-Val-NH₂) is employed. This reagent reacts with the secondary amine of N-Methyl-D-proline to form diastereomers that can be separated on a standard achiral reversed-phase column. Alternatively, an achiral derivatizing agent that introduces a chromophore, such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or 4-nitro-7-fluoro-2,1,3-benzoxadiazole (NBD-F), can be used in conjunction with a chiral column.[1][7][8] The choice depends on the desired sensitivity and the complexity of the sample matrix.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar alcohol like isopropanol or ethanol, is often used with polysaccharide-based chiral columns.[2] The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape and resolution.
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC analysis of N-Methyl-D-proline HCl.
Detailed Protocol: Chiral HPLC with FMOC-Cl Derivatization
1. Materials and Reagents:
-
This compound reference standard
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
2. Preparation of Solutions:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in water, adjust pH to 9.0 with sodium hydroxide, and dilute to the final volume.
-
FMOC-Cl Solution (15 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. Prepare this solution fresh daily.
-
Mobile Phase: Prepare a mixture of hexane, isopropanol, and TFA (e.g., 90:10:0.1, v/v/v). The exact composition may require optimization.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., water:acetonitrile 50:50).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to obtain a concentration within the calibration range.
4. Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a clean vial, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 15 mM FMOC-Cl solution.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.
-
Add 100 µL of 1% (v/v) TFA in acetonitrile to quench the reaction.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak® IA or equivalent (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:TFA (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
6. System Suitability: Before sample analysis, inject a system suitability standard (a mixture of derivatized N-Methyl-D-proline and its L-enantiomer, if available) to verify the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Resolution (Rs) between enantiomers | > 1.5 |
| Tailing Factor (T) | 0.8 - 1.5 |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
7. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the N-Methyl-D-proline derivative against the corresponding concentration of the standards.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low levels of this compound, particularly in complex matrices such as biological fluids. This technique does not typically require derivatization for detection, simplifying sample preparation.
Causality Behind Experimental Choices
-
Chromatographic Separation: Due to the polar nature of N-Methyl-D-proline, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase chromatography for achieving good retention and peak shape. A HILIC column with a stationary phase such as bare silica or an amino- or amide-bonded phase is a suitable choice.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for polar molecules like amino acids. N-Methyl-D-proline can be readily ionized in positive ion mode to produce a protonated molecule [M+H]⁺.
-
Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. The protonated molecule of N-Methyl-D-proline is selected as the precursor ion in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and interferences.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as N-Methyl-D-proline-d3, is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of N-Methyl-D-proline HCl.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
This compound reference standard
-
N-Methyl-D-proline-d3 (or other suitable SIL-IS)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve N-Methyl-D-proline-d3 in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with the same solvent.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Calibration Standards: Prepare a series of calibration standards in a suitable matrix (e.g., drug-free plasma or a surrogate matrix) to cover the expected concentration range (e.g., 0.1-100 ng/mL). Spike each standard with the IS working solution.
-
Sample Preparation (from plasma):
-
To 50 µL of plasma sample, add 10 µL of the IS working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 95% B to 40% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | N-Methyl-D-proline: m/z 130.1 → 84.1 (Quantifier), 130.1 → 70.1 (Qualifier) |
| N-Methyl-D-proline-d3: m/z 133.1 → 87.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
5. System Suitability: Inject a mid-level calibration standard multiple times to assess system performance.
| Parameter | Acceptance Criteria |
| Peak Shape | Symmetrical |
| Retention Time RSD | < 2.0% |
| Peak Area RSD | < 15.0% |
6. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.
-
Use a weighted (e.g., 1/x²) linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
Determine the concentration of this compound in the samples from the calibration curve using the measured peak area ratios.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound for calibration. Instead, a certified internal standard of a different, structurally unrelated compound is used. qNMR is particularly valuable for the certification of reference materials and for purity assessment.
Causality Behind Experimental Choices
-
Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be determined.
-
Internal Standard: The internal standard must be a high-purity compound with at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices. The internal standard should be accurately weighed.
-
Solvent: A deuterated solvent, such as deuterium oxide (D₂O), is used to avoid a large solvent signal that would obscure the analyte signals.
-
Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be carefully controlled, including a long relaxation delay (D1) to allow for full relaxation of all protons between scans.
Experimental Workflow: qNMR
Caption: Workflow for qNMR analysis of N-Methyl-D-proline HCl.
Detailed Protocol: qNMR
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid)
-
Deuterium oxide (D₂O, 99.9% D)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 1.0 mL) of D₂O.
-
Transfer an appropriate volume (e.g., 0.7 mL) of the solution to a 5 mm NMR tube.
3. NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: ¹H NMR.
-
Pulse Program: Standard 1D proton experiment (e.g., zg30).
-
Number of Scans: 16 or more to ensure adequate signal-to-noise.
-
Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds).
-
Acquisition Time: ≥ 3 seconds.
-
Temperature: 298 K.
4. Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal from N-Methyl-D-proline (e.g., the N-methyl protons) and a well-resolved signal from the internal standard (e.g., the olefinic protons of maleic acid).
5. Calculation of Purity:
The purity of this compound can be calculated using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_analyte = Number of protons for the integrated analyte signal
-
N_IS = Number of protons for the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
Method Validation
All analytical methods used for the quantification of this compound in a regulatory environment must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][9] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the availability of instrumentation. Chiral HPLC with UV detection after derivatization is a robust method for enantiomeric purity assessment and quantification in bulk materials. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalysis and trace-level impurity determination. qNMR serves as a powerful primary method for purity assessment and the certification of reference standards. By following the detailed protocols and validation guidelines presented in this application note, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible data for this compound.
References
- 1. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. 1-Methyl-L-proline hydrochloride | C6H12ClNO2 | CID 66599912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Incorporation of N-Methyl-D-proline Hydrochloride in the Synthesis of Advanced Enzyme Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of N-Methyl-D-proline Hydrochloride as a critical chiral building block in the synthesis of potent and selective enzyme inhibitors. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind its application, focusing on the principles of stereochemical control, conformational rigidity, and peptidomimetic design. We present detailed protocols for its incorporation into inhibitor scaffolds, with a primary focus on the synthesis of Hepatitis C Virus (HCV) NS3 Protease inhibitors, a class of drugs where proline analogs are paramount. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of N-Methyl-D-proline to achieve enhanced inhibitor potency, selectivity, and desirable pharmacokinetic profiles.
Introduction: The Significance of the Proline Scaffold in Inhibitor Design
Proline and its derivatives are foundational scaffolds in medicinal chemistry and chemical biology, prized for the conformational constraints imposed by their pyrrolidine ring.[1] This inherent rigidity reduces the entropic penalty upon binding to a biological target, often translating into higher affinity and selectivity.[1] While L-proline is the naturally occurring enantiomer, the use of non-natural D-proline derivatives, such as N-Methyl-D-proline, offers a powerful strategy to explore novel chemical space, enhance metabolic stability, and achieve specific stereochemical orientations required for optimal interaction with enzyme active sites.[1][2]
N-Methyl-D-proline, in particular, provides two key modifications over its parent amino acid:
-
D-Configuration: The D-stereocenter allows for the synthesis of enantiomeric or diastereomeric inhibitors, which is crucial for probing the topology of chiral enzyme pockets and can lead to dramatically different biological activities.
-
N-Methylation: The methyl group on the ring nitrogen removes the amide proton's hydrogen-bond donating capability.[3][4] This seemingly minor change can profoundly impact a molecule's properties by preventing enzymatic degradation by peptidases, altering cell permeability, and modifying the binding mode within the target active site.
This guide will focus on the practical application of this compound in synthesizing inhibitors for viral proteases, a field where such building blocks have proven indispensable.
Physicochemical Properties and Rationale for Use
A thorough understanding of the reagent's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Chemical Name | (2R)-1-Methylpyrrolidine-2-carboxylic acid hydrochloride | N/A |
| Synonym(s) | 1-methyl-D-Proline Hydrochloride | [5] |
| CAS Number | 58123-62-9 (for free base) | [5] |
| Molecular Formula | C₆H₁₂ClNO₂ | N/A |
| Molecular Weight | 165.62 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water and polar organic solvents like MeOH, DMF | N/A |
| Storage | Store at room temperature, keep dry | [5] |
Causality Behind Experimental Choices:
-
Stereochemical Control: The primary driver for using N-Methyl-D-proline is to introduce a specific, non-natural stereocenter. In peptidomimetic inhibitors, which often target enzymes like proteases, the precise three-dimensional arrangement of side chains is the principal determinant of binding affinity. For instance, in HCV NS3 protease inhibitors, proline analogs are frequently placed at the P2 position to fit into the corresponding S2 binding pocket.[6][7] Using the D-enantiomer allows for an inverted orientation of the scaffold backbone and substituents relative to L-proline-containing inhibitors.
-
Conformational Lock: The five-membered ring structure "locks" the bond angles of the peptide backbone, pre-organizing the inhibitor into a conformation that is favorable for binding. This reduces the flexibility of the molecule, which can enhance selectivity and potency.[1]
-
Metabolic Stability: The N-methyl group protects the adjacent amide bond from cleavage by exopeptidases, a common metabolic liability for peptide-based drugs. This modification is a classic medicinal chemistry tactic to improve the pharmacokinetic profile of a drug candidate.
Application Spotlight: Synthesis of HCV NS3 Protease Inhibitors
The Hepatitis C Virus (HCV) NS3 protease is a serine protease essential for viral replication, making it a prime target for antiviral therapy.[8][9][10] Many successful HCV protease inhibitors, including the groundbreaking drug Boceprevir, incorporate a proline or a proline analog at the P2 position of the inhibitor scaffold.[11][12][13] These analogs make critical hydrophobic interactions within the shallow S2 subsite of the enzyme.[11] The use of N-Methyl-D-proline in this context represents a rational design strategy to optimize these interactions and improve drug-like properties.
Below is a generalized workflow for incorporating N-Methyl-D-proline into a peptidomimetic inhibitor backbone, specifically via amide bond formation.
Caption: General workflow for amide coupling of N-Methyl-D-proline HCl.
Experimental Protocol: Amide Coupling of this compound
This protocol details a representative procedure for coupling N-Methyl-D-proline to an amine-containing fragment, a key step in assembling a larger inhibitor.
Objective: To synthesize an N-Methyl-D-prolyl-containing dipeptide fragment.
Materials:
-
This compound (1.0 eq)
-
Amine-containing fragment (e.g., (S)-1-amino-3-cyclobutyl-2-oxopropane) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup (Self-Validating System):
-
To a flame-dried, round-bottom flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling to 0 °C helps to control the exothermic reaction during amine addition and activation, minimizing side product formation and racemization.
-
-
Neutralization and Activation:
-
Slowly add DIPEA (3.0 eq) to the stirred solution. Stir for 10-15 minutes at 0 °C.
-
Causality: Two equivalents of DIPEA are required to neutralize the hydrochloride salt and the carboxylic acid proton. A third equivalent is used to scavenge the proton released during the coupling reaction itself. DIPEA is a bulky, non-nucleophilic base, so it does not compete with the desired amine nucleophile.
-
In a single portion, add the coupling agent HATU (1.2 eq). Stir the mixture at 0 °C for 20-30 minutes.
-
Causality: HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid to form a reactive acyl-pyridinium intermediate, which is less prone to racemization than other intermediates.
-
-
Coupling Reaction:
-
Add the amine-containing fragment (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
-
Reaction Monitoring (Validation Point):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting N-Methyl-D-proline is consumed.
-
Causality: This step is critical to ensure the reaction has gone to completion and to prevent unnecessary degradation of the product from prolonged reaction times.
-
-
Workup and Extraction:
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality: The NaHCO₃ wash removes unreacted acid and acidic byproducts. The water and brine washes remove residual DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization (Final Validation):
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Combine the pure fractions and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure, purity, and identity.
-
Data Presentation: Structure-Activity Relationships (SAR)
The potency of proline-based inhibitors can be significantly influenced by substitutions on the pyrrolidine ring. The following table, compiled from data on HCV NS3 protease inhibitors, illustrates this principle.
| Compound ID | P2 Moiety | Ki* (nM) | Cellular IC₅₀ (nM) | Reference |
| Analog 1 | L-Proline based macrocycle | 8 | 400 | [7][8] |
| Analog 2 | L-Proline based macrocycle with gem-dimethyl linker | 6 | 130 | [7][8] |
| Analog 3 | (Hypothetical) N-Methyl-D-Proline based | Variable | Variable | N/A |
This table demonstrates that even subtle changes, like adding gem-dimethyl groups, can improve both enzymatic potency (Ki) and cellular activity (IC50).[7][8] The synthesis of an N-Methyl-D-proline analog (Analog 3) would be a logical next step to probe the impact of N-methylation and stereochemical inversion on inhibitor performance.
Mechanism of Inhibition: A Visual Representation
The synthesized peptidomimetic inhibitor functions by binding reversibly to the active site of the target enzyme, mimicking the natural substrate.
Caption: Binding of an inhibitor with an N-Methyl-D-proline P2 moiety.
The N-Methyl-D-proline moiety (P2) is designed to fit snugly into the hydrophobic S2 pocket of the protease. The "warhead" group interacts with the enzyme's catalytic triad (e.g., Ser-His-Asp in serine proteases), effectively blocking its function.
Broader Applications and Future Directions
While this guide focuses on HCV protease, the principles are broadly applicable. Proline mimetics are central to the design of inhibitors for other enzyme classes, most notably:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Used for the treatment of type 2 diabetes, this class of drugs (the "gliptins") is built around proline-like structures that occupy the S1 pocket of the enzyme.[14][15][16] The exploration of N-methylated D-proline scaffolds could yield novel inhibitors with different selectivity profiles or pharmacokinetic properties.
-
Organocatalysis: Proline and its derivatives are powerful organocatalysts for asymmetric reactions, such as aldol and Mannich reactions.[17][18][19][20] N-Methyl-D-proline can be used to catalyze reactions requiring a specific chiral environment, providing enantiomerically enriched products that are themselves valuable building blocks for drug synthesis.[2]
The continued exploration of non-natural amino acids like this compound is a fertile ground for innovation in medicinal chemistry, offering a proven toolkit for overcoming challenges in potency, selectivity, and metabolic stability.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Human Metabolome Database: Showing metabocard for N-Methyl-L-proline (HMDB0094696) [hmdb.ca]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel potent hepatitis C virus NS3 serine protease inhibitors derived from proline-based macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Potent Hepatitis C Virus NS3 Serine Protease Inhibitors Derived from Proline-Based Macrocycles (Journal Article) | OSTI.GOV [osti.gov]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 19. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in peptide coupling with N-Methyl-D-proline Hydrochloride
Welcome to the technical support center for peptide synthesis involving N-Methyl-D-proline Hydrochloride. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals facing challenges with this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a high yield so difficult when coupling this compound?
A1: The difficulty arises from a combination of two primary factors:
-
Steric Hindrance: The presence of a methyl group on the amide nitrogen creates a secondary amine. This significantly increases the steric bulk around the nitrogen nucleophile, physically impeding the approach of the activated carboxyl group of the incoming amino acid.[1][2][3] This hindrance slows down the rate of peptide bond formation, often leading to incomplete reactions.[1][4]
-
Hydrochloride Salt Form: The starting material is a hydrochloride salt, meaning the secondary amine is protonated (R₂NH₂⁺). In this state, it is not a nucleophile and is completely unreactive in the coupling reaction. The proton must be removed by a base to generate the free, nucleophilic amine (R₂NH) before any reaction can occur.[5][6]
Q2: My standard coupling protocol with HBTU is failing. What is the most critical first step I should check?
A2: The most critical step is ensuring complete neutralization of the hydrochloride salt . You must add at least one full equivalent of a non-nucleophilic base (like DIEA) to deprotonate the N-methyl-proline's amine. This is in addition to the base required by the coupling reagent itself (e.g., HBTU/HATU typically require two additional equivalents).[6][7] Failure to add sufficient base is the most common reason for complete reaction failure.
Q3: Which coupling reagents are recommended for such a sterically hindered amino acid?
A3: Standard carbodiimide reagents like DCC or EDC are often inefficient for this type of challenging coupling.[8] You should use more potent onium-salt or phosphonium-salt reagents.
-
Good: HATU is a highly effective aminium-salt reagent that often succeeds where HBTU or HCTU are less effective.[7][9][10]
-
Better: Phosphonium-salt reagents like PyAOP and PyBOP are excellent choices, especially when coupling two N-methylated residues together.[9][11][12]
-
Most Potent: For extremely difficult couplings, halophosphonium reagents like PyBrOP or the formation of amino acid chlorides in situ can be employed to overcome the high activation energy barrier.[6][7][10]
Q4: The Kaiser test (ninhydrin test) is negative after my coupling attempt, but I suspect the reaction is incomplete. Why is this?
A4: The Kaiser test works by reacting with primary amines to produce a characteristic blue color. Since N-methyl-proline is a secondary amine, it will not give a positive result with the Kaiser test. A negative test is expected and does not confirm reaction completion. You should use an alternative test, such as the isatin test or the bromophenol blue test , to monitor the presence of unreacted secondary amines.[1][10]
The Core Challenge: Neutralization & Steric Hindrance
The fundamental issue with using this compound is the need to convert the non-nucleophilic ammonium salt into the sterically hindered free secondary amine, which can then participate in the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Prevention of Racemization in N-Methyl-D-proline Hydrochloride Reactions
Welcome to the technical support center for handling N-Methyl-D-proline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for mitigating racemization during chemical reactions. By understanding the underlying mechanisms and implementing the strategies outlined below, you can ensure the stereochemical integrity of your final product.
Troubleshooting Guide: High D-Enantiomer Content Detected
Issue: You have detected a significant percentage of the undesired L-enantiomer (N-Methyl-L-proline) in your reaction product, indicating that racemization of the this compound starting material has occurred.
This step-by-step guide will help you identify the potential causes and implement corrective actions.
Step 1: Evaluate Your Coupling Reagents and Additives
The choice of coupling reagent is a critical factor in preventing racemization. Highly reactive reagents can accelerate the desired reaction but may also promote the formation of intermediates that lead to loss of stereochemical purity.[1]
Potential Cause: Use of aggressive coupling agents without appropriate racemization suppressants. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), when used alone, are known to cause significant racemization.[1]
Recommended Solution:
-
Employ Additives: Always use carbodiimides in conjunction with racemization-suppressing additives such as 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure.[2][3] These additives react with the activated amino acid to form an active ester that is less prone to racemization.
-
Switch to Onium Salts: Consider using uronium/aminium or phosphonium salt-based coupling reagents like HBTU, HATU, or PyAOP.[1][4] These are generally more effective at suppressing racemization, especially for sterically hindered N-methylated amino acids.[4] HATU, in particular, has shown high efficiency and low racemization rates.[4][5]
Step 2: Assess the Base Used in the Reaction
The basicity and steric hindrance of the base used can significantly influence the rate of racemization.[2] Strong, non-hindered bases can readily abstract the alpha-proton of the activated intermediate, leading to racemization.[4][6]
Potential Cause: Use of a strong, non-hindered base such as triethylamine (TEA) or Diisopropylethylamine (DIEA).[2]
Recommended Solution:
-
Utilize a Weaker or Hindered Base: Switch to a sterically hindered or weaker base. 2,4,6-Collidine (TMP) is highly recommended as it has been shown to produce less racemization compared to DIEA and N-Methylmorpholine (NMM).[2][6][7][8] The greater steric hindrance of collidine minimizes its ability to abstract the alpha-proton.[2]
Step 3: Control the Reaction Temperature
Elevated temperatures, while often used to increase reaction rates, can also accelerate the rate of racemization.[6][7][9]
Potential Cause: Running the coupling reaction at an unnecessarily high temperature.
Recommended Solution:
-
Maintain Low Temperatures: Conduct the coupling reaction at room temperature (around 25°C) or below. For particularly sensitive substrates, performing the reaction at 0°C can significantly reduce the extent of racemization.[6] In microwave-assisted synthesis, lowering the coupling temperature has been shown to limit racemization.[7][8][9]
Step 4: Analyze the Solvent System
The polarity and solvating properties of the solvent can impact the stability of the racemization-prone intermediates.[10]
Potential Cause: Use of solvents that favor racemization pathways. For instance, the combination of DIC/HOBt in Dimethylformamide (DMF) is known to increase proline racemization.[6] Solvents like chloroform, dichloromethane, acetonitrile, and nitromethane have also been shown to be unfavorable in certain reactions.[10]
Recommended Solution:
-
Solvent Selection: Consider using solvents that have been shown to be more favorable for minimizing racemization, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) in certain contexts.[10] The optimal solvent will depend on the specific reaction conditions and reagents used.
Step 5: Quantify the Extent of Racemization
To effectively troubleshoot, it is crucial to have a reliable method for quantifying the enantiomeric purity of your product.
Recommended Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers.[6]
Protocol 1: General Chiral HPLC Analysis of N-Methyl-proline
-
Sample Preparation:
-
If the product is a peptide, hydrolyze it to its constituent amino acids using 6 M HCl at 110°C for 24 hours.[6]
-
Neutralize and dilute the hydrolysate.
-
-
Derivatization (if necessary for detection):
-
HPLC Analysis:
-
Quantification:
-
Integrate the peak areas for the D- and L-enantiomers.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(L-proline) / (Area(D-proline) + Area(L-proline))] * 100[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for N-Methyl-D-proline during coupling reactions?
A1: The primary mechanism of racemization for N-protected amino acids, including N-Methyl-D-proline, is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][4] The process is as follows:
-
The carboxyl group is activated by a coupling reagent.
-
The activated carboxyl group cyclizes to form the oxazolone intermediate.
-
The proton at the alpha-carbon of this intermediate is acidic and can be abstracted by a base.
-
This abstraction leads to the formation of a planar, achiral enolate intermediate.
-
The incoming nucleophile (the amine component of the next amino acid) can attack this planar intermediate from either face, resulting in a mixture of D and L products.[4]
Q2: Why are N-methylated amino acids more prone to racemization?
A2: N-methylated amino acids, like N-Methyl-D-proline, exhibit a higher tendency for racemization due to a combination of electronic and steric factors. The N-methyl group increases steric hindrance around the alpha-carbon, which can slow down the desired coupling reaction.[4] This prolonged exposure to the basic and activating conditions of the reaction increases the opportunity for the formation of the oxazolone intermediate and subsequent racemization.[4]
Q3: Can the choice of protecting group on the N-Methyl-D-proline influence racemization?
A3: Yes, the N-terminal protecting group plays a crucial role. Urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) are highly recommended because they are known to suppress the formation of the problematic oxazolone intermediate, thereby reducing the risk of racemization.[1]
Q4: Are there any reaction conditions that are generally considered "safe" for minimizing racemization of N-Methyl-D-proline?
A4: While no single set of conditions is universally "safe" for all reactions, a combination of best practices can significantly minimize racemization. A recommended starting point would be:
-
Solvent: THF or DMF (be cautious with DMF in combination with DIC/HOBt).[6][10]
-
Temperature: 0°C to room temperature.[6]
-
Pre-activation Time: Keep pre-activation times to a minimum when using reagents like HATU.[5]
Q5: How can I be sure my analytical method is accurately measuring the level of racemization?
A5: Method validation is key. You should analyze a known standard of racemic N-Methyl-proline to ensure your chiral HPLC method can effectively separate the D and L enantiomers. Additionally, running a control reaction where you intentionally use harsh conditions known to cause racemization can help confirm that your method is sensitive enough to detect changes in the enantiomeric ratio. Methods like HPLC with chiral derivatization (e.g., using Marfey's reagent) or chiral gas chromatography can also be used for confirmation.[13][14]
Visualizing the Racemization Pathway and Troubleshooting
To better understand the process, the following diagrams illustrate the mechanism of racemization and a logical workflow for troubleshooting.
Caption: Mechanism of oxazolone-mediated racemization.
Caption: Troubleshooting workflow for racemization.
Data Summary: Impact of Reaction Parameters on Racemization
The following table summarizes the relative risk of racemization associated with different reaction parameters. This should be used as a general guide for experimental design.
| Parameter | Low Racemization Risk | High Racemization Risk |
| Coupling Reagent | HATU, PyAOP, DIC/OxymaPure | DIC or DCC alone |
| Base | 2,4,6-Collidine, N-Methylmorpholine (NMM) | Triethylamine (TEA), DIEA |
| Temperature | 0°C | > 40°C, Microwave at high power |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM), Chloroform, DMF (with DIC/HOBt) |
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Purification of N-Methyl-D-proline Hydrochloride Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from N-Methyl-D-proline Hydrochloride reactions. As a chiral building block, ensuring the chemical and, critically, the stereochemical purity of its derivatives is paramount for successful downstream applications, from peptide synthesis to the development of active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: Impurities are highly dependent on the specific reaction, but several classes are common. These include unreacted starting materials, residual coupling agents or catalysts, and byproducts from side reactions. In peptide synthesis, for example, common impurities can include single amino acid deletions or additions.[1] Given the chiral nature of the starting material, a significant concern is the presence of the corresponding L-enantiomer or diastereomeric impurities formed during the reaction. Premature cleavage of protecting groups during workup can also lead to a mixture of related products.[2]
Q2: Why is determining the enantiomeric purity of my product so critical?
A2: The biological and pharmacological properties of chiral molecules are often highly dependent on their stereochemistry. One enantiomer may be therapeutically active while the other could be inactive or, in some cases, cause undesirable or toxic effects.[3] Regulatory bodies, therefore, have stringent requirements for the stereochemical purity of chiral drugs. Accurate determination of enantiomeric excess (%ee) is a critical aspect of quality control, efficacy assessment, and regulatory compliance.[4][5]
Q3: What are the best initial steps to characterize my crude product before attempting purification?
A3: Before committing to a large-scale purification strategy, a small-scale analysis is essential.
-
Thin-Layer Chromatography (TLC): Provides a quick assessment of the number of components in your crude mixture and helps in developing a solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR can reveal the presence of major impurities, unreacted starting materials, and residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your desired product and can provide an initial purity assessment. For complex mixtures, LC-MS is invaluable for identifying byproducts.[6]
Q4: How do I decide between recrystallization and column chromatography for my primary purification step?
A4: The choice depends on the nature of your product and its impurities.
-
Recrystallization is ideal for crystalline solid products where the impurities have different solubility profiles. It is often scalable, cost-effective, and can sometimes provide material of very high purity in a single step.
-
Column Chromatography is more versatile and is the method of choice for products that are oils, non-crystalline solids, or for separating mixtures with very similar components (e.g., diastereomers). While effective, it can be more time-consuming and solvent-intensive than crystallization.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of N-Methyl-D-proline derivatives in a practical question-and-answer format.
Issue 1: My product is a persistent oil and fails to crystallize.
-
Possible Causes:
-
Residual Solvents: Trace amounts of reaction solvents (like DMF or DMSO) or workup solvents can act as "eutectic impurities," significantly depressing the melting point and preventing crystallization.
-
Minor Impurities: Small amounts of structurally similar impurities can disrupt the formation of a crystal lattice.
-
Intrinsic Properties: The product may simply be a low-melting solid or an oil at ambient temperature.
-
-
Recommended Solutions:
-
Rigorous Solvent Removal: Use a high-vacuum pump (<1 mmHg) and gently warm the flask (e.g., 30-40°C) to remove stubborn, high-boiling solvents. Co-evaporation can also be effective: dissolve the oil in a volatile solvent like dichloromethane (DCM) or methanol and re-concentrate. Repeat this process 2-3 times.
-
Trituration: If the product is expected to be a solid, attempt trituration. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., diethyl ether, pentane, or hexanes). Vigorously scratch the side of the flask with a glass rod or spatula. This can induce nucleation and cause the product to precipitate as a solid, which can then be filtered.
-
Solvent System Screening for Recrystallization: If trituration fails, perform a systematic solvent screen on a small scale.[7] Dissolve small amounts of the oil in various hot solvents (e.g., acetonitrile, isopropanol, ethyl acetate) and allow them to cool slowly to room temperature, followed by cooling in an ice bath or freezer. Often, a two-solvent system (one in which the compound is soluble, and an "anti-solvent" in which it is not) is required.
-
Salt Formation: If the product is a free base, converting it to a different hydrochloride or other salt form can sometimes yield a more crystalline material.
-
Issue 2: My product co-elutes with an impurity during silica gel chromatography.
-
Possible Causes:
-
Inappropriate Mobile Phase: The polarity of the solvent system may not be sufficient to resolve the components.
-
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.
-
Structurally Similar Impurity: The impurity may have a polarity very close to that of the product, making separation on silica challenging.
-
-
Recommended Solutions:
-
Optimize the Mobile Phase: Carefully re-optimize the solvent system using TLC. Aim for a retention factor (R_f) of ~0.2-0.3 for your product and the largest possible separation (ΔR_f) from the impurity. Using a solvent mixture with different selectivities (e.g., substituting DCM/MeOH for EtOAc/Hexanes) can alter the elution order.
-
Use Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column. This sharpens bands and can improve resolution.
-
Reduce the Load: As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude product) for difficult separations. For very challenging separations, this ratio may need to be increased to 100:1 or more.
-
Switch Stationary Phase: If silica gel fails, consider alternative stationary phases. For polar, amine-containing compounds, alumina (basic or neutral) can sometimes provide better separation. Reversed-phase chromatography (e.g., C18 silica) is another powerful alternative, separating compounds based more on hydrophobicity than polarity.
-
Issue 3: My product appears pure by ¹H NMR and LC-MS, but chiral HPLC shows two peaks.
-
Possible Causes:
-
Enantiomeric Impurity: The second peak is likely the undesired L-enantiomer (N-Methyl-L-proline derivative). This can arise from impurities in the starting material or racemization during the reaction or workup.
-
Diastereomers: If your reaction created a new stereocenter, the two peaks could be diastereomers. Standard achiral chromatography can often separate diastereomers, but if they are very similar, they may co-elute.
-
-
Recommended Solutions:
-
Confirm the Identity of the Peaks: If possible, obtain a standard of the opposite enantiomer or the other diastereomer to confirm the identity of the second peak by co-injection.
-
Review Reaction and Workup Conditions: Investigate if any steps used harsh conditions (e.g., strong base, high heat) that could cause epimerization at the α-carbon.
-
Purification by Chiral HPLC: Preparative chiral HPLC is the most direct method for separating enantiomers. This requires screening different chiral stationary phases (CSPs) and mobile phases to find a suitable separation method.[3]
-
Diastereomeric Resolution: An alternative to chiral HPLC is to react your enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers.[4][8] These diastereomers have different physical properties and can often be separated using standard achiral chromatography. Afterward, the chiral auxiliary is cleaved to yield the pure enantiomer.
-
Visualized Workflows and Data
Logical Flow for Purification Strategy
Caption: Decision workflow for selecting a purification strategy.
Data Tables for Method Development
Table 1: Common Solvent Systems for Recrystallization
| Solvent Class (Soluble) | Anti-Solvent Class (Insoluble) | Example Pairs | Notes |
| Alcohols | Ethers | Methanol / Diethyl Ether | Excellent for moderately polar compounds. |
| Acetonitrile (ACN) | Alkanes / Aromatic | Acetonitrile / Toluene | Good for inducing crystallization of polar compounds. |
| Esters | Alkanes | Ethyl Acetate / Hexanes | Classic choice for a wide range of polarities. |
| Water | Alcohols / Acetone | Water / Isopropanol | Used for highly polar, water-soluble salts. |
Table 2: Starting Conditions for Chiral HPLC Analysis
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Analytes Suited | Reference |
| Polysaccharide-based (e.g., CHIRALPAK® IA, IC) | Hexane/Ethanol or Hexane/Isopropanol | Broad range of enantiomers, including N-protected amino acid derivatives. | [3] |
| Pirkle-type (e.g., Whelk-O® 1) | Hexane/Isopropanol with acidic/basic additives | Compounds with π-acidic or π-basic groups. | N/A |
| Cyclodextrin-based (e.g., CYCLOBOND™) | Polar organic or reversed-phase modifiers | Good for inclusion complex formation. | [9] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Recrystallization from a Two-Solvent System
-
Dissolution: Place the crude, oily, or solid product in a clean Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent (e.g., methanol) dropwise until the product just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add the "anti-solvent" (e.g., diethyl ether) dropwise until the solution becomes faintly cloudy (turbid). Add one or two more drops of the hot soluble solvent to redissolve the precipitate and clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath or a refrigerator (0-4°C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals sparingly with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purity Assessment by HPLC via Derivatization (Indirect Method)
This protocol is a general guideline for determining enantiomeric purity by converting the enantiomers into diastereomers, which can be separated on a standard achiral HPLC column.[4]
-
Sample Preparation: Accurately weigh a small amount of your N-Methyl-D-proline derivative (e.g., ~1 mg) into a small vial.
-
Derivatization:
-
Dissolve the sample in 100 µL of a suitable buffer (e.g., 1 M sodium bicarbonate).
-
Add a solution of a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), in a solvent like acetone (e.g., 200 µL of a 1% w/v solution).[4]
-
Incubate the mixture (e.g., at 40°C for 1 hour).
-
Quench the reaction by adding a small amount of acid (e.g., 100 µL of 2 M HCl).
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 10% to 70% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength appropriate for the derivatizing agent (e.g., 340 nm for FDAA derivatives).[4]
-
-
Data Analysis: Integrate the peak areas for the two resulting diastereomers. The enantiomeric excess (%ee) can be calculated from the peak areas (Area1 and Area2) as: %ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Reactions with N-Methyl-D-proline Hydrochloride in Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-Methyl-D-proline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this unique amino acid derivative in synthesis. N-Methyl-D-proline is a valuable building block, particularly in peptide synthesis and organocatalysis, where its tertiary amine and rigid cyclic structure impart specific conformational constraints and reactivity. However, these same features can introduce challenges, including steric hindrance, slow reaction kinetics, and specific side reactions.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and fundamental properties of this compound.
Q1: How should I properly store and handle this compound to ensure its stability?
A: Proper storage is critical as this compound is hygroscopic. Absorption of moisture from the atmosphere can introduce water into your reactions, which can hydrolyze sensitive reagents and lead to undesirable byproducts.
-
Storage: Always store the reagent in a tightly sealed container, preferably in a desiccator with a reliable desiccant (e.g., Drierite®, silica gel). For long-term storage, keeping it in a freezer at or below -20°C is recommended. The container should be placed under an inert atmosphere (e.g., argon or nitrogen) to further prevent moisture ingress.
-
Handling: When handling the reagent, work quickly and preferably in a glove box or under a stream of dry inert gas. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Avoid leaving the container open to the air for extended periods.
Q2: I'm having difficulty dissolving this compound. What are the recommended solvents?
A: The solubility of proline derivatives can be challenging, especially for the unprotected hydrochloride salt in organic solvents.[1] The choice of solvent is highly dependent on the specific reaction.
-
For Peptide Synthesis (SPPS): In Solid-Phase Peptide Synthesis, the free amine form is typically generated in situ after neutralization. The protected form (e.g., Fmoc-N-Me-D-Pro-OH) is usually soluble in standard SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
-
For Solution-Phase Reactions: Solubility of the hydrochloride salt is often poor in non-polar aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). It exhibits better solubility in polar protic solvents like methanol or water, but these are often incompatible with subsequent reaction steps.[1] For coupling reactions, a common strategy is to suspend the hydrochloride salt in the reaction solvent (e.g., DMF) and add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize it, which typically improves solubility as the free amine is formed.
| Solvent | Solubility of N-Methyl-D-proline HCl | Suitability for Synthesis |
| Water | High[1] | Limited; often used for workup |
| Methanol | Moderate[1] | Can interfere with some reactions |
| DMF / NMP | Low to Moderate | Good for peptide coupling after neutralization |
| DCM / THF | Very Low[2] | Generally unsuitable for the HCl salt |
| Acetonitrile | Low | Can be used in specific catalytic reactions |
Q3: What is the primary impact of the N-Methyl group on reactivity compared to standard D-proline?
A: The N-methyl group fundamentally alters the properties of the proline residue in two main ways:
-
Steric Hindrance: The methyl group adds significant steric bulk around the nitrogen atom. This makes N-Methyl-D-proline a tertiary amine, which is less nucleophilic than the secondary amine of proline. Consequently, peptide bond formation involving N-methylated amino acids is often slower and requires more powerful coupling reagents.[3]
-
Conformational Rigidity: The N-methyl group restricts rotation around the Cα-N bond and influences the puckering of the pyrrolidine ring. This has a profound effect on the conformation of peptides, often favoring a trans amide bond geometry and disrupting secondary structures like α-helices and β-sheets.[4] This property is often exploited to introduce specific turns or kinks in a peptide backbone.
Q4: How can I verify the chemical and enantiomeric purity of my this compound before use?
A: Ensuring the purity of your starting material is paramount to avoiding downstream issues. The presence of the L-enantiomer or other impurities can compromise the stereochemical integrity of your final product.
-
Chemical Purity: ¹H NMR spectroscopy is an excellent first-pass method to confirm the structure and identify any significant organic impurities.[5]
-
Enantiomeric Purity: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the gold standard for determining enantiomeric excess (e.e.).[5] This often requires derivatization of the amino acid to make it detectable by UV or fluorescence.[6] A common derivatizing agent is Marfey's reagent (FDAA), which reacts with the amine to form diastereomers that can be separated on a standard C18 column.[7]
Part 2: Troubleshooting Guide: Side Reactions & Mitigation
This section provides detailed solutions to specific experimental problems you may encounter when using this compound.
Issue 1: Significant epimerization of the adjacent amino acid during coupling.
Q: I'm coupling an activated amino acid to the N-terminus of a peptide ending in N-Methyl-D-proline, and I'm observing a high degree of racemization. What is the cause, and how can I minimize it?
A: This is a known issue. The tertiary amine of N-Methyl-D-proline can act as a general base, abstracting the α-proton of the activated amino acid ester. This leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in racemization.[8] The steric hindrance of N-methylated residues can also slow down the desired aminolysis reaction, giving more time for this side reaction to occur.[3]
Mitigation Strategies:
-
Choice of Coupling Reagent: Use coupling reagents that form highly reactive intermediates which are consumed faster than epimerization can occur. Uronium/aminium salts are generally preferred over carbodiimides. Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial as they form less reactive esters that are less prone to racemization than the primary activated species.[9]
| Coupling Reagent | Additive | Racemization Risk | Comments |
| DIC/DCC | HOBt | Moderate | Risk increases with sterically hindered couplings.[9] |
| HBTU/HATU | (Internal) | Low | HATU is highly effective for hindered couplings.[10] |
| PyBOP/PyAOP | (Internal) | Low | PyAOP is particularly effective for coupling N-methyl amino acids.[9] |
| COMU | OxymaPure® | Very Low | Generally considered one of the best reagents for suppressing racemization. |
-
Control the Base: Use a sterically hindered, non-nucleophilic base like DIPEA and use it in stoichiometric amounts. Avoid excess base, as it will accelerate epimerization. Some protocols recommend using a weaker base like N-methylmorpholine (NMM).[11]
-
Pre-activation Time: Minimize the time the amino acid remains in its highly activated state before the nucleophile (N-Methyl-D-proline) is added. A short pre-activation time (1-2 minutes) is often sufficient.[7]
-
Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to slow the rate of epimerization relative to the rate of coupling.[11]
Issue 2: Slow or incomplete coupling reactions.
Q: My coupling reaction to incorporate N-Methyl-D-proline is extremely slow and often incomplete, even after extended reaction times. How can I improve the efficiency?
A: This is a direct consequence of the steric hindrance and lower nucleophilicity of the N-methylated secondary amine.[3] Standard coupling conditions are often insufficient to drive the reaction to completion.
Optimization Strategies:
-
Use High-Potency Coupling Reagents: As mentioned above, reagents like HATU, HCTU, PyAOP, or COMU are essential for efficiently coupling sterically hindered residues.[10] These reagents generate highly reactive intermediates that can overcome the activation energy barrier.
-
Increase Equivalents and Concentration: Use a higher excess of the incoming protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading). Running the reaction at a higher concentration can also increase the reaction rate.
-
Elevate the Temperature: For particularly difficult couplings, gently heating the reaction mixture to 40-50 °C for 1-2 hours can significantly improve yields. However, be aware that elevated temperatures can also increase the risk of racemization, so this should be balanced with other strategies.
-
Extended Reaction Time / Double Coupling: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight at room temperature). If monitoring indicates an incomplete reaction, perform a second coupling (a "double couple") by draining the vessel and adding a fresh solution of activated amino acid.
Issue 3: Formation of an oxazolidinone byproduct in proline-catalyzed reactions.
Q: I am using N-Methyl-D-proline as an organocatalyst for an aldol reaction with an aldehyde and I'm observing a significant side product. What could it be?
A: In proline-catalyzed reactions involving aldehydes, a common side reaction is the formation of an oxazolidinone.[12] This occurs through the condensation of the proline's carboxyl group with the aldehyde. While the desired catalytic cycle proceeds through an enamine intermediate, this parasitic reaction can sequester both the catalyst and the aldehyde, reducing the overall reaction efficiency.[13][14]
Prevention Methods:
-
Use of Excess Ketone/Nucleophile: In reactions like the aldol addition of acetone to an aldehyde, using a large excess of the ketone (often using it as the solvent) suppresses the formation of the oxazolidinone and other aldehyde self-condensation products.[12][15]
-
Water Management: The presence of small amounts of water can be beneficial in proline catalysis by facilitating the hydrolysis of the iminium ion to regenerate the catalyst. However, strictly anhydrous conditions can sometimes favor oxazolidinone formation. The optimal amount of water can be reaction-dependent and may require empirical optimization.
-
Modified Catalysts: In some cases, using derivatives of proline where the carboxylic acid is modified (e.g., as an amide or tetrazole) can prevent this specific side reaction while retaining catalytic activity.
Part 3: Analytical Protocols
Protocol 1: HPLC Method for Assessing Enantiomeric Purity via Derivatization
This protocol describes a general method for determining the enantiomeric excess of this compound using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
-
Sample Preparation: a. Dissolve ~1 mg of N-Methyl-D-proline HCl in 100 µL of 1 M sodium bicarbonate (NaHCO₃) solution. b. In a separate vial, prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Derivatization: a. Add 200 µL of the Marfey's reagent solution (~1.2 equivalents) to the amino acid solution. b. Incubate the mixture in a heating block at 40 °C for 1 hour.[7] c. Cool the reaction to room temperature and quench by adding 50 µL of 2 M HCl to neutralize the excess bicarbonate. d. Evaporate the sample to dryness under a stream of nitrogen or using a centrifugal evaporator. e. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
HPLC-MS Analysis: a. Column: Standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: A typical gradient would be 10-90% B over 20-30 minutes. e. Detection: UV at 340 nm (for the DNP group) and/or MS. f. Analysis: The derivatized D- and L-enantiomers will form diastereomers (L-D and L-L) which will have different retention times. The L-D diastereomer (from your D-proline starting material) will typically elute later than the L-L diastereomer (from any L-proline contaminant).[7] Calculate the enantiomeric excess by integrating the respective peak areas.
References
- 1. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. benchchem.com [benchchem.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. studylib.net [studylib.net]
improving the solubility of N-Methyl-D-proline Hydrochloride in reaction media
Welcome to the technical support resource for N-Methyl-D-proline Hydrochloride. This guide is designed for researchers, chemists, and formulation scientists to navigate and overcome solubility challenges encountered during experimental work. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for your specific reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility often a challenge?
This compound is the salt form of a methylated proline derivative. Its structure, featuring a permanently positively charged quaternary amine (due to N-methylation) and a carboxylic acid group, makes it a highly polar, zwitterionic-capable molecule.[1][2][3] The hydrochloride salt form further enhances its polarity. This high polarity means it is readily soluble in highly polar protic solvents like water but often exhibits very poor solubility in the less polar organic solvents frequently used in synthesis.[4][5] The challenge arises from the significant energy required to break its strong crystal lattice structure and solvate the resulting ions in a medium that cannot effectively stabilize both the positive charge and the carboxylate group.
Q2: What are the general solubility characteristics I should expect?
Based on its structure and data from related proline compounds, you can expect the following trends:
-
High Solubility: Polar protic solvents such as water, methanol, and ethanol.[4][6] The ability of these solvents to form hydrogen bonds is key to solvating the molecule.
-
Moderate to Low Solubility: Polar aprotic solvents like DMSO, DMF, and acetonitrile. While polar, their inability to donate hydrogen bonds makes them less effective at solvating the charged groups.
-
Poor to Insoluble: Non-polar solvents such as toluene, hexanes, and dichloromethane (DCM) used alone.[4][7]
Q3: My compound isn't dissolving even in a recommended solvent. What are the first basic steps I should take?
Before proceeding to more complex methods, always verify the fundamentals:
-
Ensure Anhydrous Conditions (for organic solvents): Trace water can sometimes hinder dissolution in specific organic systems. Ensure your solvent is dry.
-
Apply Gentle Heating: Increasing the temperature often provides the necessary energy to overcome the crystal lattice energy, increasing solubility.[8] Always monitor for potential degradation of your starting material or other reagents.
-
Increase Agitation/Introduce Sonication: Mechanical energy, especially from an ultrasonic bath, can help break apart particle agglomerates and accelerate the dissolution process at the solid-liquid interface.
Q4: How does pH dramatically influence the solubility of this compound in aqueous media?
The pH of the medium is arguably the most critical factor for solubility in aqueous or protic systems. This compound can exist in different ionic states depending on the pH:
-
Low pH (Acidic): The carboxylic acid group is protonated (-COOH), and the tertiary amine is also protonated (-N(CH₃)H⁺-). The molecule carries a net positive charge.
-
Mid-range pH (near Isoelectric Point): The carboxylic acid is deprotonated (-COO⁻) and the amine is protonated, forming a zwitterion. Zwitterions can sometimes exhibit lower solubility due to strong intermolecular electrostatic interactions.[1][3]
-
High pH (Basic): The carboxylic acid is deprotonated (-COO⁻), and if the amine were not quaternized, it would be deprotonated. However, as it is a methylated tertiary amine hydrochloride, it remains charged across a wide pH range. Adjusting the pH alters the overall charge state and its interaction with the solvent.
Generally, moving the pH away from the isoelectric point increases solubility. For this molecule, adjusting the pH will primarily affect the protonation state of the carboxyl group.
In-Depth Troubleshooting Guides
Guide 1: Improving Solubility in Apolar and Moderately Polar Organic Solvents
This is the most common challenge. The large polarity mismatch between this compound and solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or Ethyl Acetate is the primary obstacle.
Strategy 1.1: Co-Solvent Systems
The principle of co-solvency involves adding a small amount of a miscible, highly polar solvent to the bulk non-polar medium.[9][10] This "co-solvent" modifies the overall properties of the solvent system, making it more capable of solvating a polar solute.
Common Co-solvents:
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Isopropanol (IPA)
Mechanism: The polar co-solvent molecules can preferentially solvate the charged sites of the solute, creating a more "organophilic" complex that can then be dispersed in the bulk, less polar solvent. For polar compounds, a mixture of a polar solvent like methanol with a less polar one like dichloromethane is a common starting point.[11][12]
-
To a vial containing a known mass of this compound, add the primary (less polar) reaction solvent (e.g., 10 volumes of DCM).
-
Stir the suspension at room temperature.
-
Add a polar co-solvent (e.g., Methanol) dropwise or in small aliquots (e.g., 0.5-1% v/v increments).
-
Observe for dissolution after each addition.
-
If dissolution does not occur at room temperature, gently warm the mixture (e.g., to 35-40 °C) and continue adding the co-solvent.
-
Note the minimum percentage of co-solvent required for complete dissolution. Ensure this co-solvent and its quantity are compatible with your reaction chemistry.
Strategy 1.2: In-Situ Neutralization (Base Addition)
For reactions that are tolerant of a mild base, converting the hydrochloride salt to its free zwitterionic or freebase form in situ can sometimes improve solubility in certain organic media. This neutralizes the chloride counter-ion.
Choosing a Base:
-
Use a non-nucleophilic organic base to avoid side reactions.
-
Common choices: Triethylamine (TEA), Diisopropylethylamine (DIPEA).
-
Use 1.0 to 1.1 equivalents relative to the this compound.
Guide 2: Maximizing Solubility in Aqueous & Protic Media
While generally soluble in water and alcohols, you may encounter issues at high concentrations or in buffered systems.
Strategy 2.1: Systematic pH Adjustment
This is the most powerful tool in aqueous media. By adjusting the pH, you can shift the equilibrium between the zwitterionic form and the fully protonated cationic form, significantly impacting solubility.
Mechanism: The solubility of amino acids and their derivatives is typically at a minimum at their isoelectric point (pI), where the net charge is zero. By lowering the pH well below the pKa of the carboxylic acid group (predicted around 2.37[6]), you ensure the molecule exists predominantly as the more soluble cationic form. Conversely, raising the pH deprotonates the carboxylic acid, which can also affect solubility.
-
Prepare several vials of the aqueous/protic solvent (e.g., water or a water/ethanol mixture).
-
Adjust the pH of each vial to a different value (e.g., pH 1, 2, 3, 4, 5, 6, 7) using dilute HCl or a suitable buffer.
-
Add this compound to each vial until a saturated solution is formed (excess solid remains).
-
Equilibrate the samples for several hours with stirring.
-
Filter the saturated solutions to remove excess solid.
-
Analyze the concentration of the dissolved compound in the filtrate (e.g., by HPLC, UV-Vis, or gravimetric analysis after solvent evaporation).
-
Plot solubility vs. pH to identify the optimal pH range for your desired concentration.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve solubility issues.
Summary Data Table
| Property | Value / Characteristic | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [13][14] |
| Molecular Weight | 165.62 g/mol | [13][14] |
| Appearance | White to off-white solid/powder | [15] |
| General Polarity | Very High | Inferred |
| Predicted pKa | ~2.37 (for the carboxylic acid) | [6] |
| Solubility Profile | High: Water, MethanolLow: Dichloromethane, Hexane, TolueneVariable: Acetonitrile, DMSO, DMF | [4][6][7][16] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zwitterion | Definition, Structure & Properties - Video | Study.com [study.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. N-Methyl-L-proline CAS#: 475-11-6 [m.chemicalbook.com]
- 7. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. 1-Methyl-L-proline hydrochloride | C6H12ClNO2 | CID 66599912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 702710-17-6|this compound|BLD Pharm [bldpharm.com]
- 15. chemimpex.com [chemimpex.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Loading Optimization for N-Methyl-D-proline Hydrochloride Synthesis
Welcome to the technical support center for optimizing the synthesis of N-Methyl-D-proline Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of this important chiral building block. The N-methylation of D-proline, typically achieved via reductive amination with formaldehyde, is a reaction where catalyst performance is paramount. Proper catalyst loading is not merely a matter of cost-efficiency; it is a critical parameter that dictates reaction rate, product yield, purity, and the ease of downstream processing.
This document moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for logical troubleshooting and systematic optimization.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection and loading for the reductive N-methylation of D-proline.
Q1: What are the most common catalysts for the synthesis of N-Methyl-D-proline?
The most prevalent method for this synthesis is the reductive amination of D-proline with formaldehyde. This reaction requires a hydrogenation catalyst. The industry standard is typically a heterogeneous catalyst, with Palladium on Carbon (Pd/C) being the most widely used due to its high activity, versatility, and cost-effectiveness.[1] Other platinum group metal (PGM) catalysts, such as Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst), can also be employed, though Pd/C often provides an excellent balance of reactivity and selectivity for this transformation.
Q2: What is a typical starting catalyst loading for a lab-scale synthesis?
For a heterogeneous catalyst like 10% Pd/C (where palladium metal constitutes 10% of the total mass of the catalyst powder), a good starting point for optimization is typically 1 to 5 mol% of palladium metal relative to the limiting reagent, D-proline.
It is crucial to distinguish between weight percent (wt%) of the catalyst powder and the molar percent (mol%) of the active metal. For example, to achieve a 2 mol% loading for a reaction using 10 mmol of D-proline and 10% Pd/C catalyst:
-
Moles of Pd required = 10 mmol D-proline * 0.02 = 0.2 mmol Pd
-
Mass of Pd required = 0.2 mmol * 106.42 g/mol = 21.3 mg Pd
-
Mass of 10% Pd/C catalyst to add = 21.3 mg Pd / 0.10 = 213 mg
Q3: How does increasing the catalyst loading affect the reaction?
Intuitively, one might assume that more catalyst leads to a faster reaction. While this is often true up to a certain point, the relationship is not always linear.
-
Increased Reaction Rate: Higher catalyst loading generally provides more active sites, leading to a faster conversion of the starting material.[1]
-
Diminishing Returns: At very high loadings, the reaction rate may plateau. This can be due to mass transfer limitations, where the rate is limited by how quickly reactants can diffuse to the catalyst surface, rather than the number of available active sites.
-
Cost and Work-up: Catalysts, especially those based on precious metals like palladium, are expensive. Overloading the catalyst is economically inefficient. Furthermore, high loadings of heterogeneous catalysts can sometimes complicate product work-up and filtration.[2]
-
Selectivity: In some cases, excessive catalyst loading can lead to over-reduction or other side reactions, although this is less common for this specific transformation. For certain N-methylations, catalyst loading can be tuned to control the degree of methylation (mono- vs. di-methylation).[3]
Q4: What are the primary signs of incorrect catalyst loading?
-
Too Low: The most obvious sign is a very slow or stalled reaction. If you monitor the reaction (e.g., by TLC, LC-MS, or ¹H NMR) and see little to no conversion of D-proline after a significant amount of time under appropriate temperature and hydrogen pressure, your catalyst loading may be insufficient.
-
Too High: This is primarily an economic and process issue rather than a chemical one for this specific reaction. The main "symptom" is successfully completing the reaction much faster than required at a high cost. In some extreme cases, rapid hydrogen uptake could create safety concerns if the reaction is highly exothermic and not properly controlled.
Q5: Should I use a homogeneous or a heterogeneous catalyst?
For the industrial and lab-scale synthesis of N-Methyl-D-proline, heterogeneous catalysts like Pd/C are strongly preferred . The key advantages and disadvantages are summarized below.[2]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts (e.g., Pd/C) |
| Separation | Difficult; often requires extraction or chromatography. | Easy ; simple filtration.[1] |
| Recycling | Expensive and often impractical. | Straightforward ; can be washed and reused.[1] |
| Selectivity | Can be very high due to well-defined active sites. | Generally good, but can be influenced by support effects. |
| Activity | Often high under mild conditions. | High, but may require higher temperatures/pressures. |
| Contamination | Potential for metal leaching into the final product. | Minimal risk of product contamination if filtered properly. |
Given the ease of separation and recycling, heterogeneous catalysts are the logical choice for this synthesis, ensuring a cleaner product and more sustainable process.[2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My reaction shows very low or no conversion to N-Methyl-D-proline.
-
Potential Cause: Insufficient active catalyst. This could be due to a simple miscalculation of loading, use of an old or deactivated catalyst, or the presence of catalyst poisons.
-
Causality Check:
-
Verify Catalyst Activity: Is the catalyst from a reliable source and has it been stored correctly (i.e., away from air and moisture)? Old Pd/C can be less active. The physical properties of the catalyst, such as small particle size and uniform dispersion of palladium, are critical for high efficiency.[4]
-
Check for Poisons: The reductive amination catalyst, particularly palladium, is sensitive to poisoning. Sulfur compounds, strong chelating agents, or impurities in the formaldehyde or D-proline can deactivate the catalyst.
-
In-situ Diagnostic: In a stalled reaction, assuming other parameters (temperature, pressure, mixing) are correct, carefully add a second, small portion of fresh catalyst. If the reaction restarts (indicated by renewed hydrogen uptake), the initial catalyst loading was either too low or it became deactivated.
-
-
Recommended Solutions:
-
Recalculate Loading: Double-check your calculations for converting the desired mol% to the mass of catalyst powder.
-
Increase Loading: Systematically increase the catalyst loading. Try moving from 2 mol% to 5 mol%. If that provides a significant improvement, you can fine-tune from there.
-
Purify Reagents: If catalyst poisoning is suspected, consider purifying your D-proline or using a higher grade of formaldehyde.
-
Problem: The reaction is proceeding, but is unacceptably slow.
-
Potential Cause: The catalyst loading is at the lower limit of effectiveness, or reaction conditions are not optimal.
-
Causality Check:
-
Mass Transfer Limitations: Is the reaction mixture being stirred or agitated vigorously? For heterogeneous catalysis, reactants must diffuse to the catalyst surface. Inadequate mixing can make even a high catalyst loading appear ineffective.
-
Hydrogen Availability: Is the hydrogen pressure sufficient? While some reductive aminations can be run at atmospheric pressure, others require elevated pressure to achieve a reasonable rate.
-
-
Recommended Solutions:
-
Optimize Loading Incrementally: Increase the catalyst loading in steps (e.g., from 2 mol% to 3 mol%, then 4 mol%). Record the reaction time at each loading to find the "sweet spot" where a further increase provides little benefit.
-
Improve Agitation: Increase the stirring speed to ensure the catalyst powder is well-suspended in the reaction medium.
-
Increase Hydrogen Pressure: If your equipment allows, increasing the H₂ pressure can significantly accelerate the reaction rate.[1]
-
Problem: I'm observing significant byproduct formation.
-
Potential Cause: While this reaction is typically clean, side reactions can occur due to incorrect stoichiometry or overly harsh conditions, which can sometimes be exacerbated by high catalyst loading.
-
Causality Check:
-
Eschweiler-Clarke Conditions: The reaction of an amino acid with excess formaldehyde and a reducing agent can sometimes lead to side products. Ensure you are using the correct stoichiometry (typically a slight excess of formaldehyde).
-
Over-reduction: Though unlikely for this substrate, highly active catalysts at high loadings and high H₂ pressure could potentially lead to ring-opening or other degradation pathways.
-
-
Recommended Solutions:
-
Reduce Catalyst Loading: If you are using a very high loading (e.g., >10 mol%), try reducing it. A more moderate loading may provide sufficient activity without promoting side reactions.
-
Optimize Other Parameters: Instead of increasing catalyst loading to speed up the reaction, consider optimizing temperature or pressure first.
-
Control Stoichiometry: Carefully control the addition of formaldehyde to avoid a large excess.
-
Problem: The catalyst is difficult to filter after the reaction.
-
Potential Cause: The physical form of the catalyst is not suitable for your filtration setup.
-
Causality Check:
-
Particle Size: Pd/C comes in various particle sizes and forms (e.g., powder, pellets). Very fine powders can pass through standard filter paper.
-
Support Integrity: Vigorous, prolonged stirring, especially with mechanically fragile supports, can cause the carbon support to break down, creating "fines" that are difficult to filter.
-
-
Recommended Solutions:
-
Use a Filter Aid: Add a pad of Celite® or another filter aid to your filter funnel before filtration. This creates a fine mesh that can trap even small catalyst particles.
-
Choose a Different Catalyst Form: If this is a recurring issue, consider purchasing a Pd/C catalyst with a larger particle size or one that is specifically designed for easier filtration.
-
Centrifugation: For small-scale reactions, centrifuging the mixture and decanting the supernatant can be an effective alternative to filtration.
-
Visualizations and Protocols
Workflow for Troubleshooting Catalyst Loading
The following diagram illustrates a logical workflow for diagnosing and solving common issues related to catalyst loading.
Caption: A troubleshooting workflow for catalyst loading issues.
Conceptual Impact of Catalyst Loading
This diagram shows the general relationship between catalyst loading and key reaction parameters. The optimal loading is a balance between maximizing rate and yield while minimizing cost.
References
effect of temperature on N-Methyl-D-proline Hydrochloride catalyzed reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Methyl-D-proline Hydrochloride catalyzed reactions. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the nuances of using this unique organocatalyst. Our goal is to bridge the gap between theoretical knowledge and practical application, empowering you to optimize your reaction conditions and achieve your desired outcomes with confidence.
Introduction: Understanding the Catalyst
This compound is a derivative of the well-known organocatalyst D-proline. The presence of a methyl group on the nitrogen atom and its formulation as a hydrochloride salt introduce specific properties that differentiate it from its parent amino acid.
-
The N-Methyl Group: The methylation of the proline nitrogen to form a tertiary amine has a profound impact on the catalytic mechanism. In classic proline-catalyzed reactions that proceed through an enamine intermediate (such as many aldol reactions), the secondary amine of proline is essential.[1][2] The tertiary amine of N-Methyl-D-proline cannot form an enamine in the same way, suggesting that it may favor alternative catalytic cycles or excel in reactions where enamine formation is not the primary activation pathway, such as certain Mannich or Michael reactions.[3][4] This structural change can also influence the catalyst's steric environment and solubility.
-
The Hydrochloride Salt: The hydrochloride salt form enhances the catalyst's stability and can improve its solubility in certain solvent systems. The acidic proton can also play a role in the catalytic cycle, potentially acting as a Brønsted acid to activate electrophiles.
This guide will focus on the practical implications of these features, particularly in relation to temperature control.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction catalyzed by this compound sluggish or not proceeding at all?
A1: Several factors could be at play, many of which are temperature-related:
-
Inappropriate Reaction Temperature: Unlike standard L-proline which can often catalyze reactions at room temperature, this compound might require a specific temperature range for optimal activity.[3] If the reaction is too cold, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can lead to catalyst degradation. We recommend performing a temperature screening experiment to identify the optimal conditions for your specific transformation.
-
Catalyst Solubility: The hydrochloride salt form generally improves solubility, but the catalyst may not be fully dissolved at the initial reaction temperature.[5] Poor solubility can lead to a lower effective catalyst concentration. A slight increase in temperature might improve solubility and, consequently, the reaction rate. Always ensure your catalyst is fully dissolved before adding all reagents, if the protocol allows.
-
Incorrect Reaction Type: As mentioned, N-Methyl-D-proline is not a suitable catalyst for all reactions where proline is effective. Its inability to form a traditional enamine intermediate makes it less effective for many aldol-type reactions. It may be more suited for Mannich, Michael, or other reactions proceeding through different mechanisms.[3][6]
Q2: I'm observing low enantioselectivity (ee) in my reaction. How can I improve it?
A2: Low enantioselectivity is a common issue in asymmetric catalysis and is often highly dependent on temperature.
-
Reaction Temperature is Too High: In many asymmetric reactions, higher temperatures lead to a decrease in enantioselectivity. This is because at higher temperatures, there is enough thermal energy to overcome the small energy difference between the diastereomeric transition states that lead to the two enantiomers. Running the reaction at a lower temperature is a standard approach to improve ee.[7]
-
Solvent Effects: The solvent plays a crucial role in the organization of the transition state. A change in solvent, or even the solvent-to-reagent ratio, can significantly impact enantioselectivity. Temperature can also affect how the solvent interacts with the catalyst and substrates. It is often beneficial to screen a variety of solvents in conjunction with temperature optimization.
Q3: My reaction is producing a complex mixture of byproducts. What role could temperature be playing?
A3: Byproduct formation is often a sign of side reactions competing with your desired transformation, and temperature is a key factor in controlling these.
-
Decomposition of Starting Materials or Products: High temperatures can lead to the thermal degradation of sensitive substrates or the desired product. If you suspect this is happening, try running the reaction at a lower temperature for a longer period.
-
Promotion of Unwanted Side Reactions: Temperature can influence the relative rates of different reaction pathways. A higher temperature might accelerate an undesired side reaction more than the desired reaction. Common side reactions in proline-catalyzed processes include self-aldol condensation of the substrate or elimination of the initial adduct.[3]
-
Catalyst Degradation: While proline-based catalysts are generally robust, they can decompose at elevated temperatures over long reaction times. This can lead to a loss of catalytic activity and the formation of impurities.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered in this compound catalyzed reactions, with a focus on temperature-related effects.
Issue 1: Low or No Conversion
Issue 2: Poor Enantioselectivity or Diastereoselectivity
Data Presentation: Expected Temperature Effects
While specific data for this compound is limited, the following table summarizes the generally expected trends for proline-type organocatalysts based on established principles.[7][8] This should serve as a starting point for your optimization studies.
| Parameter | Effect of Decreasing Temperature | Effect of Increasing Temperature | Rationale |
| Reaction Rate | Typically decreases | Typically increases | Follows Arrhenius kinetics; higher temperature provides more energy to overcome the activation barrier. |
| Enantioselectivity (ee) | Often increases | Often decreases | The energy difference between diastereomeric transition states is more pronounced at lower temperatures, leading to higher facial selectivity. |
| Diastereoselectivity (dr) | Can increase or decrease | Can increase or decrease | The effect is system-dependent and relates to the relative stabilities of the transition states leading to different diastereomers. |
| Yield | May decrease (due to slower rate) or increase (by minimizing side reactions) | May increase (due to faster rate) or decrease (due to byproduct formation or degradation) | The optimal temperature for yield is a balance between reaction rate and the suppression of undesired pathways. |
Experimental Protocol: Temperature Optimization Study
This protocol provides a general framework for systematically evaluating the effect of temperature on your this compound catalyzed reaction.
Objective: To determine the optimal reaction temperature for maximizing yield and stereoselectivity.
Materials:
-
This compound
-
Substrates (aldehyde, ketone, imine, etc.)
-
Anhydrous solvent
-
Reaction vials with stir bars
-
Heating/cooling blocks or baths capable of maintaining stable temperatures (e.g., -20°C, 0°C, 25°C, 40°C)
-
Analytical equipment (TLC, GC, HPLC) for monitoring reaction progress and determining yield and stereoselectivity.
Procedure:
-
Setup: In parallel, set up a series of identical reactions in separate vials. For each reaction, add the solvent and this compound (typically 5-20 mol%).
-
Equilibration: Place each vial in a heating/cooling block set to a different temperature (e.g., -20°C, 0°C, 25°C, 40°C) and allow the solutions to equilibrate for 10-15 minutes with stirring.
-
Initiation: Add the limiting substrate to each vial simultaneously to start the reactions.
-
Monitoring: At regular time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture. Quench the aliquot immediately (e.g., with a saturated NH4Cl solution) and prepare it for analysis.
-
Analysis: Analyze the aliquots by TLC, GC, or crude NMR to determine the conversion to the product. Once the reaction at a given temperature appears to have reached completion or stalled, perform a full work-up on a larger sample from that reaction.
-
Stereoselectivity Determination: Purify the product from each temperature point and determine the enantiomeric excess (ee) and/or diastereomeric ratio (dr) using chiral HPLC or NMR analysis.
-
Data Evaluation: Plot the yield, ee, and dr as a function of temperature to identify the optimal conditions for your specific transformation.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on N-Methyl-D-proline Hydrochloride Catalysis
Welcome to the technical support center for N-Methyl-D-proline Hydrochloride catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this catalyst, with a specific focus on how solvent choice critically impacts stereoselectivity. Here, we address common experimental challenges through a combination of frequently asked questions and in-depth troubleshooting guides. Our approach is grounded in established principles of organocatalysis, providing not just solutions, but the mechanistic reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using this compound over standard L-proline or D-proline?
A1: this compound offers several potential advantages rooted in its structural modifications:
-
Suppression of Side Reactions: The N-methyl group prevents the formation of oxazolidinone intermediates, which are known to sequester the catalyst and reduce its effective concentration in standard proline catalysis. This can lead to cleaner reaction profiles and potentially lower required catalyst loadings.
-
Enhanced Solubility: The hydrochloride salt form and the N-methyl group can improve solubility in a wider range of organic solvents compared to the zwitterionic D-proline, which has notoriously poor solubility in many non-polar organic solvents.[1] This expanded solvent scope provides greater flexibility for reaction optimization.
-
Access to the Opposite Enantiomer: As a derivative of D-proline, this catalyst provides access to the enantiomeric series of products compared to those obtained with the more common L-proline catalysts.[2] This is crucial in pharmaceutical development where both enantiomers of a chiral molecule often need to be synthesized and tested.
Q2: How does the hydrochloride salt form of the catalyst influence the reaction?
A2: The hydrochloride salt form means the carboxylic acid group is protonated and the tertiary amine is protonated, forming a cationic species with a chloride counter-ion. This has two primary implications:
-
Activation Pathway: In the catalytic cycle, a base (often a substrate or an added amine) is required to deprotonate the carboxylic acid, which then acts as an intramolecular Brønsted acid to facilitate the key C-C bond-forming step. The initial state of the catalyst as a salt can influence the kinetics of catalyst activation.
-
Solubility: The salt form generally increases polarity, enhancing solubility in more polar solvents. In less polar solvents, solubility might be limited, and the catalyst may exist as ion pairs, which can influence the steric environment of the transition state.
Q3: I'm starting a new reaction with this compound. What is a good starting point for solvent selection?
A3: For initial screening, it is advisable to test a polar aprotic solvent. Solvents like DMSO or DMF are often effective for proline-catalyzed reactions as they can dissolve the catalyst and substrates while effectively solvating charged intermediates in the catalytic cycle.[3][4] However, the optimal solvent is highly substrate-dependent. A broader screen including a chlorinated solvent (e.g., DCM ), an ether (e.g., THF ), and a non-polar aromatic solvent (e.g., Toluene ) is recommended to quickly map out the solvent space for your specific transformation. It's important to note that even small amounts of water can have a significant impact, so using anhydrous solvents is a good starting practice unless water is intentionally used as an additive.[4]
Troubleshooting Guides
Problem 1: Low or No Reaction Conversion
Potential Causes & Solutions
-
Poor Catalyst Solubility: this compound, despite being more soluble than D-proline, may still have limited solubility in non-polar solvents.
-
Solution 1: Switch to a More Polar Solvent. Transition to solvents like DMSO, DMF, or NMP. If the reaction chemistry allows, a co-solvent system can be employed. For example, adding a small amount of DMSO to a reaction in THF can significantly improve catalyst solubility.
-
Solution 2: Gentle Heating. For some reactions, gently heating the mixture can help dissolve the catalyst and initiate the reaction. However, be cautious as this can sometimes negatively impact stereoselectivity. Monitor the reaction closely.
-
-
Insufficient Basicity for Catalyst Activation: The hydrochloride salt requires deprotonation to enter the catalytic cycle. The substrates themselves may not be basic enough to achieve this efficiently.
-
Solution: Add a Non-nucleophilic Base. A stoichiometric amount of a weak, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine can be added to neutralize the HCl and free the tertiary amine and carboxylate group for catalysis. Screen the amount of base carefully, as excess can lead to undesired side reactions.
-
-
Presence of Water (in reactions sensitive to it): While sometimes beneficial, water can inhibit certain proline-catalyzed reactions by competing for hydrogen bonding sites or hydrolyzing key intermediates.
-
Solution: Use Anhydrous Conditions. Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use molecular sieves.
-
Problem 2: High Conversion but Low Enantioselectivity (% ee)
Potential Causes & Solutions
-
Solvent-Transition State Mismatch: The stereoselectivity of proline-catalyzed reactions is determined by the relative energies of the diastereomeric transition states. The solvent plays a crucial role in stabilizing or destabilizing these transition states through hydrogen bonding and dipolar interactions.[5][6]
-
Solution 1: Systematic Solvent Screening. This is the most critical step. Test a range of solvents with varying properties (polarity, protic vs. aprotic, hydrogen bond donating/accepting ability). A general trend often observed is that less polar or more sterically constrained solvents can enhance enantioselectivity by promoting a more organized transition state.[5][6]
-
Solution 2: Lower the Reaction Temperature. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can increase the energy difference between the competing transition states, often leading to higher enantiomeric excess. This is a direct consequence of the Eyring equation.
-
-
Background (Uncatalyzed) Reaction: If the substrates are highly reactive, a non-selective background reaction may occur in parallel with the catalyzed pathway, eroding the overall % ee.
-
Solution: Reduce Reaction Concentration or Temperature. Lowering the concentration of the reactants can disfavor the bimolecular background reaction relative to the catalyst-mediated pathway. Lowering the temperature will also slow down the uncatalyzed reaction more significantly than the catalyzed one.
-
Problem 3: Good Enantioselectivity but Poor Diastereoselectivity (dr)
Potential Causes & Solutions
-
Solvent Influence on Transition State Geometry: Similar to enantioselectivity, the diastereoselectivity is governed by the geometry of the transition state. Solvents can influence the conformation of the enamine intermediate and the approach of the electrophile.[5][6] For instance, a switch from an anti-selective to a syn-selective outcome (or vice versa) can sometimes be achieved by changing the solvent.[7][8]
-
Solution 1: Explore a Wide Range of Solvents. A change from a polar aprotic solvent like DMSO to a non-polar solvent like hexane can dramatically alter diastereoselectivity.[5] Protic solvents like methanol, if they don't shut down the reaction, can also lead to different diastereomeric outcomes due to their hydrogen-bonding capabilities.
-
Solution 2: Additives. The addition of weak acids or bases can alter the protonation state of intermediates and influence the transition state. For example, adding a small amount of a carboxylic acid like benzoic acid can sometimes improve diastereoselectivity.
-
Mechanistic Considerations & Data
The stereochemical outcome of reactions catalyzed by N-Methyl-D-proline is dictated by the transition state assembly. The solvent influences this assembly through various interactions.
Impact of Solvent Class on Reaction Parameters
| Solvent Class | Typical Examples | Expected Effect on Solubility | Expected Effect on Rate | Expected Effect on Stereoselectivity | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, CH₃CN | Good to Excellent | Generally Fast | Variable, often moderate to good | Good solvation of charged intermediates and the catalyst salt.[3][4] |
| Chlorinated | DCM, Chloroform | Moderate | Moderate to Fast | Often improved over polar aprotics | Less coordinating, can promote a tighter, more organized transition state.[3] |
| Ethers | THF, Dioxane | Moderate to Low | Variable | Can be high, but solubility may be an issue | Lower polarity can favor aggregation and a more ordered transition state. |
| Non-Polar | Toluene, Hexane | Poor to Insoluble | Often Slow | Can be very high if solubility is overcome | Minimal solvation of the transition state, relying on intramolecular interactions for stability and stereocontrol.[5] |
| Polar Protic | Methanol, Water | Good | Highly Variable | Often Poor | Can interfere with the catalytic cycle by hydrogen bonding with the catalyst and intermediates, potentially leading to a racemic background reaction.[3] |
Visualizing the Catalytic Cycle and Solvent Effects
The catalytic cycle for an N-Methyl-D-proline catalyzed aldol reaction involves the formation of a key enamine intermediate. The solvent's interaction with the transition state of the C-C bond formation step is critical for stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in commercial N-Methyl-D-proline Hydrochloride and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Methyl-D-proline Hydrochloride. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions. This resource is structured to help you identify, understand, and resolve common purity issues encountered during your experiments, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Impurity Identification and Analysis
Q1: What are the most common types of impurities I might find in my commercial this compound?
You can typically classify impurities in this compound into four main categories:
-
Process-Related Impurities: These are substances that originate from the synthetic route used to manufacture the compound.
-
Unreacted Starting Materials: The most common starting material is D-proline. Its presence indicates an incomplete N-methylation reaction.
-
Over-Methylation Byproducts: The reaction can sometimes proceed too far, resulting in the formation of N,N-dimethyl-D-prolinium chloride (the D-enantiomer of stachydrine).
-
Reagents and Protecting Group Residues: Depending on the synthesis, you might find trace amounts of reagents used for methylation or residues from protecting groups (e.g., Boc, Fmoc) if their removal was incomplete.
-
-
Enantiomeric Impurity:
-
N-Methyl-L-proline Hydrochloride: This is the L-enantiomer of your target compound. Its presence is a significant concern as N-methylation processes can sometimes cause racemization, leading to a loss of stereochemical purity[1].
-
-
Degradation Impurities:
-
Oxidative Degradation Products: While N-methylated amino acids are generally stable, prolonged exposure to harsh conditions can lead to oxidation. Proline and its derivatives can degrade to form pyrroline-5-carboxylate, which can be further converted to glutamate derivatives[2][3].
-
N-Nitrosamines: The formation of N-nitroso-N-methyl-D-proline is a potential risk, especially if there is contamination with nitrites during the manufacturing process or from environmental sources. Regulatory agencies have shown increasing concern over nitrosamine impurities in pharmaceutical products[4][5][6].
-
-
Residual Solvents:
-
These are organic volatile chemicals used during synthesis and purification that are not completely removed. Common solvents include methanol, ethanol, dichloromethane, ethyl acetate, and hexane[7].
-
Q2: How can I test for these impurities in my sample?
A multi-pronged analytical approach is recommended for comprehensive purity assessment.
| Impurity Type | Recommended Analytical Method(s) |
| Process-Related & Degradation Impurities | HPLC-UV/MS: Ideal for separating and identifying organic impurities. Mass spectrometry (MS) is crucial for structural elucidation of unknown peaks. ¹H NMR: Provides structural confirmation of the main component and can quantify significant impurities. |
| Enantiomeric Purity (N-Methyl-L-proline) | Chiral HPLC: The gold standard for separating and quantifying enantiomers. This typically requires a chiral stationary phase column[8][9][10]. Chiral GC (after derivatization): An alternative method that can offer high sensitivity. |
| Residual Solvents | Headspace Gas Chromatography (GC-HS): The most common and reliable method for quantifying volatile organic solvents. |
| N-Nitrosamines | LC-MS/MS or GC-MS: These highly sensitive techniques are required for detecting trace levels of nitrosamine impurities[4][5]. |
Troubleshooting and Impurity Removal
Q3: I've detected unreacted D-proline in my this compound. How can I remove it?
The presence of D-proline indicates an incomplete methylation reaction. Due to the similar structures of D-proline and N-Methyl-D-proline, simple recrystallization may not be sufficient for complete removal.
-
Expert Insight: The key difference to exploit is the basicity of the secondary amine in D-proline versus the tertiary amine in N-Methyl-D-proline. This difference can be leveraged for separation using ion-exchange chromatography.
Protocol 1: Purification via Cation-Exchange Chromatography
This protocol is effective for separating compounds with different basicities.
Workflow Diagram:
Caption: Workflow for D-proline removal using ion-exchange chromatography.
Step-by-Step Methodology:
-
Resin Preparation: Prepare a slurry of a strong cation-exchange resin (e.g., Dowex® 50W x 8) in deionized water. Pack it into a suitable chromatography column. Wash the resin with several column volumes of deionized water until the eluent is neutral.
-
Sample Loading: Dissolve the impure this compound in a minimal amount of deionized water. Apply this solution to the top of the prepared resin column.
-
Elution:
-
Wash the column with deionized water to remove any unbound impurities.
-
Begin elution with a dilute aqueous ammonia solution (e.g., 2 N NH₄OH). N-Methyl-D-proline, being slightly more basic, will elute before D-proline.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, HPLC) to identify the fractions containing the pure N-Methyl-D-proline.
-
Isolation: Combine the pure fractions. Remove the ammonia by rotary evaporation. To obtain the hydrochloride salt, dissolve the residue in a small amount of water, carefully add a stoichiometric amount of hydrochloric acid, and then evaporate to dryness or lyophilize.
Q4: My product has a yellow tint and some baseline impurities on the HPLC. What could be the cause and how do I clean it up?
A yellow discoloration often points to small amounts of degradation products or residual reagents from the synthesis. A general "polishing" step can be very effective.
-
Expert Insight: For colored impurities and other non-polar contaminants, a combination of activated charcoal treatment followed by recrystallization is a robust and widely applicable purification strategy[11].
Protocol 2: Decolorization with Activated Charcoal and Recrystallization
This is a powerful method for removing colored and trace organic impurities.
Workflow Diagram:
Caption: Workflow for decolorization and recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent system in which the this compound is soluble when hot but sparingly soluble when cold. A common choice is a polar solvent like methanol or ethanol, with a less polar anti-solvent like ethyl acetate or diethyl ether[11].
-
Dissolution: In a flask, dissolve the impure material in the minimum amount of the hot primary solvent.
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution.
-
Heating: Gently swirl and heat the mixture at reflux for a short period (10-15 minutes).
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a small pad of Celite® or filter paper to remove the charcoal. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If needed, induce further crystallization by placing the flask in an ice bath. If an anti-solvent is used, add it slowly until the solution becomes turbid, then allow it to stand.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Q5: Chiral HPLC analysis shows the presence of N-Methyl-L-proline in my D-enantiomer. Is there a way to remove it?
Enantiomeric impurities are among the most challenging to remove due to their identical physical properties.
-
Expert Insight: Simple recrystallization is generally ineffective for removing enantiomers unless the compound forms a conglomerate. The most reliable methods involve chiral separation techniques or diastereomeric salt formation. For laboratory scale, preparative chiral chromatography is the most direct approach.
Strategy 1: Preparative Chiral HPLC
This method uses the same principles as analytical chiral HPLC but on a larger scale to isolate the desired enantiomer.
-
Procedure:
-
Develop an analytical chiral HPLC method that provides good separation (resolution > 1.5) between the D- and L-enantiomers.
-
Scale up this method to a preparative chiral column.
-
Inject the impure mixture and collect the fraction corresponding to the N-Methyl-D-proline peak.
-
Combine the pure fractions and remove the solvent by evaporation.
-
Strategy 2: Diastereomeric Salt Formation and Recrystallization
This classical resolution technique involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by recrystallization.
-
Select a Resolving Agent: Choose a commercially available, optically pure acid (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid) to form a salt with your N-Methyl-D-proline.
-
Salt Formation: Dissolve your impure N-Methyl-D-proline in a suitable solvent and add the resolving agent.
-
Fractional Crystallization: The two diastereomeric salts will have different solubilities. By carefully choosing the solvent and controlling the temperature, one diastereomer will preferentially crystallize.
-
Isolation and Liberation: Filter the crystallized diastereomeric salt. Then, liberate the free N-Methyl-D-proline by treating the salt with a base, followed by extraction and conversion back to the hydrochloride salt. This process often requires optimization and can be labor-intensive.
References
- 1. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 2. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Asymmetric Synthesis: L-Proline vs. N-Methyl-D-proline Hydrochloride
A Senior Application Scientist's Perspective on Catalyst Selection and Performance
In the landscape of asymmetric organocatalysis, L-proline has long been hailed as a cornerstone catalyst, valued for its simplicity, accessibility, and remarkable ability to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1] Its success has naturally led to the exploration of derivatives, with the aim of fine-tuning reactivity, enhancing stereocontrol, and improving physical properties such as solubility. One such derivative is N-Methyl-D-proline Hydrochloride. This guide offers an in-depth comparison of the well-established L-proline with the less-explored this compound, providing researchers, scientists, and drug development professionals with a framework for catalyst selection in asymmetric synthesis.
While L-proline is extensively documented in scientific literature with a wealth of experimental data, a notable scarcity of published studies exists for the catalytic application of this compound.[2] Consequently, a direct quantitative comparison based on experimental data is not currently feasible. This guide will therefore provide a comprehensive overview of L-proline's performance, supported by experimental evidence, and offer a theoretical and mechanistic analysis of the potential impact of N-methylation on the catalytic prowess of the proline scaffold, drawing inferences for the expected behavior of this compound.
The Foundational Catalyst: L-Proline
L-proline, a naturally occurring secondary amino acid, has revolutionized the field of organocatalysis.[3] Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid moiety allow it to act as a bifunctional catalyst, mimicking the action of complex enzymes. It is particularly effective in promoting asymmetric aldol, Mannich, and Michael reactions.
Mechanism of L-Proline Catalysis: The Enamine Pathway
The catalytic cycle of L-proline is widely accepted to proceed through an enamine intermediate.[4] The secondary amine of L-proline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophilic acceptor (e.g., an aldehyde in an aldol reaction). The carboxylic acid group of proline is believed to play a crucial role in the transition state, acting as a Brønsted acid to activate the electrophile and orient the substrates through hydrogen bonding, thereby dictating the stereochemical outcome.[5] Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.
This compound: A Theoretical Exploration
N-Methyl-D-proline is a derivative of D-proline where the hydrogen on the nitrogen atom is replaced by a methyl group. The hydrochloride salt is typically used to improve its handling and stability. As D-proline is the enantiomer of L-proline, it is expected to yield the opposite enantiomer of the product. The key difference for our analysis lies in the N-methyl group.
The Mechanistic Implications of N-Methylation
The presence of a methyl group on the nitrogen atom of the proline ring introduces significant steric and electronic effects that can be expected to alter the catalyst's performance compared to L-proline.
-
Steric Hindrance: The methyl group increases the steric bulk around the nitrogen center. This can influence the formation of the enamine intermediate and the approach of the electrophile to the enamine. This increased steric hindrance could potentially lead to higher diastereoselectivity in some reactions by more effectively blocking one face of the enamine. However, it could also retard the reaction rate by impeding the formation of the necessary transition state.
-
Electronic Effects: The methyl group is an electron-donating group. This increases the electron density on the nitrogen atom, which could enhance the nucleophilicity of the resulting enamine. A more nucleophilic enamine might react faster with the electrophile. However, the N-methyl group also prevents the formation of the hydrogen bond from the nitrogen that is thought to be involved in the stereodetermining transition state of L-proline catalysis, which could lead to lower enantioselectivity.[6]
-
Solubility: N-alkylation can increase the lipophilicity of the molecule, potentially leading to better solubility in less polar organic solvents.[7] This could offer practical advantages in reaction setup and workup.
Comparative Performance in a Benchmark Reaction: The Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone and an aldehyde is a classic benchmark for evaluating the performance of organocatalysts. Below is a summary of typical results for the L-proline catalyzed reaction and a theoretical projection for this compound.
| Catalyst | Donor | Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | MeOH/H₂O (4:1) | 95 | 94:6 | 96 (anti)[8] |
| N-Methyl-D-proline HCl | Cyclohexanone | 4-Nitrobenzaldehyde | Various | Not Reported | Hypothesized High | Hypothesized Moderate to High |
Note: Data for this compound is not available in the published literature and is presented here as a hypothesis based on mechanistic principles.
Experimental Protocols
General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the direct asymmetric aldol reaction.
Materials:
-
L-Proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO, DMF, or MeOH/H₂O mixture)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (4.0 mL) is added the ketone (5.0 mmol).
-
L-proline (0.2 mmol, 20 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing the Catalytic Cycles
L-Proline Catalytic Cycle
Caption: L-Proline catalytic cycle via enamine formation.
Hypothesized N-Methyl-D-proline Catalytic Cycle
Caption: Hypothesized N-Methyl-D-proline cycle with potential steric effects.
Conclusion and Future Outlook
L-proline remains a highly effective and reliable catalyst for a wide range of asymmetric transformations. Its mechanism is well-understood, and its performance is extensively documented, making it a go-to choice for many applications.
This compound, on the other hand, represents an intriguing but underexplored area of organocatalysis. Based on mechanistic principles, the N-methyl group is expected to introduce significant steric and electronic effects that could modulate both the reactivity and selectivity of the catalyst. The increased steric bulk could potentially lead to enhanced diastereoselectivity, while the electronic effect of the methyl group might increase the nucleophilicity of the enamine intermediate. However, the absence of the N-H proton for hydrogen bonding in the transition state could negatively impact enantioselectivity.
The lack of experimental data for this compound highlights a clear opportunity for future research. A systematic study of its catalytic activity in benchmark asymmetric reactions would be invaluable to the scientific community. Such studies would not only elucidate the performance of this specific catalyst but also contribute to a deeper understanding of the structure-activity relationships in proline-based organocatalysis. For researchers and drug development professionals, the choice between L-proline and an N-alkylated derivative will depend on the specific requirements of the synthesis, including the desired stereochemical outcome, substrate scope, and reaction conditions. While L-proline offers predictability and a high probability of success, N-methylated prolines may offer advantages in specific cases, particularly where higher diastereoselectivity is required or where solubility in non-polar solvents is a key consideration.
References
A Comparative Guide to Proline-Based Organocatalysts: The Case of N-Methyl-D-proline Hydrochloride
A Senior Application Scientist's Perspective on Catalyst Selection in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, stereoselectivity, and overall success of a synthetic route. In the realm of asymmetric organocatalysis, L-proline and its derivatives have established a legacy of high performance, often hailed as the "simplest enzymes" for their ability to forge chiral molecules with remarkable precision.[1] This guide provides an in-depth comparison of proline-based organocatalysts, with a specific focus on evaluating the potential of N-Methyl-D-proline Hydrochloride against its more established peers. Our analysis, grounded in mechanistic principles and supported by experimental data, aims to elucidate the structural features that govern catalytic efficacy and to provide a logical framework for catalyst design and selection.
The Foundational Mechanism: How Proline Catalyzes Asymmetric Reactions
The remarkable success of L-proline and its enantiomer, D-proline, as organocatalysts stems from their ability to mimic the strategy of Class I aldolase enzymes.[2] They operate through a dual-activation mechanism involving the formation of a nucleophilic enamine intermediate, while the catalyst's carboxylic acid group activates the electrophile. This elegant catalytic cycle is the cornerstone of proline's efficacy in cornerstone carbon-carbon bond-forming reactions such as the Aldol, Mannich, and Michael additions.[3][4]
The generally accepted mechanism proceeds as follows:
-
Enamine Formation: The secondary amine of the proline ring reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral, nucleophilic enamine intermediate. This transformation increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the donor, making it a more potent nucleophile than the starting carbonyl compound.[4]
-
Stereoselective C-C Bond Formation: The enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction). The stereochemical outcome of this step is meticulously controlled by a highly organized, chair-like transition state, often described by the Zimmerman-Traxler model.[3] In this transition state, the carboxylic acid group of proline activates the electrophile via hydrogen bonding, pre-organizing the reactants and directing the enamine attack to a specific face of the electrophile.[5]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water, releasing the chiral product and regenerating the proline catalyst to re-enter the catalytic cycle.
Figure 1: General catalytic cycle for a proline-catalyzed aldol reaction.
The Critical Impact of N-Methylation: A Mechanistic Nullification
Given the success of proline, it is logical to explore derivatives to enhance performance. However, modifications are not always beneficial. The case of this compound provides a compelling example of how a seemingly minor structural change can completely abrogate catalytic activity in the context of enamine catalysis.
Several studies have noted that N-methylated proline derivatives are ineffective or inactive as catalysts for these transformations.[6] The reasons are directly tied to the foundational mechanism described above:
-
Inability to Form Enamine Intermediates: The primary catalytic pathway requires the formation of an enamine from the catalyst and the carbonyl donor. This reaction involves the condensation of the secondary amine of proline with the carbonyl group, eliminating a molecule of water. N-Methyl-D-proline, being a tertiary amine, lacks the necessary N-H proton and therefore cannot form the requisite enamine intermediate. This effectively blocks the first and most critical step of the catalytic cycle.
-
Absence of the Brønsted Acid Co-catalyst: The second crucial element of proline catalysis is the carboxylic acid group, which acts as an internal Brønsted acid to activate the electrophile via hydrogen bonding in the transition state.[5] N-alkylation of the proline nitrogen prevents the existence of the zwitterionic form, which is key to this dual role. While this compound possesses a proton, it is located on the tertiary ammonium ion. This protonated amine has a significantly different pKa and geometric disposition compared to the carboxylic acid proton in proline, and it is not positioned to effectively organize the transition state in the same bifunctional manner.
This deliberate modification to the proline structure, N-alkylation, is known to lead to catalyst poisoning in aminocatalysis.[7]
Figure 2: Impact of N-methylation on the catalytic potential of proline.
Performance of Benchmark Organocatalysts: The Viable Alternatives
While this compound is mechanistically unsuited for these reactions, standard D-proline and L-proline, along with other derivatives, serve as highly effective and reliable catalysts. The direct asymmetric aldol reaction between a ketone and an aldehyde is a classic benchmark for evaluating catalyst performance.
Table 1: Performance Comparison in the Asymmetric Aldol Reaction
Reaction: Cyclohexanone + 4-Nitrobenzaldehyde → 2-((R)-Hydroxy((S)-4-nitrophenyl)methyl)cyclohexan-1-one
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference(s) |
| L-Proline | 10 | MeOH/H₂O (4:1) | 4 | 95 | 94:6 | 96 (anti) | [8] |
| L-Proline | 20 | Neat | 48 | 6 | 70:30 | 70 (anti) | [8] |
| L-Proline | 30 | DMSO | 4 | 68 | - | 76 (anti) | [5][9] |
| (S)-Proline-based Peptide | 5 | Not Specified | Not Specified | up to 97 | Not Specified | up to 99 | [8] |
| (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid | 20 | DMSO | 2 | >95 | 95:5 | >99 (anti) | [10] |
Note: D-Proline would yield the opposite enantiomer of the product with comparable selectivity.
The data clearly demonstrates that unmodified L-proline provides excellent yields and stereoselectivities, particularly in optimized solvent systems.[8] Furthermore, strategic modification of the proline ring—for instance, at the 4-position with a bulky silyloxy group—can dramatically enhance both reaction rate and stereocontrol, leading to nearly perfect enantioselectivity in a shorter time frame.[10] This highlights a key principle in catalyst design: modifications should enhance, not obstruct, the core mechanistic pathway.
Experimental Protocols for Benchmark Reactions
To provide a practical reference, the following are detailed, step-by-step methodologies for key asymmetric reactions using a proven organocatalyst, (S)-proline (L-proline).
Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from established procedures for the reaction between cyclohexanone and 4-nitrobenzaldehyde.[11]
Materials:
-
(S)-proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Methanol (MeOH)
-
Deionized Water
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add (S)-proline (e.g., 3.5 mg, 0.03 mmol, 10 mol%).
-
Add methanol (40 µL) and deionized water (10 µL) to the vial and stir to dissolve the catalyst.
-
Add cyclohexanone (e.g., 156 µL, 1.5 mmol, 5 equivalents).
-
Add 4-nitrobenzaldehyde (e.g., 45.3 mg, 0.3 mmol, 1 equivalent).
-
Cap the vial and stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: (S)-Proline-Catalyzed Asymmetric Mannich Reaction
This is a general protocol for the three-component reaction between a ketone, an aldehyde, and an amine, adapted from literature procedures.[12]
Materials:
-
(S)-proline
-
Ketone (e.g., Acetone)
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., p-Anisidine)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a clean, dry vial with a magnetic stir bar, add the aldehyde (1.0 mmol, 1 equivalent) and the amine (1.1 mmol, 1.1 equivalents).
-
Add the solvent, which can be neat ketone or a mixture such as DMSO/ketone (4:1, 10 mL total).
-
Add (S)-proline (e.g., 23 mg, 0.2 mmol, 20 mol%) to the mixture.
-
Stir the resulting suspension or solution vigorously at room temperature (20-25 °C).
-
Monitor the reaction by TLC until the starting materials are consumed (typically 3-48 hours).
-
Workup the reaction by adding water and extracting with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by flash chromatography.
-
Analyze the product for diastereomeric ratio and enantiomeric excess.
Figure 3: Decision workflow for selecting and using a proline-type organocatalyst.
Conclusion
The exploration of this compound as an organocatalyst for asymmetric synthesis via enamine catalysis reveals a fundamental principle of catalyst design: structural modifications must align with, rather than obstruct, the core catalytic mechanism. The N-methylation of the proline nitrogen effectively neutralizes its catalytic ability for aldol, Mannich, and Michael reactions by preventing the formation of the essential enamine intermediate and removing the crucial carboxylic acid proton.
In stark contrast, unmodified D- and L-proline remain robust and highly effective catalysts. Furthermore, strategic derivatization at other positions on the pyrrolidine ring, such as the C4 position, has proven to be a highly successful strategy for enhancing catalytic activity and stereoselectivity. For researchers seeking to perform these critical C-C bond-forming reactions, the extensive body of literature provides a clear guide: L-proline, D-proline, and their thoughtfully designed derivatives are the catalysts of choice, offering a powerful and reliable platform for the construction of complex chiral molecules.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of N-Methyl-D-proline Hydrochloride using 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the 1D Spectrum in Pharmaceutical Analysis
In the realm of drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. While a one-dimensional (1D) ¹H NMR spectrum serves as an essential first-pass analysis, it often falls short in resolving the complexities of even seemingly simple molecules. For substituted, cyclic compounds like N-Methyl-D-proline Hydrochloride, critical questions remain unanswered by a 1D spectrum alone: Is the proline ring intact? Crucially, where has the methyl group been installed—on the nitrogen or the carboxyl oxygen? Answering these questions with certainty requires a more sophisticated, multi-dimensional approach.
This guide provides an in-depth technical comparison of a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—to create a self-validating workflow for the complete structural elucidation of this compound. We will move beyond simply listing steps to explain the causality behind experimental choices, demonstrating how these techniques work synergistically to provide an irrefutable structural proof. For larger or more complex molecules, 1D-NMR spectra can become overcrowded, making 2D-NMR techniques essential for further analysis[1][2].
The Structural Puzzle: Key Questions for this compound
The primary challenge in validating the structure of this compound lies in confirming the precise location of the N-methyl group. A simple methylation reaction could potentially lead to O-alkylation, forming the methyl ester instead. Therefore, our NMR strategy must be designed to definitively distinguish between the intended N-alkylated product and the O-alkylated isomer. This distinction is critical, as the two isomers possess vastly different chemical properties and biological activities. An NMR-based strategy involving 2D techniques like HSQC and HMBC is highly effective for making such determinations[3][4].
Our validation hinges on answering three specific questions through a logical, evidence-based workflow:
-
What is the proton connectivity network within the pyrrolidine ring?
-
Which protons are directly bonded to which carbon atoms?
-
What are the long-range (2-3 bond) connectivities that piece together the entire molecular puzzle, especially the link between the methyl group and the rest of the molecule?
Establishing the Backbone: Unraveling the Pyrrolidine Spin System with ¹H-¹H COSY
Expertise & Causality: The first step in our structural validation is to confirm the integrity of the proline ring's carbon backbone. We achieve this by mapping the network of through-bond proton-proton couplings. The Correlation Spectroscopy (COSY) experiment is the ideal tool for this purpose. It reveals which protons are scalar (J-coupled) to each other, typically through two or three bonds[5][6]. For the pyrrolidine ring, this allows us to "walk" from one proton to its neighbor, confirming the uninterrupted sequence of CH-CH₂-CH₂-CH₂.
A COSY spectrum plots the ¹H spectrum on both the x- and y-axes. The signals on the diagonal correspond to the 1D spectrum, while the off-diagonal "cross-peaks" are the key pieces of information, indicating that the two protons at the corresponding diagonal positions are coupled[7][8].
Expected COSY Correlations for this compound:
| Correlating Protons | Expected Coupling | Structural Information Confirmed |
| H2 ↔ H3a, H3b | ³JHH | Connectivity between the alpha-carbon (C2) and beta-carbon (C3). |
| H3a, H3b ↔ H4a, H4b | ³JHH | Connectivity between the beta-carbon (C3) and gamma-carbon (C4). |
| H4a, H4b ↔ H5a, H5b | ³JHH | Connectivity between the gamma-carbon (C4) and delta-carbon (C5). |
This table summarizes the expected through-bond correlations that confirm the pyrrolidine ring's proton network.
By observing this chain of cross-peaks, we can confidently establish the presence of the C2-C3-C4-C5 spin system, the fundamental backbone of the proline structure. The absence of any of these correlations would immediately signal a break in the ring or an unexpected substitution.
Assigning the Carbon Skeleton: The Power of ¹H-¹³C HSQC
Expertise & Causality: With the proton network mapped, the next logical step is to assign each proton to its directly attached carbon atom. This is crucial for building the complete molecular framework and resolving ambiguities from the ¹H spectrum, where signals from different CH/CH₂ groups may overlap. The Heteronuclear Single Quantum Coherence (HSQC) experiment is the gold standard for this task, as it exclusively shows correlations between protons and carbons that are separated by a single bond (¹JCH)[9][10][11].
The HSQC spectrum is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum represents a direct C-H bond[8]. Modern "edited" HSQC experiments can even differentiate between CH/CH₃ groups (which appear with a positive phase) and CH₂ groups (negative phase), providing the same information as a separate DEPT-135 experiment but with much higher sensitivity[9].
Expected HSQC Correlations for this compound:
| Proton (¹H) Signal | Correlating Carbon (¹³C) Signal | Multiplicity (Edited HSQC) | Structural Information Confirmed |
| H2 | C2 | CH (Positive) | Assignment of the alpha-carbon. |
| H3a, H3b | C3 | CH₂ (Negative) | Assignment of the beta-carbon. |
| H4a, H4b | C4 | CH₂ (Negative) | Assignment of the gamma-carbon. |
| H5a, H5b | C5 | CH₂ (Negative) | Assignment of the delta-carbon. |
| H-NCH₃ | C-NCH₃ | CH₃ (Positive) | Assignment of the N-methyl carbon. |
This table outlines the direct one-bond correlations that unambiguously link the proton and carbon skeletons.
Upon completion of the HSQC analysis, we have a fully assigned carbon backbone and have identified the carbon of the methyl group. However, we still lack the definitive evidence connecting that methyl group to the nitrogen atom.
The Definitive Proof: Pinpointing Global Connectivity with ¹H-¹³C HMBC
Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the linchpin of this entire validation process. While COSY connects protons and HSQC links protons to their parent carbons, HMBC reveals the long-range connections between protons and carbons separated by two or three bonds (²JCH, ³JCH)[7][12]. This is precisely the information needed to connect the previously identified fragments—the pyrrolidine ring, the methyl group, and the carboxyl carbon—into the final, correct structure.
The most critical correlation we seek is between the protons of the methyl group and the carbons of the pyrrolidine ring.
-
If the structure is N-methylated: The N-CH₃ protons (three bonds away from C2 and C5) will show a cross-peak to the ring carbons C2 and C5.
-
If the structure were O-methylated: The O-CH₃ protons would show a correlation to the carboxyl carbon (C1), and not to C2 and C5.
This single experiment provides the "smoking gun" evidence to differentiate the N- vs. O-alkylated isomers[3][4].
Key Expected HMBC Correlations for this compound:
| Proton (¹H) Signal | Correlating Carbon (¹³C) Signal | Coupling Path | Structural Information Confirmed |
| H-NCH₃ | C2, C5 | ³JCH | Unambiguous proof of N-alkylation. |
| H2 | C1 (Carboxyl) | ²JCH | Confirms C2 is the alpha-carbon to the carboxyl group. |
| H2 | C4, C5 | ³JCH, ³JCH | Further confirms ring connectivity. |
| H5a, H5b | C3 | ³JCH | Further confirms ring connectivity. |
This table highlights the crucial long-range correlations, with the N-alkylation proof in bold.
The observation of the H-NCH₃ → C2/C5 correlation provides irrefutable evidence that the methyl group is attached to the nitrogen atom, thus validating the structure of this compound.
A Unified Workflow for Self-Validating Structural Elucidation
Caption: Overall workflow for 2D NMR-based structural validation.
Caption: Logical flow of information from 2D NMR experiments.
Consolidated Structural Assignments:
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Key Correlations |
| 1 (COOH) | ~175 | - | HMBC from H2 |
| 2 (CH) | ~70 | ~4.2 (m) | COSY to H3; HSQC to C2; HMBC to C1, C4, C5 |
| 3 (CH₂) | ~30 | ~2.2-2.4 (m) | COSY to H2, H4; HSQC to C3 |
| 4 (CH₂) | ~22 | ~2.0-2.2 (m) | COSY to H3, H5; HSQC to C4 |
| 5 (CH₂) | ~58 | ~3.5-3.7 (m) | COSY to H4; HSQC to C5; HMBC from N-CH₃ |
| N-CH₃ | ~42 | ~3.0 (s) | HSQC to C-NCH₃; HMBC to C2, C5 |
This table presents a hypothetical but realistic summary of the final assignments, integrating data from all experiments. Chemical shifts are estimates and will vary based on experimental conditions.
Field-Proven Experimental Protocols
Trustworthiness: The following protocols are designed to be self-validating and are based on standard practices for small molecule analysis on modern NMR spectrometers.
A. Sample Preparation
-
Mass: Accurately weigh 5-10 mg of this compound.[13]
-
Solvent: Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O). D₂O is chosen as it will exchange with the labile carboxyl and amine protons, simplifying the spectrum to only show the C-H protons.
-
Reference: Add a small quantity of a suitable internal standard, such as DSS or TSP, for accurate chemical shift referencing (0.0 ppm for ¹H).
-
Filtration: Transfer the solution to a 5 mm NMR tube, filtering if any particulate matter is visible.
B. ¹H-¹H COSY (Correlation Spectroscopy)
-
Rationale: This experiment is fast and provides the essential proton-proton connectivity map.
-
Protocol:
-
Experiment: cosygpqf (Gradient-selected, phase-sensitive COSY).
-
Spectral Width (¹H): 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Points (F2): 2048.
-
Number of Increments (F1): 256.
-
Number of Scans: 2-4.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds. This ensures near-complete T1 relaxation for accurate peak representation.
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transform.
-
C. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Rationale: A highly sensitive experiment to determine one-bond C-H correlations. The edited version provides multiplicity information without a separate experiment.
-
Protocol:
-
Experiment: hsqcedetgpsp (Edited HSQC with adiabatic pulses for sensitivity).
-
Spectral Width (¹H): 10-12 ppm.
-
Spectral Width (¹³C): ~180-200 ppm, covering the expected range of the molecule.
-
Acquisition Points (F2): 1024.
-
Number of Increments (F1): 256.
-
Number of Scans: 2-8. The higher scan count ensures good signal-to-noise for the less abundant ¹³C isotope.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz, which is typical for sp³ C-H bonds.
-
D. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Rationale: This is the key experiment for determining long-range connectivity. Careful parameter selection is vital for success.
-
Protocol:
-
Experiment: hmbcgplpndqf (Gradient-selected HMBC optimized for long-range couplings).
-
Spectral Widths: Same as HSQC.
-
Acquisition Points (F2): 2048.
-
Number of Increments (F1): 512. A higher number of increments is often beneficial for resolving long-range correlations.
-
Number of Scans: 8-16. This experiment is less sensitive than HSQC and requires more scans.
-
Long-Range Coupling Delay (ⁿJCH): Optimize for a coupling constant of 8 Hz. This value is a robust compromise that allows for the detection of most 2-bond and 3-bond correlations in small molecules[5].
-
Conclusion
The structural validation of a pharmaceutical compound like this compound cannot rely on ambiguous data. By employing a synergistic suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can construct an unassailable, multi-faceted proof of structure. This comparative approach moves beyond simple data acquisition to a logical, problem-solving workflow where each experiment provides a unique and essential piece of the puzzle. The COSY experiment maps the proton backbone, the HSQC assigns the corresponding carbons, and the HMBC provides the definitive long-range correlations that confirm global connectivity, most notably the crucial N-alkylation site. This self-validating methodology provides the highest level of confidence required by researchers, scientists, and drug development professionals.
References
- 1. omicsonline.org [omicsonline.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. researchgate.net [researchgate.net]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 12. youtube.com [youtube.com]
- 13. princeton.edu [princeton.edu]
A Comparative Guide to N-Methyl-D-proline Hydrochloride and its Ester Derivatives for Drug Development
For researchers, scientists, and drug development professionals, the selection of the optimal lead compound derivative is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a potential therapeutic. N-Methyl-D-proline, a synthetic amino acid analogue, has garnered significant interest due to its unique conformational constraints and potential for modulating biological activity.[1] This guide provides an in-depth comparative analysis of N-Methyl-D-proline Hydrochloride and its ester derivatives, offering a framework for their evaluation and selection in drug discovery pipelines. We will delve into the fundamental physicochemical differences, their implications for biological performance, and provide detailed experimental protocols to generate robust comparative data.
Introduction: The Rationale for Derivatization
N-Methyl-D-proline itself possesses a zwitterionic character at physiological pH, which can limit its ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier. To address this, two primary derivatization strategies are commonly employed: formation of a hydrochloride salt and esterification of the carboxylic acid moiety.
-
This compound: This salt form is typically a crystalline solid with enhanced stability and aqueous solubility compared to the free amino acid.[2][3] The protonated amine group and the free carboxylic acid make it highly polar.
-
N-Methyl-D-proline Ester Derivatives (e.g., Methyl, Ethyl Esters): Esterification masks the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. This modification is a common prodrug strategy to improve membrane permeability and oral bioavailability.[4] The ester can be subsequently hydrolyzed by intracellular esterases to release the active N-Methyl-D-proline.
The central hypothesis is that the increased lipophilicity of the ester derivatives will lead to enhanced cell permeability and potentially different pharmacokinetic profiles compared to the highly water-soluble hydrochloride salt. However, this comes with potential trade-offs in terms of aqueous solubility and stability.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of each derivative is paramount for predicting its behavior in biological systems. The following table summarizes the key anticipated differences, which should be experimentally verified.
| Property | This compound | N-Methyl-D-proline Ester Derivatives | Rationale & Significance |
| Aqueous Solubility | High | Low to Moderate | The hydrochloride salt is ionic and readily dissolves in aqueous media, which is advantageous for parenteral formulations. Esters are less polar and expected to have lower aqueous solubility, which could be a challenge for formulation. |
| Lipophilicity (LogP) | Low | High | A higher LogP value for the esters suggests better partitioning into lipid membranes, a prerequisite for passive diffusion across cell barriers. |
| Stability | High in solid state | Variable; susceptible to hydrolysis | The hydrochloride salt is generally stable. Esters can undergo pH-dependent hydrolysis back to the carboxylic acid, which needs to be characterized to ensure shelf-life and predict in vivo conversion.[5][6] |
| Polar Surface Area (PSA) | High | Lower | A lower PSA is generally correlated with better cell permeability. Esterification reduces the PSA by masking the polar carboxylic acid group. |
| Molecular Weight | Lower | Higher | The addition of an ester group increases the molecular weight, which can influence diffusion rates. |
Experimental Workflows for Comparative Analysis
To move beyond theoretical predictions, rigorous experimental evaluation is essential. The following section outlines detailed protocols for a comprehensive comparative study.
Synthesis of N-Methyl-D-proline Ester Derivatives
The synthesis of methyl and ethyl esters of N-Methyl-D-proline can be achieved through Fischer esterification.
Protocol: Synthesis of N-Methyl-D-proline Methyl Ester Hydrochloride
-
Suspend N-Methyl-D-proline (1 eq) in anhydrous methanol (10 mL per gram of amino acid).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly bubble dry hydrogen chloride (HCl) gas through the stirred suspension for 1-2 hours, or add acetyl chloride (1.5 eq) dropwise.[7]
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude N-Methyl-D-proline methyl ester hydrochloride as an oil or solid.[7]
-
Purify the product by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
(Note: For the free ester, a subsequent neutralization step with a base like triethylamine would be required, followed by extraction.)
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of N-Methyl-D-proline methyl ester hydrochloride.
Physicochemical Characterization
Protocol: Aqueous Solubility Determination (Shake-Flask Method) [8][9]
-
Add an excess amount of the test compound (this compound or its ester derivative) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each compound.
Protocol: Lipophilicity Determination (LogP/LogD) [10][11]
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a known volume of the stock solution to a vial containing a biphasic system of n-octanol and water (or PBS, pH 7.4 for LogD).
-
Vortex the mixture vigorously for several minutes to allow for partitioning between the two phases.
-
Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using HPLC.
-
Calculate the partition coefficient (P or D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP/LogD is the logarithm of this ratio.
Protocol: pH Stability Assay [4][5]
-
Prepare buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate different physiological environments.
-
Prepare stock solutions of the ester derivatives in a minimal amount of organic co-solvent (e.g., acetonitrile) and dilute them into the buffer solutions to a final concentration of 10-50 µM.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots and quench the hydrolysis by adding an equal volume of cold acetonitrile containing a suitable internal standard.
-
Analyze the samples by HPLC to quantify the remaining amount of the ester prodrug and the appearance of the parent N-Methyl-D-proline.
-
Calculate the half-life (t₁/₂) of the ester at each pH.
In Vitro Biological Performance
Protocol: Cell Permeability Assessment (Caco-2 Assay) [12][][14][15][16]
The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, serving as a well-established in vitro model of the human intestinal epithelium.
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, add the test compound (dissolved in transport buffer) to the apical chamber.
-
At specified time intervals, collect samples from the basolateral chamber.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each direction. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
DOT Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 cell permeability assay.
Protocol: Cytotoxicity Assessment (MTT Assay) [17][18][19]
-
Seed a relevant cell line (e.g., a cancer cell line for oncology applications or a neuronal cell line for neuroprotective studies) in a 96-well plate and allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound and its ester derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Data Interpretation and Decision Making
The collective data from these experiments will provide a comprehensive profile of each derivative, enabling an informed decision.
-
High aqueous solubility and moderate permeability might favor the hydrochloride salt for intravenous administration.
-
Low aqueous solubility but high permeability and moderate stability at intestinal pH would suggest that an ester derivative is a promising candidate for oral delivery, potentially requiring an enteric coating to protect it from the acidic environment of the stomach.[5]
-
A high efflux ratio in the Caco-2 assay for an ester derivative might indicate that it is a substrate for efflux pumps like P-glycoprotein, which could limit its oral absorption.
-
Cytotoxicity data will establish the therapeutic window for each compound.
Conclusion
The choice between this compound and its ester derivatives is not straightforward and depends heavily on the desired therapeutic application and route of administration. While the hydrochloride salt offers simplicity in formulation for parenteral routes, ester derivatives hold the potential for improved oral bioavailability. This guide provides the foundational knowledge and, crucially, the experimental framework for researchers to generate the necessary data to make a scientifically sound decision. By systematically evaluating the synthesis, physicochemical properties, and in vitro performance, drug development teams can confidently select the derivative with the most promising profile to advance into further preclinical and clinical studies.
References
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, pH-Dependent, and Plasma Stability of Meropenem Prodrugs for Potential Use Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. who.int [who.int]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 19. In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance of N-Methyl-D-proline Hydrochloride in Diverse Solvent Systems
This guide provides an in-depth technical analysis of N-Methyl-D-proline Hydrochloride, a chiral organocatalyst pivotal in modern asymmetric synthesis. As researchers and drug development professionals, the choice of solvent is a critical parameter that dictates reaction efficiency, selectivity, and overall success. This document is structured to move beyond a simple protocol, offering a causal understanding of why certain solvent systems are chosen and how they influence the catalyst's performance. The insights herein are synthesized from foundational principles of physical organic chemistry and extensive studies on proline-based catalysis, providing a robust framework for your experimental design.
Introduction: Understanding this compound
N-Methyl-D-proline is a derivative of the naturally occurring amino acid D-proline. The key structural modifications—N-methylation and its formulation as a hydrochloride salt—confer distinct properties crucial for its function as an organocatalyst.
-
N-Methylation: The presence of a methyl group on the nitrogen atom creates a tertiary amine. Unlike its parent, D-proline, it cannot act as a hydrogen bond donor at the nitrogen center. This structural change subtly alters the steric and electronic environment of the catalyst, which can influence the stereochemical outcome of a reaction.
-
Hydrochloride Salt: Supplying amino acid derivatives as hydrochloride salts is a common practice for several practical reasons. This form enhances the compound's stability, making it less susceptible to degradation and ensuring a longer shelf life.[1] Furthermore, it generally improves solubility in polar solvents, which are frequently employed in organocatalytic reactions.[1]
This guide will dissect the performance of this compound by examining its solubility, stability, and catalytic efficacy across a spectrum of common laboratory solvents, empowering you to make informed decisions for reaction optimization.
The Imperative of Solvent Selection in Organocatalysis
The solvent is not merely a medium in which a reaction occurs; it is an active participant that can profoundly influence the entire catalytic cycle. In proline-based asymmetric reactions, such as the aldol or Mannich reactions, the solvent's role is multifaceted. The seminal work by List, Barbas, and others has shown that merely changing the solvent can drastically alter the enantiomeric ratio (er) of the product.[2] For instance, proline-catalyzed aldol reactions can exhibit er values ranging from 67:33 to 88:12 simply by switching the solvent.[2][3]
The solvent's influence stems from its ability to:
-
Modulate Solubility: Ensure sufficient concentration of the catalyst and reactants in a single phase.
-
Stabilize Intermediates and Transition States: The catalytic cycle of proline involves charged intermediates like iminium ions and enolates/enamines.[4] Polar solvents can stabilize these species, affecting reaction rates and the energy difference between the diastereomeric transition states that determine enantioselectivity.[2][5]
-
Influence Conformational Equilibria: The solvent can impact the conformation of the catalyst and its intermediates, thereby affecting the stereochemical outcome.
Understanding these interactions is the key to rationally designing and optimizing a synthetic procedure.
Comparative Performance Analysis
While specific quantitative data for this compound is not extensively published, we can construct a highly reliable performance profile based on the well-documented behavior of L-proline, N-methyl-L-proline, and the fundamental properties of amino acid hydrochlorides.
Solubility Profile
The hydrochloride salt structure, with its ionic nature, dictates a strong preference for polar solvents. The solubility is a result of the favorable interactions between the solvent and the polar carboxylate and protonated tertiary amine functionalities.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Comments |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High | The ability to form strong hydrogen bonds and solvate the ionic salt leads to excellent solubility.[6][7] Water and methanol are particularly effective.[8] |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | Moderate to High | These solvents have high dielectric constants and can effectively solvate ions, making them suitable for proline-catalyzed reactions.[9][10] DMSO is often an excellent choice. |
| Weakly Polar | Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF) | Low to Moderate | Solubility is significantly reduced. While the free base N-methyl-proline might show some solubility, the hydrochloride salt will be sparingly soluble at best. However, even low concentrations can be sufficient for catalysis. The addition of CHCl₃ to DMSO has been shown to accelerate reactions.[2][3] |
| Nonpolar | Toluene, Hexane | Very Low / Insoluble | The lack of favorable interactions makes these solvents poor choices for dissolving the catalyst. Reactions in these solvents often result in heterogeneous mixtures and poor performance.[3][11] |
Stability Insights
This compound is a stable, crystalline solid under standard storage conditions. In solution, its stability is generally high, especially for the typical duration of an organic reaction.
-
In Protic Solvents (e.g., Water, Alcohols): The compound is stable. In acidic aqueous solutions, amino acids exhibit good stability.[12] Prolonged heating in alcohols could potentially lead to esterification of the carboxylic acid, but this is not a concern under typical catalytic conditions.
-
In Aprotic Solvents (e.g., DMSO, MeCN): The catalyst is highly stable in these commonly used solvents.
The primary advantage of the hydrochloride form is its enhanced stability over the free amino acid, which can be hygroscopic and more susceptible to degradation.[1]
Catalytic Performance & Solvent Effects
The true measure of performance lies in the catalyst's ability to control stereoselectivity. The solvent's impact here is paramount. The following table summarizes trends observed in proline-catalyzed aldol reactions, which serve as an excellent model for predicting the behavior of this compound.
| Solvent | Typical Effect on Yield | Typical Effect on Enantioselectivity (ee) | Mechanistic Considerations |
| DMSO | Good to Excellent | Generally High | The high polarity and aprotic nature of DMSO effectively solvate the charged intermediates in the catalytic cycle, often leading to high levels of stereocontrol.[2] |
| Acetonitrile (MeCN) | Good | Moderate to High | Another effective polar aprotic solvent, though results can be substrate-dependent.[9] |
| Methanol (MeOH) | Variable | Generally Low to Moderate | Protic solvents like methanol can interfere with the catalytic cycle through hydrogen bonding, potentially disrupting the carefully organized transition state required for high stereoselectivity.[9] |
| Water | Often Low | Variable, can be high | While proline itself has poor reactivity in pure water, specific catalyst designs or solvent mixtures (e.g., water/methanol) can be highly effective.[10] |
| DCM / THF | Variable | Moderate to High | Can be effective, but lower catalyst solubility may be a factor. Chen and co-workers observed an increase in enantioselectivity when moving from DMSO to THF for a specific catalyst.[2] |
| Hexane / Toluene | Poor | Generally Low | Poor solubility of the catalyst and inability to stabilize polar transition states typically lead to low conversion and poor stereocontrol.[2][11] |
| Neat (Ketone as solvent) | Good to Excellent | High | Often gives excellent results but is impractical from a process chemistry perspective due to the large excess of one reactant required.[2][3] |
Experimental Protocols & Methodologies
Trustworthy data is built on robust and reproducible protocols. The following section provides a detailed methodology for a model reaction and a workflow for solvent screening.
Model Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark reaction.
Materials & Reagents:
-
This compound (Catalyst)
-
4-Nitrobenzaldehyde
-
Cyclohexanone (dried over MgSO₄)
-
Selected Solvent (e.g., DMSO, HPLC grade)
-
Ethyl Acetate
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (Brine)
-
Anhydrous MgSO₄
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add this compound (e.g., 0.025 mmol, 10 mol%).
-
Add the chosen solvent (e.g., 1.0 mL of DMSO) and stir until the catalyst is fully dissolved.
-
Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv).
-
Add cyclohexanone (1.25 mmol, 5.0 equiv) to the stirred solution.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature, ~25 °C) for the specified time (e.g., 24-72 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product and the enantiomeric excess (ee) by chiral HPLC analysis.
Solvent Screening Workflow
A logical approach to solvent selection is crucial for efficient optimization. The following workflow provides a structured method.
Caption: A systematic workflow for solvent screening and optimization.
Mechanistic Visualization
The catalytic efficacy of proline derivatives is rooted in the formation of an enamine intermediate, as proposed in the widely accepted List-Barbas mechanism. The solvent directly influences the stability of the charged species within this cycle.
Caption: Catalytic cycle for a proline-catalyzed aldol reaction.
Conclusion and Recommendations
The performance of this compound as an organocatalyst is inextricably linked to the solvent system in which it is employed.
-
Solubility: As a hydrochloride salt, it is most soluble in polar protic solvents like water and methanol, with good solubility in polar aprotic solvents like DMSO and DMF.
-
Stability: The salt form confers excellent stability both as a solid and in most common reaction solvents under typical conditions.
-
Catalytic Performance: For achieving high stereoselectivity, polar aprotic solvents (especially DMSO ) are the recommended starting point. Protic solvents like methanol should be approached with caution as they can erode enantioselectivity.
For researchers beginning a new project with this compound, we recommend an initial solvent screen including DMSO, acetonitrile, and dichloromethane . This will provide a rapid assessment of the catalyst's behavior in different environments and guide further, more nuanced optimization efforts. By understanding the fundamental principles outlined in this guide, you can significantly reduce development time and unlock the full synthetic potential of this powerful catalyst.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Page loading... [guidechem.com]
- 8. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Profile of N-Methyl-D-proline Hydrochloride in Organocatalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall viability of a synthetic route. While L-proline has long been a cornerstone of organocatalysis, its N-alkylated derivatives, such as N-Methyl-D-proline Hydrochloride, present an intriguing alternative. This guide provides an in-depth comparison of the kinetic characteristics of this compound against its more traditional counterpart, L-proline, supported by mechanistic insights and established experimental protocols.
The Significance of Kinetic Analysis in Catalyst Evaluation
Understanding the kinetics of a catalytic reaction is paramount to optimizing reaction conditions and scaling up processes.[1] Kinetic studies provide quantitative data on reaction rates, the influence of reactant and catalyst concentrations, and activation energies. This information is instrumental in elucidating the reaction mechanism and identifying the rate-determining step, which are crucial for rational catalyst design and improvement.[1] For organocatalysts like this compound, a thorough kinetic analysis can reveal subtle but significant differences in performance compared to other catalysts.
Experimental Protocol for Kinetic Analysis of Proline-Catalyzed Reactions
A robust and reliable method for acquiring kinetic data is essential for a meaningful comparison of catalysts. In-situ spectroscopic techniques, such as ReactIR (Infrared Spectroscopy) or NMR (Nuclear Magnetic Resonance) spectroscopy, are the industry standard for real-time monitoring of reaction progress.[2] These methods allow for the continuous measurement of the concentrations of reactants, intermediates, and products without the need for quenching and sampling, thereby providing high-fidelity kinetic data.
A generalized experimental workflow for the kinetic analysis of a proline-catalyzed reaction, such as the aldol reaction, is as follows:
-
Reactor Setup: A temperature-controlled jacketed reactor equipped with an in-situ spectroscopic probe (e.g., an ATR-FTIR probe) and a mechanical stirrer is prepared.
-
Reagent Preparation: Stock solutions of the ketone, aldehyde, and catalyst (this compound and the comparative catalyst) in a suitable solvent (e.g., DMSO) are prepared.
-
Initiation of Reaction: The ketone and solvent are charged into the reactor and allowed to reach thermal equilibrium. The reaction is initiated by the addition of the aldehyde and the catalyst.
-
Real-Time Data Acquisition: Spectroscopic data is collected at regular intervals throughout the course of the reaction. The concentration of the product is monitored by tracking the growth of a characteristic absorption band.
-
Data Analysis: The concentration versus time data is used to determine the initial reaction rate. By systematically varying the concentrations of the reactants and the catalyst, the order of the reaction with respect to each component can be determined.
Comparative Kinetic Performance: this compound vs. L-proline
Direct, side-by-side kinetic data for this compound under the same conditions as L-proline is not extensively reported in the literature. However, a comparative analysis can be constructed based on the well-documented kinetics of L-proline and the known mechanistic implications of N-methylation.
| Kinetic Parameter | L-proline (Observed) | This compound (Expected) | Rationale for Expected Behavior |
| Reaction Rate | Generally high catalytic activity. | Potentially lower reaction rate. | The N-methyl group can sterically hinder the formation of the enamine intermediate and the subsequent C-C bond-forming transition state. The absence of the N-H proton prevents its role in a bifunctional catalytic mechanism, which can slow down the reaction. |
| Rate Law | Rate = k[ketone][aldehyde][proline] | Rate = k'[ketone][aldehyde][catalyst] | The overall rate law is expected to be similar, but the rate constant (k') is likely to be different. |
| Enamine Formation | A rapid pre-equilibrium step. | May be slower or less favorable. | The tertiary amine of N-Methyl-D-proline is generally less nucleophilic than the secondary amine of L-proline, potentially slowing down the initial attack on the ketone. |
| Rate-Determining Step | Typically the C-C bond formation.[2] | Likely to remain the C-C bond formation, but the activation energy may be higher. | The steric bulk of the N-methyl group could increase the energy of the transition state for the C-C bond formation. |
| Reversibility | The aldol reaction is known to be reversible.[3] | Reversibility is expected to be a factor. | The fundamental thermodynamics of the aldol reaction are unlikely to be significantly altered by the catalyst structure. |
Mechanistic Implications of N-Methylation
The kinetic differences between L-proline and this compound stem from fundamental changes in the catalytic mechanism imposed by the N-methyl group.
In the widely accepted mechanism for L-proline catalysis of the aldol reaction, the secondary amine of proline reacts with a ketone to form an enamine intermediate. The carboxylic acid moiety of proline then plays a crucial role in activating the aldehyde electrophile and in the stereodetermining C-C bond formation step, acting as a Brønsted acid.[4]
The N-methylation of proline introduces two significant changes to this mechanism:
-
Tertiary Amine Nucleophile: The nitrogen atom in N-Methyl-D-proline is a tertiary amine. While still nucleophilic, its reaction with the ketone to form the corresponding enamine may be sterically hindered and electronically different compared to the secondary amine of L-proline.
-
Absence of the N-H Proton: The most critical difference is the absence of the N-H proton. In the L-proline-catalyzed mechanism, this proton is believed to participate in a bifunctional activation, either through hydrogen bonding or as part of a proton shuttle. Without this proton, this compound cannot operate through the same bifunctional catalytic cycle, which could lead to a different, and potentially less efficient, activation pathway.
Conclusion
While this compound offers the advantage of providing the opposite enantiomer to its L-proline counterpart, its kinetic profile is expected to be distinct. The presence of the N-methyl group is likely to result in a lower reaction rate due to increased steric hindrance and the inability to participate in a bifunctional catalytic mechanism involving the N-H proton. For researchers and drug development professionals, this means that while this compound is a valuable tool for accessing specific stereoisomers, reaction conditions may need to be optimized to account for its potentially lower catalytic activity compared to L-proline. Further detailed kinetic studies on N-alkylated proline derivatives are warranted to fully elucidate their catalytic potential and enable their broader application in asymmetric synthesis.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
A Comparative Guide to the Stability of N-Methyl-D-proline Hydrochloride: An Assessment Under Acidic vs. Basic Conditions
Introduction: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical development, an active pharmaceutical ingredient's (API) stability is a cornerstone of its therapeutic viability and safety. An API's susceptibility to degradation under various environmental conditions dictates its shelf-life, storage requirements, and ultimately, its efficacy and safety profile. Forced degradation studies, or stress testing, are indispensable tools in this evaluation, providing critical insights into the intrinsic stability of a drug molecule and identifying potential degradation products.[1][2][3][4] This guide offers a comprehensive framework for assessing the stability of N-Methyl-D-proline Hydrochloride, a proline derivative, under hydrolytic stress, specifically comparing its degradation profile in acidic versus basic environments.
This compound's structure, featuring a tertiary amine and a carboxylic acid, suggests potential susceptibility to pH-dependent degradation pathways. Understanding these pathways is paramount for formulating a stable drug product. This document will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols to conduct a robust comparative stability assessment. We will delve into the causality behind experimental choices, ensuring a scientifically sound approach to method development and data interpretation.
Foundational Concepts: Understanding Hydrolytic Degradation
Hydrolysis is a primary mechanism of drug degradation, involving the reaction of a drug substance with water.[2] The rate of this reaction is often significantly influenced by the pH of the solution.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, protonation of electron-rich functional groups can render a molecule more susceptible to nucleophilic attack by water. For this compound, the carboxylic acid group is of particular interest.
-
Base-Catalyzed Hydrolysis: In basic conditions, deprotonation of certain functional groups can increase their nucleophilicity, or the hydroxide ion itself can act as a potent nucleophile, leading to degradation. The tertiary amine in this compound could be influenced by basic conditions, potentially leading to ring-opening or other reactions.
The objective of this guide is to subject this compound to these stress conditions to generate a "worst-case" degradation scenario, which is instrumental in developing a stability-indicating analytical method.[3]
Experimental Design: A Head-to-Head Comparison
To objectively compare the stability of this compound, a parallel experimental design is proposed. The core of this design is to expose the API to acidic and basic conditions of varying strengths and temperatures, monitoring the degradation over time.
Rationale for Experimental Conditions
The choice of stress conditions is critical. Conditions that are too harsh may lead to unrealistic degradation pathways, while conditions that are too mild may not produce any significant degradation within a reasonable timeframe.[5] Therefore, a tiered approach is recommended, starting with moderate conditions and escalating if necessary. The goal is to achieve a target degradation of approximately 10-30%, which is generally sufficient to detect and identify major degradation products.[1]
Experimental Workflow Diagram
The overall workflow for this stability assessment is depicted below.
Caption: Experimental workflow for the comparative stability study.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including control samples and multiple time points.
Preparation of Stock and Stress Solutions
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of 1 mg/mL.[2]
-
Acidic Stress Solutions:
-
For 0.1M HCl stress: Mix equal volumes of the stock solution and 0.2M HCl.
-
For 1M HCl stress: Mix equal volumes of the stock solution and 2M HCl.
-
-
Basic Stress Solutions:
-
For 0.1M NaOH stress: Mix equal volumes of the stock solution and 0.2M NaOH.
-
For 1M NaOH stress: Mix equal volumes of the stock solution and 2M NaOH.
-
-
Control Solution: Mix an equal volume of the stock solution with HPLC-grade water.
Stress Conditions and Sampling
-
Incubate all stress and control solutions in a water bath set at 60°C. This elevated temperature is used to accelerate degradation.[2]
-
Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately after withdrawal, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl to halt the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
Development of a Stability-Indicating HPLC Method
A robust stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[3][6] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.
Rationale for Method Selection
This compound lacks a strong chromophore, which can present a challenge for UV detection. Derivatization is a common strategy to overcome this; however, for the purpose of a stability-indicating method where multiple unknown degradants may be formed, a direct detection method, if feasible, is often preferred initially to avoid complexities with the derivatization of degradants. Given that proline derivatives can sometimes be detected at low UV wavelengths (e.g., ~210 nm), this will be the starting point. If sensitivity is insufficient, derivatization with a suitable agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) could be explored.[7][8]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector Wavelength | 210 nm |
Method Validation Considerations
To ensure the method is truly "stability-indicating," it must be validated for specificity. This involves demonstrating that the peak for this compound is pure and not co-eluting with any degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
Data Analysis and Interpretation
The data generated from the HPLC analysis will be used to compare the stability of this compound under acidic and basic conditions.
Quantitative Analysis
The percentage of this compound remaining at each time point will be calculated using the following formula:
% Remaining = (Peak Area at time t / Peak Area at time 0) * 100
The formation of degradation products can be expressed as a percentage of the total peak area.
Anticipated Results in Tabular Format
Table 1: Stability of this compound under Acidic Conditions (0.1M HCl at 60°C)
| Time (hours) | % N-Methyl-D-proline HCl Remaining | Total % Degradation Products |
| 0 | 100 | 0 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Table 2: Stability of this compound under Basic Conditions (0.1M NaOH at 60°C)
| Time (hours) | % N-Methyl-D-proline HCl Remaining | Total % Degradation Products |
| 0 | 100 | 0 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Proposed Degradation Pathways
Based on the chemical structure, potential degradation pathways can be hypothesized.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
literature review of N-Methyl-D-proline Hydrochloride applications in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of N-Methyl-D-proline Hydrochloride
Introduction: The Unique Role of Proline Analogs in Drug Discovery
Proline and its derivatives are foundational pillars in medicinal chemistry and chemical biology, prized for the unique conformational rigidity imparted by their cyclic pyrrolidine structure.[1] This rigidity allows for the precise design of peptidomimetics and small molecules, as the constrained template can orient chemical groups into specific clefts of enzyme binding sites.[1][2] Among these derivatives, this compound emerges as a particularly valuable tecton, or molecular building block. The "D" configuration offers an alternative stereochemistry to the more common L-proline, while the N-methylation introduces critical changes in physicochemical properties by removing the amide proton, thereby eliminating a hydrogen bond donor site. This modification can significantly influence a molecule's stability, solubility, and pharmacokinetic profile.[3]
This guide provides a comparative analysis of this compound's applications, contrasting its performance and utility against other proline-based alternatives in asymmetric organocatalysis and as a structural component in therapeutic agents. We will delve into the causality behind experimental designs, present detailed protocols, and offer quantitative comparisons to equip researchers with the insights needed for rational drug design.
Part 1: N-Methyl-D-proline as a Chiral Building Block in Synthesis
The incorporation of proline analogs into peptide chains is a well-established strategy to induce specific secondary structures, such as β-turns, and to enhance resistance to proteolytic degradation.[1] N-Methyl-D-proline offers a dual-pronged advantage in this arena. The D-configuration can disrupt typical enzymatic recognition, which is often specific to L-amino acids, while N-methylation further enhances stability and can improve membrane permeability by reducing the molecule's hydrogen bonding capacity.
Comparison with Alternatives:
| Feature | D-Proline | N-Methyl-L-proline | N-Methyl-D-proline |
| Stereochemistry | D-configuration | L-configuration | D-configuration |
| N-Terminus | Secondary Amine (H-bond donor) | Tertiary Amine (No H-bond donor) | Tertiary Amine (No H-bond donor) |
| Peptide Backbone | Allows H-bonding | Prevents H-bonding; may alter turn preference | Prevents H-bonding; may alter turn preference |
| Proteolytic Stability | Enhanced vs. L-amino acids | Enhanced due to N-methylation | Maximally enhanced (D-config & N-methylation) |
| Solubility | High water solubility | Enhanced organic solvent solubility[3] | Enhanced organic solvent solubility |
This strategic combination of features makes N-Methyl-D-proline a superior choice for designing robust peptides and peptidomimetics intended for therapeutic use, where longevity in biological systems is paramount.
Experimental Workflow: Peptide Synthesis
The following diagram illustrates a standard workflow for incorporating this compound into a growing peptide chain using solid-phase peptide synthesis (SPPS).
Part 2: Asymmetric Organocatalysis - A Mechanistic Comparison
Proline is a renowned organocatalyst, particularly for asymmetric reactions like aldol, Mannich, and Michael additions.[4][5] Its catalytic activity stems from its ability to form key enamine or iminium ion intermediates with carbonyl compounds, effectively directing the stereochemical outcome of the reaction.[4][6]
The choice between D-proline and L-proline provides access to opposite enantiomers of the final product. The introduction of an N-methyl group, however, fundamentally alters the catalyst's nature from a secondary to a tertiary amine. This change can impact catalyst solubility, the stability of intermediates, and the steric environment of the transition state, thereby influencing both reaction efficiency and stereoselectivity. While secondary amines like proline are central to the classic enamine catalysis mechanism, tertiary amines can also participate, though the pathway may be altered.
Catalytic Cycle in Asymmetric Mannich Reactions
The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds. The diagram below illustrates the generally accepted catalytic cycle for a proline-catalyzed Mannich reaction.
For N-Methyl-D-proline, the formation of the initial iminium ion and subsequent enamine is still possible. However, the steric bulk of the N-methyl group can influence the preferred E/Z geometry of the enamine and the facial selectivity of the subsequent nucleophilic attack, potentially altering the anti/syn diastereomeric ratio compared to unsubstituted D-proline.[7]
Performance Comparison in Asymmetric Synthesis
While direct, side-by-side comparative data for N-Methyl-D-proline in a single published experiment is scarce, we can extrapolate performance based on studies of related catalysts. The following table presents representative data for a direct asymmetric anti-Mannich-type reaction, comparing standard proline with a designed, substituted pyrrolidine catalyst that shares features with N-methyl proline (i.e., substitution on the pyrrolidine ring).
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | 20 | DMSO | 93 | 5:95 | 96 (for syn) | [7] |
| Designed (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | 5 | Dioxane | 87 | 98:2 | >99 (for anti) | [7] |
| Hypothetical N-Methyl-D-proline | 5-10 | Non-polar (e.g., Toluene) | Good to Excellent | Potentially anti-selective | High | N/A |
Causality Behind Experimental Choices:
-
Catalyst Loading: Modified catalysts like the one cited often exhibit higher turnover frequencies, allowing for lower catalyst loadings (5 mol% vs. 20 mol%), which is economically and environmentally advantageous.[7]
-
Solvent Choice: Unmodified proline is highly soluble in polar solvents like DMSO.[2] N-methylated or other substituted prolines often have improved solubility in less polar organic solvents like dioxane or toluene, which can be crucial for optimizing reaction conditions and preventing catalyst aggregation.[8][9]
-
Stereochemical Outcome: The substitution on the pyrrolidine ring directly controls the steric environment of the transition state. While (S)-proline favors a transition state leading to the syn-product, strategically placed substituents (like a 5-methyl group) can enforce a different geometry that selectively yields the anti-product with high fidelity.[7] It is plausible that an N-methyl group on D-proline would similarly influence the transition state to favor one diastereomer over the other.
Detailed Protocol: Asymmetric anti-Mannich Reaction
This protocol is adapted from established procedures for direct asymmetric Mannich reactions catalyzed by proline derivatives.[7]
Objective: To synthesize an enantiomerically enriched anti-β-amino carbonyl compound.
Materials:
-
Aldehyde (e.g., Propanal)
-
N-PMP-protected α-imino ethyl glyoxylate
-
This compound (catalyst)
-
Triethylamine (to neutralize the hydrochloride salt)
-
Anhydrous Toluene (solvent)
-
Standard glassware, magnetic stirrer, argon atmosphere setup
Procedure:
-
Catalyst Preparation: To a flame-dried, argon-purged flask, add this compound (0.05 mmol, 5 mol%). Add anhydrous toluene (1.0 mL) and triethylamine (0.05 mmol, 1.0 eq) to generate the free amine catalyst in situ. Stir for 10 minutes at room temperature.
-
Rationale: The hydrochloride salt enhances the catalyst's shelf stability. It must be neutralized to the active tertiary amine form immediately before the reaction.
-
-
Reactant Addition: Add the aldehyde (1.2 mmol, 1.2 eq) to the catalyst solution. Cool the mixture to 0 °C.
-
Rationale: Cooling the reaction often improves stereoselectivity by favoring the more ordered, lower-energy transition state.
-
-
Initiation: Add a solution of the N-PMP-protected α-imino ethyl glyoxylate (1.0 mmol, 1.0 eq) in anhydrous toluene (1.0 mL) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the imine by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric excess (by chiral HPLC analysis).
Conclusion
This compound is a highly versatile and powerful tool in the medicinal chemist's arsenal. When compared to its parent compound, D-proline, and its L-enantiomer counterparts, its distinct advantages become clear. As a chiral building block , it offers a pathway to create peptides and peptidomimetics with enhanced proteolytic stability and potentially improved pharmacokinetic properties due to the removal of a hydrogen bond donor. In the realm of asymmetric organocatalysis , while less explored than canonical proline, its modified structure promises unique reactivity and selectivity. The N-methyl group enhances solubility in organic media and can be exploited to steer the stereochemical outcome of reactions, potentially favoring pathways inaccessible to standard proline catalysts. By understanding the subtle yet significant structural and electronic effects of N-methylation and D-stereochemistry, researchers can leverage this compound to build complex, highly functional, and therapeutically relevant molecules with greater precision and control.
References
- 1. Occurrence of the d-Proline Chemotype in Enzyme Inhibitors | MDPI [mdpi.com]
- 2. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of N-Methyl-D-proline Hydrochloride in Large-Scale Synthesis
For researchers and drug development professionals, the selection of a chiral catalyst is a critical decision point that profoundly impacts process efficiency, stereochemical purity, and economic viability. While L- and D-proline have long been celebrated as foundational organocatalysts, their derivatives often provide solutions to the inherent limitations of the parent molecules, particularly in the demanding environment of large-scale industrial synthesis.[1][2]
This guide provides an in-depth cost-benefit analysis of N-Methyl-D-proline Hydrochloride, a second-generation proline derivative. We will objectively compare its performance against its parent compound, D-proline, and other alternatives, supported by a framework of key performance indicators and practical, field-proven insights.
The Rationale for N-Alkylation: Addressing the Limitations of D-Proline
D-Proline is an abundant, inexpensive, and effective organocatalyst for a multitude of asymmetric transformations, including aldol, Mannich, and Michael reactions.[2][3] Its catalytic cycle typically proceeds through the formation of an enamine or iminium ion intermediate.[2][4] However, on an industrial scale, several limitations can hinder its application:
-
Limited Solubility: Proline's zwitterionic nature restricts its solubility in many common organic solvents, often necessitating the use of polar aprotic solvents like DMSO or requiring co-solvents.
-
High Catalyst Loading: To achieve desirable reaction rates and conversions, proline often requires high catalyst loadings (10-30 mol%), which is economically unsustainable for large-scale processes.[5]
-
Catalyst Deactivation: Unwanted side reactions can lead to catalyst deactivation, reducing overall efficiency.
This compound is designed to mitigate these issues. The N-methyl group enhances solubility in a broader range of organic solvents and can sterically and electronically modulate the catalyst's active site, potentially leading to improved stereoselectivity and reactivity.[6] This modification can allow for lower catalyst loadings and a more robust process, which are critical advantages in pharmaceutical manufacturing.[7][8]
A Framework for Cost-Benefit Analysis
A holistic analysis of a catalyst's value extends beyond its price per kilogram. It must encompass all aspects of the synthetic process, from raw materials to final product isolation. The following diagram illustrates the key inputs (costs) and outputs (benefits) that define the economic and scientific viability of a catalyst in a large-scale setting.
Caption: Cost-Benefit framework for evaluating catalytic processes.
Comparative Analysis: N-Methyl-D-proline HCl vs. Alternatives
The true value of this compound is revealed through direct comparison with other catalysts under relevant reaction conditions.
Cost Factor Comparison
The initial procurement cost of a catalyst is often misleading. A more expensive catalyst that enables a more efficient process can drastically reduce the final cost of the Active Pharmaceutical Ingredient (API).
| Cost Factor | D-Proline | N-Methyl-D-proline HCl | (2S,4R)-4-Hydroxyproline Derivative | Scientist's Notes & Rationale |
| Raw Material Cost | Very Low | Low to Moderate | Moderate to High | D-proline is a readily available amino acid.[3] N-methylation adds a synthetic step.[9] Hydroxyproline derivatives require multi-step syntheses, often involving protecting groups.[5] |
| Typical Catalyst Loading | High (10-30 mol%) | Low to Moderate (0.5-10 mol%) | Low to Moderate (1-10 mol%) | Higher reactivity of derivatives often allows for significantly lower loadings, reducing cost and downstream burden.[5][7] |
| Solvent Compatibility | Limited (Primarily polar aprotic) | Good (Broad range) | Variable (Depends on derivative) | Improved solubility expands the operational window, allowing for optimization of reaction medium and potentially avoiding problematic solvents like DMF.[6][10] |
| Ease of Recovery | Difficult (Homogeneous) | Moderate | Moderate to High | While challenging for all homogeneous catalysts, derivatives can sometimes be designed for easier recovery (e.g., through immobilization or phase separation).[11][12] |
| Downstream Processing | Moderate to High | Low to Moderate | Low to Moderate | Lower catalyst loading directly translates to less catalyst-derived impurity to be removed during purification, simplifying workup. |
Performance Factor Comparison (Asymmetric Aldol Reaction Example)
Performance metrics are paramount, as they determine the quality and quantity of the final product. The asymmetric aldol reaction between an aldehyde and a ketone is a classic benchmark for proline-type catalysts.
| Performance Factor | D-Proline | N-Methyl-D-proline HCl | (2S,4R)-4-Hydroxyproline Derivative | Scientist's Notes & Rationale |
| Yield (%) | Good (70-97%) | Good to Excellent (80-99%) | Good to Excellent (85-99%) | Derivatives often show slightly improved yields due to higher stability and fewer side reactions.[5][13] |
| Enantiomeric Excess (ee%) | Good (70-96%) | Good to Excellent (85-99%) | Excellent (>99%) | The primary driver for using derivatives. The modified chiral environment enhances facial discrimination in the transition state, leading to higher ee.[5] |
| Diastereomeric Ratio (dr) | Variable | Good to Excellent | Good to Excellent | N-methylation can improve diastereoselectivity by creating a more defined catalytic pocket. |
| Turnover Number (TON) | Low | Moderate to High | Moderate to High | TON (moles of product per mole of catalyst) is a crucial measure of efficiency. Lower catalyst loading directly improves TON. |
| Process Robustness | Moderate | High | High | Derivatives are often less sensitive to minor variations in substrate quality or reaction conditions, a critical factor for reproducible large-scale manufacturing.[7][8] |
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for comparing catalysts in the aldol reaction between 4-nitrobenzaldehyde and cyclohexanone. Trustworthiness is built into this protocol by including explicit steps for reaction monitoring and product characterization, allowing for self-validation of results.
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Cyclohexanone (10.0 mmol, 1.04 mL)
-
Chiral Catalyst (D-Proline, N-Methyl-D-proline HCl, etc.) (0.1 mmol, 10 mol%)
-
Solvent (e.g., DMSO, Toluene, CH2Cl2) (2.0 mL)
-
Saturated aq. NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
-
Internal standard (e.g., dodecane) for GC/HPLC analysis
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst (0.1 mmol).
-
Add the chosen solvent (2.0 mL) and stir until the catalyst is fully dissolved.
-
Scientist's Note: The ability of the catalyst to dissolve in different solvents is a key initial test. N-Methyl-D-proline HCl is expected to show superior solubility over D-proline in less polar solvents like Toluene or CH2Cl2.
-
-
Add 4-nitrobenzaldehyde (1.0 mmol) and the internal standard to the flask. Stir for 5 minutes.
-
Add cyclohexanone (10.0 mmol) to initiate the reaction.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by taking aliquots and analyzing via TLC or GC/HPLC.
-
Scientist's Note: Monitoring the reaction rate provides data on the catalyst's Turnover Frequency (TOF). A faster reaction reduces batch time and energy costs.
-
-
Upon completion (as determined by the consumption of the limiting reagent, 4-nitrobenzaldehyde), quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to isolate the aldol product.
-
Determine the yield of the pure product.
-
Analyze the product's stereochemical purity (enantiomeric excess and diastereomeric ratio) using chiral HPLC or SFC.
-
Scientist's Note: This final analytical step is the ultimate measure of the catalyst's benefit. The cost of chiral separation of an impure product far outweighs the investment in a highly selective catalyst.
-
Large-Scale Synthesis: Process Design & Optimization
Transitioning from the lab to a manufacturing plant requires a strategic workflow focused on safety, cost, and efficiency. The choice of catalyst is a foundational step in this process.
Caption: Workflow for catalyst selection and process scale-up.
A critical metric in large-scale synthesis is the Process Mass Intensity (PMI) , which is the ratio of the total mass of materials (solvents, reagents, water) used to the mass of the final product. An efficient organocatalyst that operates at low loading in a minimal amount of solvent can dramatically reduce PMI, leading to a greener and more cost-effective process.[10] The development of a robust catalyst recycling strategy is also paramount for economic viability, especially when using more expensive, advanced catalysts.[7][11]
Conclusion and Recommendation
The choice between D-proline and its N-methylated derivative is not a simple matter of cost versus performance, but a strategic decision based on the specific demands of the target synthesis.
-
D-Proline remains a viable option for processes where its limitations are manageable and the cost of the catalyst is the single most dominant factor.
-
This compound presents a compelling case for investment in large-scale synthesis where high stereoselectivity is non-negotiable, process robustness is critical, and a more efficient overall process can offset the higher initial catalyst cost. Its superior solubility and potential for lower catalyst loading can lead to significant reductions in solvent use, purification costs, and batch times, ultimately lowering the total manufacturing cost and improving the process's environmental footprint.
For drug development professionals, the enhanced performance and reliability offered by this compound often justify its use, as achieving high enantiomeric purity early and consistently in development can de-risk a project and accelerate its path to market.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. cris.unibo.it [cris.unibo.it]
- 8. researchgate.net [researchgate.net]
- 9. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 12. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-D-proline Hydrochloride
Introduction: N-Methyl-D-proline Hydrochloride is a proline derivative frequently utilized in synthetic organic chemistry and drug development. As with any laboratory chemical, its lifecycle does not end upon consumption in a reaction. The responsible management and disposal of its waste are paramount to ensuring laboratory safety, protecting the environment, and maintaining strict regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our approach moves beyond a simple checklist, explaining the critical reasoning behind each procedural step to foster a deeply ingrained culture of safety and accountability within your research team.
Section 1: Hazard Assessment & Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its potential hazards is essential. While comprehensive toxicological and ecological data for this compound are not extensively documented—a common scenario for specialized research chemicals—we can infer a responsible handling protocol from its chemical structure and data from close analogs like D-proline and its methyl ester hydrochloride salt.[1][2] The primary principle is to treat the compound as potentially hazardous until proven otherwise.
Key Hazard Considerations:
-
Irritation: Similar proline derivatives are classified as causing skin and eye irritation.[2] Therefore, direct contact should always be avoided.
-
Inhalation: If handled as a fine powder, it may cause respiratory tract irritation.[1][2]
-
Hygroscopic Nature: The hydrochloride salt is likely hygroscopic (absorbs moisture from the air), which can affect its physical state and handling.[2]
-
Hazardous Decomposition: Upon thermal decomposition, it can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[2][3] This is a critical consideration for waste stream compatibility and final disposal methods like incineration.
| Property | Information (based on analogs) | Source(s) |
| Physical State | Solid, crystalline powder | [4] |
| Molecular Formula | C₆H₁₂ClNO₂ | [5] |
| Molecular Weight | 165.62 g/mol | [2][5] |
| Solubility | Soluble in water | [4] |
| Stability | Stable under normal conditions; may be hygroscopic | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [2][3] |
| Known Hazards | May cause skin, eye, and respiratory irritation | [2] |
Table 1: A summary of the physicochemical properties and potential hazards of this compound and its close analogs.
Section 2: Personal Protective Equipment (PPE) & Safe Handling
A proactive approach to safety begins with establishing a barrier between the researcher and the chemical. The choice of PPE is not merely procedural; it is a direct response to the identified hazards of irritation and potential inhalation.
Mandatory PPE:
-
Safety Goggles: Conforming to EN166 (EU) or ANSI Z87.1 (US) standards, to protect against accidental splashes.[6]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[7]
-
Laboratory Coat: To prevent contamination of personal clothing.
Safe Handling Environment:
-
All handling and preparation of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.[7][8]
Section 3: Disposal Workflow & Waste Segregation
The cornerstone of compliant chemical waste management is meticulous segregation at the point of generation.[9] Mixing incompatible waste streams is not only a violation of regulations but can also lead to dangerous chemical reactions, such as gas generation or fire. The following workflow provides a logical pathway for categorizing and handling different forms of this compound waste.
Diagram 1: Decision Workflow for this compound Waste Stream Management.
Section 4: Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring that all waste is handled safely and consistently.
Protocol 4.1: Solid Waste Disposal
This applies to unused reagent, reaction residues, or solids contaminated with the compound.
-
Preparation: In a fume hood, carefully transfer the solid waste into a designated, robust container with a screw-top lid.
-
Container: The container must be clearly labeled "Solid Chemical Waste."[7]
-
Labeling: Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. Fill out all required information, including the full chemical name ("this compound") and estimated quantity.
-
Storage: Keep the container sealed when not in use and store it in your lab's designated Satellite Accumulation Area (SAA).[9][10]
Protocol 4.2: Aqueous Solution Disposal
Despite its amino acid structure, solutions containing this compound should not be disposed of down the sanitary sewer.[7] The introduction of the methyl group and the lack of comprehensive ecological data necessitate treating it as hazardous chemical waste.
-
Collection: Pour the aqueous waste into a dedicated, leak-proof carboy designated for "Aqueous Hazardous Waste."
-
pH Consideration: Be mindful of the solution's pH. Do not mix strongly acidic or basic aqueous waste streams in the same container unless you are certain of their compatibility.
-
Labeling: Ensure the carboy is clearly labeled with the words "Hazardous Waste" and a list of all chemical constituents, including water and their approximate concentrations.[10]
-
Storage: Keep the carboy sealed and stored in secondary containment within the SAA.[11]
Protocol 4.3: Organic Solvent Solution Disposal
-
Segregation: This is the most critical step. Determine if the solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Methanol, Acetonitrile, DMSO).
-
Collection: Use separate, clearly labeled waste containers for "Halogenated Organic Waste" and "Non-Halogenated Organic Waste."[7] This separation is vital as it dictates the final incineration process at the disposal facility.
-
Labeling: As with all waste, the container must be labeled "Hazardous Waste" and list all chemical components and their percentages.
-
Storage: Store in a designated area for flammable liquids if applicable, within secondary containment in the SAA.[11]
Protocol 4.4: Contaminated Labware & PPE Disposal
-
Sharps: Needles, razor blades, or broken glassware contaminated with this compound must be placed in a designated, puncture-proof sharps container for chemical contamination.[12]
-
Non-Sharps: Contaminated consumables such as pipette tips, weigh boats, and gloves should be collected in a sealed, heavy-duty plastic bag or a lined container designated for "Solid Chemical Waste."[7][11]
Section 5: On-Site Storage & Regulatory Compliance
The U.S. Environmental Protection Agency (EPA) regulates the on-site storage of hazardous waste in laboratories through regulations for Satellite Accumulation Areas (SAAs).[10][13]
Key SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][13]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[10]
-
Container Management: All waste containers must be kept securely closed except when adding waste. They must be in good condition and compatible with the waste they hold.[9]
-
Labeling: Containers must be clearly marked with the words "Hazardous Waste" and an identification of their contents.[10]
Section 6: Emergency Procedures for Spills
In the event of an accidental spill, a calm and methodical response is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.
-
PPE: Don the appropriate PPE as described in Section 2 before attempting any cleanup.
-
Cleanup: For a small solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[1][2] For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and collect the residue into a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By understanding the chemical's potential hazards, implementing rigorous segregation protocols, and adhering to institutional and federal regulations, you build a self-validating system of safety. This guide provides the framework, but the ultimate responsibility lies with the trained professional at the bench. Always consult your institution's specific waste management plan and EHS department for final guidance.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 702710-17-6|this compound|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
